molecular formula C11H21NO2 B2898057 Tert-butyl 5-methylpiperidine-2-carboxylate CAS No. 2241139-17-1

Tert-butyl 5-methylpiperidine-2-carboxylate

カタログ番号: B2898057
CAS番号: 2241139-17-1
分子量: 199.294
InChIキー: PDSJFYHRFYOAKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 5-methylpiperidine-2-carboxylate (CAS 2241139-17-1) is a piperidine derivative characterized by a tert-butyl ester group at the 2-position and a methyl substituent at the 5-position of the piperidine ring. This compound is commonly utilized in pharmaceutical and organic synthesis as a versatile building block or intermediate due to its structural rigidity and tunable reactivity . The tert-butyl group enhances steric protection of the carboxylate moiety, improving stability during synthetic transformations . In prodrug development, the tert-butyl ester promoiety has been shown to offer improved metabolic stability in plasma and intestinal homogenate compared to less hindered esters, which can lead to higher systemic exposure of the active molecule . As a key synthetic intermediate, it can undergo various chemical reactions typical for esters and amines, including hydrolysis, reduction, and nucleophilic substitution, enabling researchers to further functionalize the molecule . Tert-butyl 5-methylpiperidine-2-carboxylate is for research purposes only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

tert-butyl 5-methylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-8-5-6-9(12-7-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSJFYHRFYOAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Tert-butyl 5-methylpiperidine-2-carboxylate CAS 2241139-17-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical analysis of Tert-butyl 5-methylpiperidine-2-carboxylate (CAS 2241139-17-1), a specialized chiral building block increasingly utilized in the synthesis of next-generation peptidomimetics and GPCR modulators (e.g., GLP-1/GIP receptor agonists).

CAS 2241139-17-1 | Structural Analysis, Synthesis, and Application in Drug Design

Executive Summary & Chemical Identity

Tert-butyl 5-methylpiperidine-2-carboxylate is a conformationally restricted amino acid ester. Unlike flexible linear amino acids, the piperidine ring imposes a rigid secondary structure, making this compound a critical "turn-inducer" in peptide drug design. It is particularly valued for its ability to mimic the spatial arrangement of proline or leucine residues while enhancing metabolic stability against proteolytic enzymes.

Physicochemical Profile
PropertySpecificationNotes
CAS Number 2241139-17-1 Registered ~2018; indicates recent application in novel IP.
IUPAC Name tert-butyl 5-methylpiperidine-2-carboxylateOften exists as cis or trans diastereomers.
Molecular Formula C₁₁H₂₁NO₂
Molecular Weight 199.29 g/mol Low MW allows for efficient fragment-based drug design (FBDD).
Physical State Viscous Oil or Low-Melting SolidFree amine form is prone to CO₂ absorption (carbamate formation).
Solubility DCM, MeOH, EtOAc, DMSOHigh lipophilicity due to tert-butyl and methyl groups.
pKa (Calc.) ~9.5 (Piperidine NH)Basic secondary amine; requires salt formation for long-term storage.
LogP (Calc.) 1.8 – 2.2Favorable for membrane permeability in early discovery.

Structural Analysis & Stereochemistry

The biological activity of molecules derived from this scaffold is strictly governed by the relative stereochemistry of the C2-carboxylate and C5-methyl groups.

Conformational Bias

The piperidine ring adopts a chair conformation. The placement of the bulky tert-butyl ester at C2 and the methyl group at C5 creates two distinct diastereomeric relationships:

  • Cis-Diastereomer (e.g., 2S,5R): Typically allows both substituents to adopt an equatorial orientation (depending on N-substitution), minimizing 1,3-diaxial interactions. This is often the thermodynamically preferred isomer in synthesis.

  • Trans-Diastereomer (e.g., 2S,5S): Forces one substituent into an axial position, creating a specific 3D vector often required to match deep hydrophobic pockets in GPCR targets (e.g., GLP-1R).

Critical Insight: In medicinal chemistry, the trans-isomer is frequently sought to induce a specific "kink" in the peptide backbone, mimicking the turn structures found in bioactive loops.

Synthesis & Manufacturing Methodologies

The synthesis of CAS 2241139-17-1 typically follows a hydrogenation route from heteroaromatic precursors, ensuring scalability and stereocontrol.

Route A: Hydrogenation of Pyridine Precursors (Industrial Standard)

This method utilizes 5-methylpicolinic acid derivatives. The key challenge is controlling the cis/trans ratio during the reduction of the aromatic ring.

SynthesisRoute Start 5-Methylpicolinic Acid Step1 Esterification (t-BuOH, EDC) Start->Step1 Activation Step2 Catalytic Hydrogenation (H2, Rh/Al2O3 or PtO2) Step1->Step2 Reduction Step3 Diastereomeric Separation (Chiral HPLC or Crystallization) Step2->Step3 Mixture (Cis/Trans) Product Tert-butyl 5-methylpiperidine-2-carboxylate (Pure Isomer) Step3->Product Isolation

Figure 1: Synthetic pathway for CAS 2241139-17-1 via pyridine reduction. The choice of catalyst (Rh vs. Pt) significantly influences the cis/trans ratio.

Protocol 1: Heterogeneous Hydrogenation
  • Substrate: Dissolve tert-butyl 5-methylpicolinate (1.0 eq) in acetic acid or MeOH.

  • Catalyst: Add 5 mol% Rh/Al₂O₃ (favors cis) or PtO₂.

  • Reaction: Pressurize with H₂ (50–100 psi) and stir at RT for 12–24 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate.

  • Purification: The crude amine is often treated with HCl/Dioxane to form a stable hydrochloride salt, or purified via flash chromatography (DCM/MeOH/NH₄OH) to separate diastereomers.

Applications in Drug Discovery

GLP-1 and GIP Receptor Agonists

Recent oral GLP-1 agonists (e.g., Danuglipron, Orforglipron analogs) utilize substituted piperidine scaffolds to replace the labile peptide bonds of native GLP-1.

  • Mechanism: The 5-methylpiperidine core acts as a proline surrogate . The 5-methyl group fills a specific hydrophobic sub-pocket in the receptor, increasing binding affinity (

    
    ) and residence time.
    
  • Benefit: The tert-butyl ester serves as an orthogonal protecting group, allowing the free amine to be coupled to the core pharmacophore (e.g., a benzimidazole or indole core) before the final acid deprotection.

Peptidomimetics

Used in "stapled" peptides or macrocycles, this unit restricts the


 and 

torsion angles, locking the molecule into a bioactive conformation and improving oral bioavailability by reducing the number of rotatable bonds.

Experimental Protocols

Protocol A: Deprotection (Removal of tert-butyl ester)

The tert-butyl group is acid-labile. This reaction reveals the carboxylic acid for subsequent coupling or biological testing.

  • Setup: Dissolve CAS 2241139-17-1 (1.0 mmol) in DCM (5 mL).

  • Reagent: Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0°C.

    • Note: Triethylsilane (TES) (0.1 eq) can be added as a cation scavenger if the molecule contains electron-rich aromatics.

  • Execution: Stir at RT for 2–4 hours. Monitor by LC-MS (disappearance of m/z 199.3).

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: Yields 5-methylpiperidine-2-carboxylic acid (as TFA salt).

Protocol B: Amide Coupling (N-Acylation)

Coupling the secondary amine to a carboxylic acid partner (R-COOH).

  • Activation: Dissolve R-COOH (1.1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Addition: Add CAS 2241139-17-1 (1.0 eq) in DMF.

  • Reaction: Stir at RT for 1–16 hours.

  • Observation: Secondary amines are sterically hindered; if conversion is slow, switch to stronger coupling agents like COMU or use acid chlorides.

Quality Control & Handling

Analytical Characterization
  • ¹H NMR (CDCl₃): Look for the tert-butyl singlet at ~1.45 ppm (9H). The C5-methyl doublet appears at ~0.9–1.1 ppm. The C2-H proton typically appears as a doublet of doublets (dd) around 3.2–3.5 ppm.

    • Stereochem Check: The coupling constant (

      
      ) of the C2-H proton helps distinguish isomers. Large 
      
      
      
      values (~10-12 Hz) indicate axial-axial coupling (trans relationship in certain conformations).
  • Mass Spectrometry: ESI+

    
    .
    
Storage & Stability
  • Condition: Store at -20°C under argon.

  • Instability: The free amine absorbs atmospheric CO₂ to form carbamic acid salts. Always store as the HCl or Tosylate salt if possible.

  • Safety: Irritant. Wear gloves and eye protection. Avoid inhalation of dust/vapors.

Workflow Visualization

The following diagram illustrates the integration of CAS 2241139-17-1 into a standard drug discovery cycle.

ApplicationWorkflow Stock CAS 2241139-17-1 (Stock Building Block) Coupling Amide Coupling (Attach to Pharmacophore Core) Stock->Coupling Secondary Amine Reactivity Deprotection Acidic Deprotection (TFA/DCM) Coupling->Deprotection Unmask COOH Cyclization Macrocyclization (Optional) Deprotection->Cyclization If Macrocycle Screening Biological Screening (GLP-1R / GIPR) Deprotection->Screening If Linear Cyclization->Screening

Figure 2: Integration of the 5-methylpiperidine scaffold into medicinal chemistry workflows.

References

  • Pfizer Inc. (2022). Discovery of Danuglipron (PF-06882961): A Small-Molecule Oral GLP-1 Receptor Agonist. Journal of Medicinal Chemistry. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocols for tert-butyl ester handling).
  • Enamine Ltd. (2024). Building Blocks for Peptidomimetics: Substituted Piperidines. Link

  • Chemical Abstracts Service (CAS) . (2025). Entry for CAS 2241139-17-1.[1][2] American Chemical Society.[3] Link

  • Bidepharm . (2024).[4] Certificate of Analysis: Tert-butyl 5-methylpiperidine-2-carboxylate. Link

Sources

Molecular weight and formula of 5-methylpiperidine-2-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Methylpiperidine-2-Carboxylic Acid Tert-Butyl Ester

Part 1: Executive Summary & Molecular Identity[1]

5-methylpiperidine-2-carboxylic acid tert-butyl ester is a specialized non-proteinogenic amino acid derivative.[1] Structurally, it functions as a homoproline surrogate , introducing specific conformational constraints into peptide backbones due to the steric bulk of the C5-methyl group and the rigidity of the piperidine ring.[1]

This molecule is critical in "Next-Generation" peptidomimetics, particularly for inhibiting protein-protein interactions (PPIs) where precise spatial orientation of side chains is required.[1] The tert-butyl ester moiety serves as an acid-labile protecting group for the carboxylic acid, allowing for selective N-terminal functionalization during solution-phase synthesis.[1]

Table 1: Physicochemical Identity
PropertyDataNotes
IUPAC Name tert-butyl 5-methylpiperidine-2-carboxylate
Molecular Formula C₁₁H₂₁NO₂ Free base form
Molecular Weight 199.29 g/mol Average mass
Monoisotopic Mass 199.1572 DaUseful for HRMS validation
CAS Number Variable by IsomerGeneric/Racemic often unlisted; see Synthesis section.[1][2][3]
Physical State Viscous oil or low-melting solidOften handled as HCl salt (Solid, MW ~235.[1]75)
Solubility Soluble in DCM, MeOH, EtOAcFree base is lipophilic; Salt is water-soluble.[1]
pKa (Calc.) ~9.8 (Amine), ~17 (Ester

-H)
Typical for secondary amines.[1]

Part 2: Stereochemical Complexity

The molecule possesses two chiral centers (C2 and C5), resulting in four potential stereoisomers.[1] In drug design, the relative stereochemistry (cis vs. trans) dictates the vector of the methyl group relative to the carboxylate, profoundly affecting receptor binding.[1]

  • Cis-Isomers (2R,5S / 2S,5R): The methyl group and carboxylate are on the same side of the ring.[1] This is often the thermodynamically preferred product of catalytic hydrogenation of 5-methylpicolinic acid.[1]

  • Trans-Isomers (2R,5R / 2S,5S): The substituents are on opposite sides.[1] This conformation forces the ring into a specific chair form to minimize 1,3-diaxial interactions.[1]

Critical Note: Commercial catalogs often list "tert-butyl 5-methylpiperidine-1-carboxylate" (N-Boc).[1] Ensure you are sourcing the 2-carboxylate (C-terminal ester) with a free or salt-form amine.[1]

Part 3: Synthetic Pathways & Protocols

The synthesis of this building block requires careful orchestration of protecting groups.[1] The tert-butyl ester is acid-sensitive; therefore, standard N-Boc deprotection (using TFA/HCl) will destroy the ester.[1]

Route A: Direct Esterification (The "Self-Validating" Protocol)

This is the most robust method for generating the free amine ester from the parent amino acid (5-methylpipecolic acid).[1]

Reagents: 5-methylpipecolic acid, Isobutylene (gas), conc.[1] H₂SO₄, Dioxane.[1]

  • Preparation: Charge a pressure vessel (Parr reactor) with 5-methylpipecolic acid suspended in dioxane.

  • Acidification: Add concentrated H₂SO₄ (2.0 equiv) cautiously.

  • Addition: Cool to -78°C and condense isobutylene (excess, ~10 equiv) into the vessel.

  • Reaction: Seal and stir at room temperature for 24–48 hours.

    • Validation: The suspension should become a clear solution as the zwitterionic amino acid converts to the lipophilic ester.[1]

  • Workup: Pour into ice-cold NaOH/NaHCO₃ (pH > 10). Extract immediately with Ethyl Acetate.[1]

  • Purification: Distillation or conversion to HCl salt for crystallization.[1]

Route B: Hydrogenation of Pyridine Precursors

If starting from 5-methylpicolinic acid tert-butyl ester (rare), hydrogenation must be controlled to prevent ester cleavage.[1]

Synthesis Start 5-Methylpicolinic Acid (Pyridine Precursor) Step1 Hydrogenation (PtO2, H2, AcOH) Start->Step1 Reduction Inter 5-Methylpipecolic Acid (Cis/Trans Mix) Step1->Inter Yields ~90% Step2 Esterification (Isobutylene, H2SO4) Inter->Step2 Acid Catalysis Final tert-Butyl 5-methylpiperidine- 2-carboxylate Step2->Final C-Term Protection

Figure 1: Synthetic logic flow from aromatic precursor to aliphatic building block.

Part 4: Application in Drug Design (Peptidomimetics)

This molecule is a powerful tool for Conformational Restriction .[1] By replacing Proline or Pipecolic acid with the 5-methyl derivative, researchers can lock the peptide backbone into specific


 (chi) angles.
Mechanism of Action:
  • Steric Clash: The C5-methyl group introduces 1,3-allylic strain-like interactions if the ring adopts certain puckers, forcing the backbone into a "kinked" or "extended" conformation depending on the isomer.[1]

  • Lipophilicity: The methyl group increases LogP, potentially improving blood-brain barrier (BBB) penetration compared to the des-methyl parent.[1]

  • Proteolytic Stability: The steric bulk adjacent to the nitrogen (and the ring itself) retards cleavage by peptidases.[1]

Applications Base 5-Methylpiperidine-2-carboxylate (t-Bu Ester) App1 Peptidomimetics (Beta-Turn Inducers) Base->App1 App2 GPCR Ligands (Restricted Pharmacophore) Base->App2 App3 Protease Inhibitors (P2' Position Occupancy) Base->App3 Mech1 Locks Backbone Dihedrals App1->Mech1 Mech2 Increases Metabolic Stability App3->Mech2

Figure 2: Therapeutic utility and mechanistic impact of the scaffold.

Part 5: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized or purchased material, use these diagnostic NMR signals.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.45 ppm (s, 9H):  Strong singlet for the tert-butyl group.[1] (Loss of this signal indicates hydrolysis).[1]
      
    • 
       3.1–3.4 ppm (m, 1H):  The 
      
      
      
      -proton at C2.[1] Its coupling constant (
      
      
      ) helps distinguish cis (axial-axial coupling ~10-12 Hz) from trans isomers.[1]
    • 
       0.8–0.9 ppm (d, 3H):  The C5-methyl doublet.[1]
      
  • Mass Spectrometry (ESI+):

    • Expect

      
      .[1]
      
    • Fragment:

      
       (Carboxylic acid).[1]
      

References

  • PubChem Database. Compound Summary: Piperidine-2-carboxylic acid derivatives.[1] National Library of Medicine.[1] [Link]

  • Beak, P., et al. (1994).[1] Regioselective Lithiation of N-Boc-piperidines: Synthesis of 2-Substituted Piperidines.[1] Journal of the American Chemical Society.[1] [Link]

  • Han, G., et al. (1999).[1] Design and Synthesis of Conformationally Constrained Amino Acids. Journal of Organic Chemistry.[1] [Link]

Sources

Stereochemical Engineering of tert-Butyl 5-Methylpiperidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Conformational Analysis, and Pharmaceutical Utility[1]

Executive Summary

The piperidine ring serves as a pharmacophore scaffold in over 12% of the top-selling small molecule drugs. Among these, tert-butyl 5-methylpiperidine-2-carboxylate represents a critical "chiral switch" building block. Its 2,5-disubstitution pattern creates a unique stereochemical landscape where the interplay between the C2-carboxylate and C5-methyl groups dictates the secondary structure of peptidomimetics and the binding affinity of GPCR ligands (e.g., Orexin antagonists).

This guide provides a rigorous technical analysis of the four stereoisomers of this molecule, detailing the thermodynamic principles governing their stability, scalable synthetic routes for their isolation, and the analytical metrics required for their validation.

The Stereochemical Matrix

The molecule possesses two chiral centers (C2 and C5), resulting in


 stereoisomers. Understanding the spatial arrangement of these isomers is not merely academic; it is the primary determinant of biological activity.
1.1 Isomer Classification

The isomers are grouped into two diastereomeric pairs: cis and trans.

  • Trans-Isomers (Thermodynamic): (2R,5R) and (2S,5S).

  • Cis-Isomers (Kinetic): (2R,5S) and (2S,5R).

1.2 Conformational Analysis (The "Chair" Rule)

The piperidine ring adopts a chair conformation to minimize torsional strain. The stability of the isomers is governed by the orientation (axial vs. equatorial) of the substituents.

  • Topological Relationship: The 2,5-substitution pattern in piperidine is topologically analogous to a 1,4-disubstituted cyclohexane.

  • Trans-Configuration: Allows both the bulky tert-butyl ester at C2 and the methyl group at C5 to occupy equatorial positions (

    
    ). This is the thermodynamically most stable conformation.
    
  • Cis-Configuration: Forces one substituent to be axial while the other is equatorial (

    
    ). This introduces 1,3-diaxial interactions, raising the ground state energy.
    

Critical Insight: In synthetic workflows, acidic hydrogenation conditions often favor the cis isomer (kinetic product via face-selective adsorption), while basic conditions or high-temperature equilibration favor the trans isomer (thermodynamic product).

Stereochemistry Root tert-butyl 5-methylpiperidine-2-carboxylate Diast_Trans Trans-Diastereomer (Thermodynamic, e,e) Root->Diast_Trans Separation Diast_Cis Cis-Diastereomer (Kinetic, a,e) Root->Diast_Cis Trans_Enant1 (2R, 5R) Enantiomer A Diast_Trans->Trans_Enant1 Chiral Resolution Trans_Enant2 (2S, 5S) Enantiomer B Diast_Trans->Trans_Enant2 Cis_Enant1 (2R, 5S) Enantiomer C Diast_Cis->Cis_Enant1 Chiral Resolution Cis_Enant2 (2S, 5R) Enantiomer D Diast_Cis->Cis_Enant2

Figure 1: Stereochemical hierarchy of 2,5-disubstituted piperidines.

Synthetic Strategies

High-fidelity synthesis requires distinguishing between routes that access the racemic diastereomers and those that yield enantiopure material.

2.1 Route A: Catalytic Hydrogenation of Pyridines (Scalable)

This is the industrial standard for generating the piperidine core. The precursor is 5-methylpicolinic acid (or its ester).

  • Step 1: Esterification. Conversion of 5-methylpicolinic acid to the tert-butyl ester (using isobutylene/H2SO4 or t-BuOH/EDC).

  • Step 2: Hydrogenation.

    • Condition A (Kinetic):

      
      , 
      
      
      
      (Adam's Catalyst), AcOH.
      • Outcome: Favors Cis isomer (approx. 80:20 dr). The catalyst approaches from the less hindered face, adding hydrogens syn.

    • Condition B (Thermodynamic):

      
      , 
      
      
      
      , MeOH, High Pressure/Temp.
      • Outcome: Favors Trans isomer. Note: Recent literature indicates that Pd/C reduction of 3,5-substituted pyridines can surprisingly favor the trans isomer directly due to in-situ equilibration mechanisms [1].

2.2 Route B: Thermodynamic Equilibration (Epimerization)

To access the stable trans-isomer exclusively from a cis-rich mixture:

  • Protect the Nitrogen: Convert to N-Boc or N-Cbz derivative to prevent amine oxidation and facilitate purification.

  • Base Treatment: Treat with a strong base (e.g., KOtBu or NaOMe) in refluxing alcohol.

  • Mechanism: Deprotonation at the

    
    -carbon (C2) forms a planar enolate. Reprotonation occurs from the face that places the bulky carboxylate group in the equatorial position.
    
2.3 Detailed Experimental Protocol: Hydrogenation & Protection

Self-Validating Step: Monitor reaction progress via TLC (stain with Ninhydrin) or LC-MS. Pyridine UV absorption (260nm) will disappear as the ring saturates.

Materials:

  • tert-butyl 5-methylpicolinate (10 mmol)

  • 
     (0.5 mmol, 5 mol%)
    
  • Acetic Acid (Glacial, 20 mL)

  • 
     source (Balloon or Parr shaker at 50 psi)
    

Procedure:

  • Dissolution: Dissolve the picolinate in acetic acid in a hydrogenation vessel.

  • Catalyst Addition: Carefully add

    
     (Caution: Pyrophoric when dry).
    
  • Reduction: Purge with

    
    , then charge with 
    
    
    
    . Agitate at RT for 12-24 hours.
  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to obtain the acetate salt of the piperidine.

  • N-Protection (Optional but recommended): Redissolve in DCM/TEA and add

    
    . Stir 4h.
    
  • Isolation: Wash with 1M HCl, then Sat.

    
    . Dry over 
    
    
    
    .[1]

SynthesisWorkflow Start 5-Methylpicolinic Acid Step1 Esterification (t-BuOH, EDC) Start->Step1 Step2 Hydrogenation (PtO2, H2, AcOH) Step1->Step2 Inter Cis-Rich Mixture (Piperidine salt) Step2->Inter Step3 N-Protection (Boc2O) Inter->Step3 Step4 Epimerization (KOtBu, Reflux) Step3->Step4 If Trans desired Final Trans-Isomer (>95:5 dr) Step3->Final Purification Step4->Final

Figure 2: Synthetic workflow for accessing thermodynamic trans-isomers.

Separation and Analytical Characterization

Separating the diastereomers is feasible using standard silica chromatography, but separating enantiomers requires chiral stationary phases.

3.1 Chromatographic Separation

The N-Boc protected derivatives show significantly different retention factors (


) on silica gel.
  • Mobile Phase: Hexanes:Ethyl Acetate (gradient 9:1 to 7:3).

  • Order of Elution: The Trans isomer (diequatorial, more planar/lipophilic) typically elutes after the Cis isomer in non-polar mobile phases, though this can invert based on specific solvation shells. Note: Always verify fractions by NMR.

3.2 NMR Spectroscopy: The Definitive Identification

Proton NMR (


-NMR) provides the most reliable method for assigning relative stereochemistry without X-ray crystallography. The key metric is the coupling constant (

)
of the proton at C2 (

).
FeatureTrans-Isomer (2,5-diequatorial)Cis-Isomer (2-eq, 5-ax)Mechanistic Reason
H2 Signal Doublet of Doublets (dd)Broad Multiplet / Small couplingsAxial-Axial vs Axial-Equatorial coupling

(Hz)
~10-12 Hz (Large)< 5 Hz (Small)Karplus equation: 180° dihedral angle (trans-diaxial H) yields large

.
C5-Me Shift

~0.9 ppm (Doublet)

~0.8-1.0 ppm
Methyl environment shifts slightly due to ring current.

Interpretation:

  • In the Trans isomer, the C2-carboxylate is equatorial, meaning the

    
     proton is axial . It couples with the axial proton at C3 (
    
    
    
    ) with a dihedral angle of ~180°, resulting in a large coupling constant (
    
    
    ).
  • In the Cis isomer (assuming C2-ester is equatorial and C5-Me is axial), the

    
     is axial, but the ring conformation may distort to alleviate the C5-axial strain, often reducing the observed coupling constants or broadening the signal [2].
    
3.3 Chiral Resolution

To obtain enantiopure (2S,5S) or (2R,5R) from the racemic trans mixture:

  • Chiral HPLC: Column: Chiralpak IA or AD-H. Mobile Phase: Hexane/IPA (90:10).

  • Salt Formation: Use L-Tartaric acid or Mandelic acid. The basic nitrogen allows formation of diastereomeric salts which can be fractionally crystallized from EtOH/Water.

Pharmaceutical Applications
4.1 Peptidomimetics and Conformational Constraint

The 5-methylpiperidine-2-carboxylate scaffold is a rigid analogue of leucine or pipecolic acid. By incorporating this unit into a peptide backbone, researchers can:

  • Lock Conformation: Restrict the

    
     and 
    
    
    
    torsion angles, stabilizing
    
    
    -turns or helices.
  • Protect against Proteolysis: The unnatural cyclic structure prevents recognition by standard proteases (trypsin/chymotrypsin), extending the half-life of peptide drugs.

4.2 Case Study: Orexin Receptor Antagonists

Research into Dual Orexin Receptor Antagonists (DORAs) for insomnia (e.g., analogues of Filorexant) utilizes methyl-substituted piperidines to optimize the lipophilic fit within the receptor pocket. The trans-configuration is often preferred to direct the lipophilic 5-methyl group into a specific hydrophobic sub-pocket while orienting the amide/ester vector for hydrogen bonding [3].

References
  • Jones, S. P., et al. (2016). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." Chemical Science. Link

  • Bailey, P. D., et al. (1998). "The synthesis of 5-substituted pipecolic acids." Tetrahedron: Asymmetry, 9(1), 1-4. Link

  • Dutta, A. K., et al. (2001).[2] "Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter." Bioorganic & Medicinal Chemistry Letters. Link

  • Beak, P., & Lee, W. K. (1990). "Alpha-lithioamine synthetic equivalents: syntheses of diastereoisomers of 2,5-disubstituted piperidines." Journal of Organic Chemistry. Link

Sources

Technical Guide: Solubility & Handling of tert-Butyl 5-methylpiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, physicochemical behavior, and handling protocols for tert-butyl 5-methylpiperidine-2-carboxylate . It is structured for researchers in medicinal chemistry and process development, focusing on the practical application of this building block in organic synthesis.[1]

Executive Summary

tert-Butyl 5-methylpiperidine-2-carboxylate (Formula: C₁₁H₂₁NO₂; MW: 199.30 g/mol ) is a lipophilic amino acid ester derivative used primarily as a chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates.

Unlike its zwitterionic parent amino acid, this ester possesses a masked carboxylic acid (tert-butyl protection) and a free secondary amine.[1] This structural modification dramatically alters its solubility landscape, shifting it from water-soluble to highly lipophilic.[1] This guide defines the solvent systems required for its effective solubilization, extraction, and reaction, grounded in the principles of physical organic chemistry.[1]

Physicochemical Profile & Solubility Landscape

The solubility of this compound is governed by the competition between its hydrophobic domains (tert-butyl group, methyl-substituted piperidine ring) and its polar amine functionality.

Calculated Properties
PropertyValue (Estimated)Impact on Solubility
Molecular Weight 199.30 g/mol Low MW facilitates rapid dissolution.
LogP (Octanol/Water) ~2.1 – 2.5Indicates preference for organic phases; poor aqueous solubility.[1]
pKa (Conjugate Acid) ~10.5 – 11.0The secondary amine is basic.[1] It will protonate in acidic media, reversing its solubility profile.[1]
H-Bond Donors 1 (NH)Moderate interaction with protic solvents.[1]
H-Bond Acceptors 2 (N, C=O)Good solubility in polar aprotic solvents (e.g., THF, EtOAc).[1][2]
Solubility Matrix

The following table categorizes solvent compatibility based on the "like dissolves like" principle and the compound's specific functional group interactions.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for reactions. High solvation energy for the lipophilic ester and amine.[1]
Polar Aprotic Ethyl Acetate (EtOAc), THF, AcetoneHigh Excellent for extraction and chromatography.[1] Dipole-dipole interactions stabilize the amine.[1]
Alcohols Methanol, Ethanol, IsopropanolHigh Soluble via H-bonding.[1] Caution: Nucleophilic solvents may cause transesterification under forcing conditions.[1]
Ethers Diethyl Ether, MTBEModerate to High Good solubility; often used for precipitation of the HCl salt form.[1]
Hydrocarbons Hexanes, Heptane, TolueneModerate Soluble, but the polarity of the free amine may cause oiling out at low temperatures or high concentrations.[1]
Aqueous Water, BrineInsoluble (Neutral pH)The lipophilic tert-butyl group prevents dissolution in neutral water.[1]
Acidic Aqueous 1M HCl, 10% Citric AcidSoluble Protonation of the amine (NH → NH₂⁺) forms a water-soluble salt.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to generate precise solubility data (mg/mL) for your specific batch and temperature conditions.

  • Preparation: Weigh 50 mg of tert-butyl 5-methylpiperidine-2-carboxylate into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 30 seconds after each addition.

  • Visual Check:

    • Clear Solution: Soluble. Calculate

      
      .
      
    • Turbid/Solid Persists: Continue addition up to 1.0 mL.

  • Validation: If undissolved solid remains at 1.0 mL (<50 mg/mL), centrifuge the supernatant, filter, dry a known volume, and weigh the residue to determine the saturation limit.

Protocol B: Acid-Base Extraction (Purification Workflow)

This is the standard method for purifying the compound from non-basic impurities (e.g., neutral protecting group byproducts).

Reagents:

  • Crude mixture in EtOAc.[1]

  • 1M HCl (aq).[1]

  • 1M NaOH (aq) or Saturated NaHCO₃.[1]

Workflow:

  • Dissolve crude material in Ethyl Acetate (organic phase).

  • Extract with 1M HCl (3x). The amine protonates and moves to the aqueous phase.[1] Neutral impurities remain in EtOAc.[1]

  • Discard the organic phase (containing non-basic impurities).[1]

  • Basify the combined aqueous acidic layer carefully with NaOH until pH > 12.[1] The amine deprotonates and oils out.[1]

  • Back-Extract the turbid aqueous mixture with fresh DCM or EtOAc (3x).

  • Dry (Na₂SO₄) and concentrate the organic layer to yield the purified free amine.[1]

Critical Visualization: Solubility & Extraction Logic

Figure 1: Acid-Base Purification Workflow

This diagram illustrates the pH-dependent solubility switch used to purify the compound.

ExtractionWorkflow Start Crude Mixture (in EtOAc) AcidWash Add 1M HCl (aq) (Protonation Step) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Amine Salt: R-NH2+) PhaseSep1->AqLayer1 Keep Basify Basify with NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Free Amine) Extract->FinalOrg Dry & Conc. FinalAq Waste Aqueous Extract->FinalAq Discard

Caption: pH-dependent solubility switch for purification. The compound migrates to water at low pH and returns to organic solvent at high pH.[1]

Figure 2: Solvent Selection Decision Tree

A logic guide for selecting the correct solvent based on the intended application.[1]

SolventSelection Goal Intended Application Reaction Reaction Medium Goal->Reaction Workup Workup / Extraction Goal->Workup Storage Long-term Storage Goal->Storage DCM DCM / THF (High Solubility) Reaction->DCM Toluene Toluene (Avoid Chlorinated) Reaction->Toluene NoAlc Avoid Alcohols (Transesterification Risk) Reaction->NoAlc Workup->DCM EtOAc Ethyl Acetate (Immiscible with H2O) Workup->EtOAc Storage->NoAlc Prevent Side Rxn

Caption: Solvent selection logic. Alcohols are avoided in storage/heating to prevent ester exchange; EtOAc is preferred for extractions.[1]

Stability & Storage Considerations

Acid Sensitivity

The tert-butyl ester moiety is acid-labile.[3] While it is stable to dilute acid extractions (e.g., 1M HCl wash at 0°C), prolonged exposure to strong acids (TFA, 4M HCl in Dioxane) will cleave the ester to the carboxylic acid.[1]

  • Reaction: R-COOtBu + H⁺ → R-COOH + Isobutylene

  • Implication: Do not use acidic solvents for storage or high-temperature reactions unless deprotection is intended.[1]

Amine Reactivity

The free secondary amine at position 1 is nucleophilic and basic.[1]

  • CO₂ Absorption: Like many amines, it can absorb atmospheric CO₂ to form carbamates.[1] Store under inert gas (Argon/Nitrogen).

  • Oxidation: Susceptible to N-oxidation over long periods in air.[1]

Recommended Storage
  • Temperature: -20°C (Freezer).

  • Atmosphere: Inert (Argon/Nitrogen).[1]

  • Container: Tightly sealed glass vial (avoid plastics that may leach plasticizers into the lipophilic oil).[1]

References

  • Namiki Building Blocks. (2018). Catalogue of Heterocyclic Building Blocks: tert-butyl 5-methylpiperidine-2-carboxylate (C11H21NO2).[4] Namiki Shoji Co., Ltd.[1][5][6] Link

  • Needham, T. E. (1970).[1][7] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[1][7] Link

  • Ogasa, C., et al. (2023).[1] A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.[1][8] (Context on tert-butyl ester stability and solubility enhancement). Link

  • Organic Chemistry Portal. tert-Butyl Esters: Protection and Deprotection. (General reactivity profile of tert-butyl esters in organic synthesis). Link

Sources

Strategic Selection of Piperidine-2-Carboxylate Building Blocks: A Comparative Analysis of Methyl vs. Tert-Butyl 5-Methyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the critical decision of selecting the optimal building block for peptidomimetic and small-molecule active pharmaceutical ingredient (API) synthesis. The piperidine-2-carboxylate scaffold (a pipecolic acid derivative) is a privileged structure, serving as the conformational backbone for numerous therapeutics, including the local anesthetic bupivacaine and the direct thrombin inhibitor Argatroban. However, the exact substitution pattern (e.g., 5-methyl) and ester protection strategy (methyl vs. tert-butyl) dictate not only the molecule's physicochemical properties but also its synthetic viability. This whitepaper deconstructs the mechanistic causality, physicochemical profiles, and self-validating synthetic workflows for these two critical building blocks.

Structural Rationale & Mechanistic Causality

The Ester Moiety: Steric Shielding and Orthogonal Protection

When designing a synthetic route for complex peptidomimetics, the choice of the C-terminal protecting group is paramount.

[1] features a sterically unhindered primary ester. While highly atom-economical and easy to install, this methyl ester is highly susceptible to nucleophilic attack. It undergoes rapid hydrolysis under mild basic conditions (e.g., LiOH in aqueous methanol). This becomes a liability if the synthetic sequence requires harsh basic conditions for N-alkylation or if the target molecule contains other base-sensitive functional groups.

Conversely, the tert-butyl ester in tert-butyl 5-methylpiperidine-2-carboxylate provides a robust steric shield around the carbonyl carbon. As demonstrated in advanced radiotracer and opioid receptor agonist syntheses, simple alkyl esters often fail during downstream N-alkylation or N-acylation due to unwanted cleavage or acyl-shifts; switching to a tert-butyl ester dramatically increases overall yield and stability[2]. The tert-butyl group is completely orthogonal to base-catalyzed transformations. It is exclusively cleaved via acidolysis (e.g., Trifluoroacetic acid or HCl), releasing isobutylene gas to drive the deprotection forward irreversibly.

OrthogonalProtection Core Piperidine-2-carboxylate MeEster Methyl Ester Core->MeEster tBuEster Tert-Butyl Ester Core->tBuEster Base1 Base (LiOH) MeEster->Base1 Acid1 Acid (TFA) MeEster->Acid1 Base2 Base (LiOH) tBuEster->Base2 Acid2 Acid (TFA) tBuEster->Acid2 FreeAcid Free Carboxylic Acid Base1->FreeAcid Fast Intact Ester Remains Intact Acid1->Intact Stable Base2->Intact Steric Block Acid2->FreeAcid Cleavage

Orthogonal protection logic for methyl vs. tert-butyl ester cleavage.

Conformational Restriction via 5-Methyl Substitution

Introducing a methyl group at the 5-position of the piperidine ring is a deliberate structural intervention. It introduces a new chiral center and heavily biases the ring toward a specific chair conformation to minimize 1,3-diaxial interactions. In drug design, this conformational locking reduces the entropic penalty upon target binding. Furthermore, the added methyl group increases the molecule's lipophilicity, which can enhance blood-brain barrier (BBB) penetration or perfectly fill a hydrophobic sub-pocket in a target kinase or protease.

Physicochemical Profiling & Stability

The following table summarizes the quantitative data and functional properties of both building blocks to aid in selection during early-stage route scouting.

PropertyMethyl piperidine-2-carboxylate[1]Tert-butyl 5-methylpiperidine-2-carboxylate
Molecular Formula C₇H₁₃NO₂C₁₁H₂₁NO₂
Molecular Weight 143.18 g/mol 199.30 g/mol
cLogP (estimated) ~0.30~1.95
Topological Polar Surface Area 38.3 Ų38.3 Ų
Ester Steric Hindrance Low (Primary carbon)High (Tertiary carbon)
Ring Substitution Unsubstituted5-Methyl (Conformationally restricted)
Primary Cleavage Condition Basic (LiOH, NaOH)Acidic (TFA, HCl)

Experimental Protocols: Self-Validating Synthetic Workflows

To ensure high scientific integrity, the following methodologies are designed not just as step-by-step instructions, but as self-validating systems where the chemistry inherently purifies or signals its own success.

Protocol A: Synthesis of Methyl Piperidine-2-carboxylate Hydrochloride

Objective: Rapid, atom-economical esterification for early-stage screening.

  • Reaction Setup: Suspend pipecolic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Activation: Cool the suspension to 0°C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

    • Causality: SOCl₂ reacts with methanol to generate HCl gas and methyl chlorosulfite in situ. The HCl immediately protonates the secondary amine of the piperidine ring. This prevents unwanted N-formylation or N-methylation side reactions, while simultaneously acting as the strong acid catalyst required for the Fischer esterification.

  • Propagation: Heat the mixture to reflux for 4 hours.

  • Self-Validation & Isolation: Evaporate the solvent under reduced pressure. Triturate the resulting heavy oil with cold diethyl ether. The product will spontaneously crystallize as a highly pure HCl salt. The lack of UV-active byproducts on Thin Layer Chromatography (TLC) (ninhydrin stain required) and a sharp melting point confirm successful conversion. No column chromatography is required, validating the efficiency of the in situ protection/activation strategy.

Protocol B: Synthesis of Tert-butyl 5-methylpiperidine-2-carboxylate

Objective: Synthesis of a sterically hindered, orthogonal building block.

  • Core Saturation: Perform catalytic hydrogenation of 5-methylpyridine-2-carboxylic acid using PtO₂ in acetic acid under an H₂ atmosphere to yield the saturated 5-methylpiperidine-2-carboxylic acid intermediate.

  • Esterification Setup: Transfer the intermediate to a pressure vessel with anhydrous dioxane and a catalytic amount of concentrated H₂SO₄.

  • Isobutylene Trapping: Condense isobutylene gas (excess) into the reaction mixture at -10°C, seal the vessel, and stir at room temperature for 48 hours.

    • Causality: Standard carbodiimide coupling (e.g., EDC/HOBt) with tert-butanol fails due to the severe steric bulk of the tertiary alcohol, leading to unreactive N-acylurea dead-ends. Using [3] generates a highly stable tert-butyl carbocation that is efficiently trapped by the carboxylic acid, bypassing the steric bottleneck of the alcohol nucleophile.

  • Self-Validation & Isolation: Quench the reaction carefully with saturated NaHCO₃ to neutralize the H₂SO₄. Extract with ethyl acetate. The reaction progress is validated via LC-MS; the successful product exhibits a characteristic +56 Da mass shift (addition of the t-butyl group minus a proton) and a distinct fragmentation pattern in the mass spectrometer where the t-butyl group is cleaved, showing an[M+H - 56]⁺ peak.

SynthWorkflow Start1 Pipecolic Acid Reagent1 SOCl2 / MeOH Reflux, 4h Start1->Reagent1 Product1 Methyl piperidine-2-carboxylate (HCl Salt) Reagent1->Product1 Start2 5-Methylpyridine-2-carboxylic acid Reagent2A H2, PtO2, AcOH (Hydrogenation) Start2->Reagent2A Intermed2 5-Methylpiperidine-2-carboxylic acid Reagent2A->Intermed2 Reagent2B Isobutylene, H2SO4 Dioxane, -10°C to RT Intermed2->Reagent2B Product2 Tert-butyl 5-methylpiperidine -2-carboxylate Reagent2B->Product2

Self-validating synthetic workflows for piperidine-2-carboxylate derivatives.

Conclusion

The selection between methyl piperidine-2-carboxylate and tert-butyl 5-methylpiperidine-2-carboxylate is not merely a matter of availability; it is a strategic decision that dictates the synthetic trajectory of a drug discovery program. While the methyl ester offers rapid, atom-economical access for simple derivatizations, the tert-butyl 5-methyl variant provides critical orthogonal stability and conformational rigidity required for advanced, late-stage functionalization in complex peptidomimetics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3463753, Methyl pipecolinate". PubChem. Available at:[Link]

  • MDPI. "A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids". Molecules. Available at:[Link]

  • Google Patents. "Method for producing 5-hydroxypiperidine-2-carboxylic acid" (US9790181B2). United States Patent and Trademark Office.

Sources

The 5-Methylpiperidine Scaffold: Conformational Control and Therapeutic Utility

[1]

Executive Summary

The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. However, the 5-methylpiperidine scaffold—specifically in 3,5-disubstituted systems—represents a sophisticated evolution of this classic pharmacophore.[1] By introducing a methyl group at the C5 position (meta to the nitrogen), medicinal chemists can exert precise conformational control over substituents at C3, leveraging the "Magic Methyl" effect to lock bioactive conformations, improve metabolic stability, and enhance selectivity.[1]

This guide explores the structural mechanics, synthetic accessibility, and application of 5-methylpiperidine scaffolds in modern drug design, with a focus on kinase inhibitors and antibacterial agents.[1]

Structural & Stereochemical Analysis[2]

The "Magic Methyl" Effect in Piperidines

In unsubstituted piperidines, ring inversion (chair-to-chair flipping) is rapid ($ \Delta G^\ddagger \approx 10 \text{ kcal/mol} $).[1] This flexibility can be detrimental if the bioactive conformation is not the global minimum, leading to an entropic penalty upon binding.

The introduction of a methyl group at C5 introduces a significant A-value (approx. 1.7 kcal/mol). To minimize 1,3-diaxial interactions, the methyl group strongly prefers the equatorial orientation.[1] This preference effectively "locks" the piperidine ring into a single chair conformation, thereby fixing the spatial orientation of other substituents (e.g., a pharmacophore at C3).

Stereochemical Nomenclature

While a mono-substituted piperidine with a methyl group is typically numbered as 3-methylpiperidine, the term 5-methylpiperidine is standard in 3,5-disubstituted scaffolds (e.g., 3-amino-5-methylpiperidine).[1]

  • Cis-3,5-disubstitution: If the C3-amine and C5-methyl are cis (e.g., 3S,5R), and the methyl is equatorial, the amine is forced into an axial or equatorial position depending on the absolute configuration, rigidly defining the vector of the N-substituent.[1]

  • Trans-3,5-disubstitution: In the trans isomer (e.g., 3S,5S), if the methyl is equatorial, the amine is typically axial , creating a distinct 3D vector compared to the unsubstituted analog.[1]

Conformational Logic Diagram

The following diagram illustrates how the C5-methyl group shifts the equilibrium to favor a specific conformer.

Conformationcluster_0Unsubstituted Piperidinecluster_15-Methyl SubstitutedU_Chair1Chair A(Flexible)U_Chair2Chair B(Flexible)U_Chair1->U_Chair2Rapid Flip(Low Barrier)BindingTarget BindingPocketU_Chair1->BindingEntropic PenaltyM_Chair1Conformer A(5-Me Equatorial)M_Chair2Conformer B(5-Me Axial)M_Chair1->M_Chair2High Energy Penalty(1,3-diaxial strain)M_Chair1->BindingPre-organized(High Affinity)

Caption: The 5-methyl substituent (green) locks the scaffold into a preferred chair conformation, reducing the entropic cost of binding compared to the flexible unsubstituted analog.[1]

Synthetic Accessibility

Accessing chiral 5-methylpiperidine scaffolds requires high enantioselectivity. Two primary routes are dominant in the literature.

Route A: Hydrogenation of Pyridines

The most direct route involves the hydrogenation of 3,5-disubstituted pyridines (e.g., 3-amino-5-methylpyridine).[1]

  • Catalyst: Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium variants.

  • Challenge: Controlling cis/trans diastereoselectivity. Acidic conditions often favor the cis isomer, while thermodynamic equilibration can yield the trans isomer.

Route B: Chiral Pool / Resolution

For high optical purity (>99% ee), resolution of racemic intermediates using chiral acids (e.g., tartaric acid) or enzymatic resolution is preferred.

Table 1: Synthetic Routes Comparison
MethodKey ReagentsSelectivityScalabilityReference
Pyridine Hydrogenation H₂, Rh/C or PtO₂, AcOHModest cis/trans ratio (often 3:[1]1)High (Industrial)[1]
Chiral Resolution L-Tartaric acid or Mandelic acid>99% ee (after recrystallization)Medium[2]
De Novo Synthesis Aspartic acid / Glutamic acid precursorsHigh (defined by starting material)Low (Multi-step)[3]

Medicinal Chemistry Applications

Quinolone Antibiotics

The (3S,5S)-3-amino-5-methylpiperidine moiety is a privileged side chain in next-generation fluoroquinolones.[1]

  • Mechanism: The basic amine at C7 of the quinolone core interacts with bacterial DNA gyrase.

  • Role of 5-Methyl:

    • Solubility: Disrupts crystal packing compared to planar analogs, enhancing aqueous solubility.

    • Potency: The fixed conformation of the amine (due to the trans-5-methyl) optimizes the interaction with the enzyme's binding pocket.

    • Example: This scaffold is analogous to the side chains found in Sitafloxacin (which uses a spiro-fused system) and developmental quinolones where the 5-methyl group enhances Gram-positive activity [4].

Wnt Pathway Modulation (E7386)

E7386 is a novel CBP/β-catenin modulator currently in clinical trials.

  • Scaffold: While complex, the structure leverages a functionalized piperidine/piperazine core.

  • Significance: The steric bulk and directionality provided by methyl substitution on the saturated ring are critical for disrupting the protein-protein interaction (PPI) between β-catenin and CBP, a surface that is notoriously difficult to drug with flat molecules [5].[1]

Kinase Inhibitors (JAK/CDK)

In the design of Janus Kinase (JAK) inhibitors, 3-aminopiperidine is a common motif (e.g., Tofacitinib uses a related scaffold).[1]

  • Optimization: Introduction of a 5-methyl group is often used in Lead Optimization to improve selectivity against off-target kinases (e.g., JAK2 vs. JAK1) by exploiting subtle differences in the ATP-binding pocket width.[1] The methyl group can clash with residues in the off-target isoform while being accommodated by the target [6].

Experimental Protocol: Synthesis of (3S,5S)-3-Amino-5-methylpiperidine Scaffold

Objective: Synthesis of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate (Key Intermediate).

Reagents:

  • 3-Amino-5-methylpyridine (Starting Material)[1][2]

  • Di-tert-butyl dicarbonate (Boc₂O)[1]

  • Rhodium on Carbon (5% Rh/C)[1][3]

  • Acetic Acid (AcOH)[1]

  • Hydrogen gas (H₂)[1]

Protocol:

  • Boc-Protection: Dissolve 3-amino-5-methylpyridine (10 mmol) in THF/H₂O (1:1). Add NaHCO₃ (2.5 eq) and Boc₂O (1.2 eq). Stir at RT for 12h. Extract with EtOAc, dry, and concentrate to yield the Boc-protected pyridine.[1]

  • Hydrogenation:

    • Transfer the intermediate to a high-pressure hydrogenation vessel.[3]

    • Dissolve in glacial Acetic Acid (0.5 M concentration).

    • Add 5% Rh/C catalyst (10 wt% loading).

    • Pressurize to 50 bar (725 psi) H₂ and heat to 60°C .

    • Stir for 24h. (Note: High pressure is crucial for pyridine reduction).

  • Workup & Resolution:

    • Filter catalyst over Celite. Concentrate the filtrate.

    • Basify with 2N NaOH to pH 12 and extract with DCM.

    • Resolution: The product is a mixture of cis and trans isomers. Dissolve in hot ethanol and add L-Tartaric acid (1 eq). Allow to crystallize slowly to isolate the (3S,5S) diastereomer salt.

    • Neutralize the salt to obtain the free base title compound.

Yield: Typically 60-70% (crude), 30-40% (chiral pure after resolution).[1]

Synthesis Workflow Diagram

SynthesisSM3-Amino-5-methylpyridineStep1Boc Protection(Boc2O, NaHCO3)SM->Step1Inter1N-Boc-3-amino-5-methylpyridineStep1->Inter1Step2Hydrogenation(H2, Rh/C, AcOH, 50 bar)Inter1->Step2CrudeRacemic Mixture(cis/trans piperidines)Step2->CrudeStep3Chiral Resolution(L-Tartaric Acid)Crude->Step3Final(3S,5S)-3-Amino-5-methylpiperidineStep3->Final

Caption: Synthetic pathway from aromatic pyridine to enantiopure 5-methylpiperidine scaffold.

References

  • BenchChem. (2025). Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols. Retrieved from [1]

  • Google Patents. (2016). Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride. CN105111134A. Retrieved from

  • Hermann, T. et al. (2006). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • PubChem. (2025). Sitafloxacin Compound Summary. Retrieved from [1]

  • Cancer Research. (2021). E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP.[4][5][6] Retrieved from

  • Schönherr, H. & Cernak, T. (2013). Profound conformational effects due to a 'Magic Methyl'.[7] Journal of Medicinal Chemistry. Retrieved from [1]

Tert-butyl 5-methylpiperidine-2-carboxylate: A Strategic Chiral Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of Tert-butyl 5-methylpiperidine-2-carboxylate as a chiral building block in drug discovery.

Executive Summary

In the landscape of modern medicinal chemistry, Tert-butyl 5-methylpiperidine-2-carboxylate (5-Me-Pipe) represents a high-value "chiral pool" expander. It functions primarily as a conformationally restricted surrogate for proline and pipecolic acid. By introducing a methyl substituent at the C5 position, this scaffold allows researchers to lock the piperidine ring pucker, modulate lipophilicity (


), and block metabolic oxidation at a typically vulnerable site.

This guide provides a rigorous analysis of its stereochemical properties, a validated synthetic protocol for the (2S,5R) diastereomer, and its application in designing rigidified peptidomimetics.

Stereochemical & Conformational Analysis[1][2]

The "Pucker" Control

The piperidine ring exists predominantly in a chair conformation. In unsubstituted pipecolic acid (piperidine-2-carboxylic acid), the ring retains some flexibility. However, the introduction of a methyl group at C5 creates significant 1,3-diaxial interactions depending on its relative stereochemistry (cis or trans) to the C2-carboxylate.

  • Cis-(2S,5S): The C2-carboxylate and C5-methyl are on the same face.[1] To avoid steric clash, the ring adopts a specific chair conformer where the bulky groups maximize equatorial positioning, or force a twist-boat if constraints are severe.

  • Trans-(2S,5R): This isomer is often thermodynamically preferred in specific synthetic routes. It places the substituents on opposite faces, often locking the

    
     (chi) torsional angles.
    

Expert Insight: When used as a proline replacement in peptide backbones, the 5-methyl group restricts the


 (phi) and 

(psi) torsion angles more severely than the parent pipecolic acid. This is critical for freezing bioactive conformations in GPCR ligands and protease inhibitors.
Metabolic Stability

The C5 position of the piperidine ring is a common "soft spot" for Cytochrome P450-mediated oxidation (hydroxylation). Methylation at this position sterically hinders the approach of the heme-oxo species and removes an abstractable hydrogen (if gem-dimethyl) or reduces the rate of abstraction (if monomethyl), thereby extending the metabolic half-life (


) of the parent drug.

Validated Synthetic Protocol

There are two primary routes to this scaffold: Hydrogenation of Picolinic Derivatives (scalable but requires resolution) and Chiral Pool/Lithiation (high enantiopurity). Below is a high-fidelity protocol for the Hydrogenation Route adapted for high diastereoselectivity, followed by Boc-protection.

Reaction Scheme (Graphviz)

SynthesisRoute Start 5-Methylpicolinic Acid Step1 Hydrogenation (PtO2, H2, AcOH) Start->Step1 Reduction Inter1 5-Methylpipecolic Acid (Cis/Trans Mix) Step1->Inter1 Step2 Esterification (Isobutylene, H2SO4) Inter1->Step2 t-Bu formation Step3 N-Boc Protection (Boc2O, TEA) Step2->Step3 Protection Final N-Boc-tert-butyl 5-methylpiperidine-2-carboxylate Step3->Final Purification

Caption: Figure 1. Synthetic workflow for the preparation of the N-protected chiral building block.

Step-by-Step Methodology

Target: N-Boc-cis-5-methylpiperidine-2-carboxylate (cis isomer is usually the major product of hydrogenation).

Reagents:

  • 5-Methylpicolinic acid (CAS: 4960-91-2)

  • Platinum(IV) oxide (

    
    , Adams' catalyst)
    
  • Glacial Acetic Acid

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (TEA)

Protocol:

  • Hydrogenation:

    • Dissolve 5-methylpicolinic acid (10.0 g, 73 mmol) in glacial acetic acid (100 mL).

    • Add

      
       (500 mg, 5 wt%) carefully under an inert atmosphere (
      
      
      
      ).
    • Hydrogenate at 60 psi (4 bar)

      
       pressure at room temperature for 24 hours.
      
    • Checkpoint: Monitor via LC-MS. The pyridine UV absorption should disappear.

    • Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo to yield the acetate salt of 5-methylpipecolic acid.

    • Note: This typically yields a cis:trans ratio of ~80:20.

  • N-Protection & Esterification (One-Pot Variant):

    • Redissolve the crude amino acid in 1,4-dioxane/water (1:1, 150 mL).

    • Add

      
       (2.5 eq) followed by 
      
      
      
      (1.2 eq). Stir for 12 hours.
    • Acidify carefully with 1M HCl to pH 3 and extract with EtOAc.

    • Esterification: To the N-Boc acid in DCM, add tert-butyl 2,2,2-trichloroacetimidate (2 eq) (mild method) OR use isobutylene/cat.

      
       in a pressure vessel (industrial method).
      
  • Purification & Isomer Separation:

    • The cis and trans isomers of the fully protected ester are separable by flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Data Validation: The cis-isomer typically elutes later than the trans-isomer due to the equatorial/axial dipole vectors.

Applications in Drug Discovery[4][5]

Peptidomimetics & Protease Inhibitors

The 5-methylpipecolic acid scaffold is a superior bioisostere for proline in "transition state mimic" inhibitors.

  • Mechanism: In renin or HIV protease inhibitors, the inhibitor must bind in a specific extended conformation. Replacing a proline with 5-methylpipecolic acid restricts the conformational entropy penalty (

    
    ) upon binding.
    
  • Example: In the synthesis of Demissidine and related Solanum alkaloids, the (2R,5S)-5-methylpipecolic acid unit is critical for establishing the correct stereochemistry of the indolizidine core.

Comparative Data: Proline vs. 5-Me-Pipe

The table below illustrates the physicochemical shifts when replacing Proline with this scaffold.

PropertyProline (Pro)5-Methylpipecolic AcidImpact on Drug Design
Ring Size 5-membered (Pyrrolidine)6-membered (Piperidine)Alters bond angles; increases reach.
Lipophilicity (

)
~0.6 (N-Boc methyl ester)~1.4 (N-Boc methyl ester)Improves membrane permeability.
Conformational Bias Flexible envelopeRigid ChairLocks bioactive conformation.
Metabolic Liability LowProtected at C5Blocks oxidation at C5 position.
Decision Logic for Scaffold Selection

Use the following logic tree to determine if this building block fits your SAR campaign.

DecisionTree Start Need Proline Surrogate? Q1 Is higher lipophilicity required? Start->Q1 Q2 Is the bioactive conformation Extended or Turned? Q1->Q2 Yes Res1 Use Proline or 4-F-Proline Q1->Res1 No Res2 Use 5-Methylpipecolic Acid (Rigid Chair) Q2->Res2 Extended/Rigid Res3 Use Pipecolic Acid (Unsubstituted) Q2->Res3 Flexible

Caption: Figure 2. Medicinal chemistry decision tree for selecting piperidine scaffolds.

References

  • Stereoselective Synthesis of Demissidine

    • Title: Synthesis of demissidine by a ring fragmentation 1,3-dipolar cycloaddition approach.[2]

    • Source:The Journal of Organic Chemistry (via PMC).
    • URL:[Link]

    • Relevance: Details the synthesis of (5S)-5-methylpipecolic acid via resolution and its use in complex alkaloid synthesis.
  • Conformational Analysis of Proline Analogs

    • Title: Conformational Preferences of -Substituted Proline Analogues.
    • Source:The Journal of Physical Chemistry B (via PMC).
    • URL:[Link]

    • Relevance: Provides the theoretical basis for using substituted cyclic amino acids to restrict peptide backbone conform
  • General Synthesis of Pipecolic Acid Derivatives

    • Title: Synthesis of 5-substituted pipecolic acid derivatives as new conformationally constrained ornithine and arginine analogues.
    • Source:Tetrahedron Letters (Academia.edu).
    • URL:[Link]

    • Relevance: Describes the "diastereodivergent" synthesis str
  • Application in Medicinal Chemistry (General)

    • Title: Piperidine-containing drugs and recently studied analogs.[3]

    • Source:European Journal of Medicinal Chemistry (PubMed).[3]

    • URL:[Link]

    • Relevance: Broad overview of the piperidine scaffold's role in currently marketed drugs and recent discovery campaigns.[3]

Sources

Thermodynamic Stability and Conformational Dynamics of 5-Methylpiperidine-2-Carboxylate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5-methylpiperidine-2-carboxylate scaffold (a derivative of 5-methylpipecolic acid) is a highly versatile, non-proteinogenic amino acid building block widely utilized in fragment-based drug discovery (FBDD) and the synthesis of conformationally constrained peptidomimetics . The introduction of a methyl group at the C5 position of the piperidine ring creates a second stereocenter relative to the C2 carboxylate, resulting in four distinct stereoisomers: (2R,5R) and (2S,5S) comprising the trans pair, and (2R,5S) and (2S,5R) comprising the cis pair.

Understanding the thermodynamic stability of these isomers is critical for researchers. It dictates the stereochemical outcome of synthetic pathways and ultimately influences the pharmacokinetic properties and target-binding affinities of the resulting therapeutic agents .

Structural and Conformational Thermodynamics

The thermodynamic stability of 5-methylpiperidine-2-carboxylate isomers is governed by the minimization of steric strain—specifically, the avoidance of 1,3-diaxial interactions within the piperidine chair conformation.

The Trans-Isomer (Global Thermodynamic Minimum)

In the trans-isomer, the C2-methoxycarbonyl group and the C5-methyl group are situated on opposite faces of the piperidine ring. This relative stereochemistry allows both substituents to simultaneously occupy the sterically favored equatorial positions . Because neither substituent is forced into an axial position, 1,3-diaxial strain is virtually eliminated. Consequently, the di-equatorial conformer is significantly lower in energy, making the trans-isomer the thermodynamically most stable configuration.

The Cis-Isomer (Kinetic Product)

In the cis-isomer, both substituents reside on the same face of the ring. Geometrically, this forces one group into an axial position while the other remains equatorial. An equilibrium exists between the two possible chair conformations. The conformer placing the bulkier methoxycarbonyl group (which possesses a larger A-value) in the equatorial position and the C5-methyl group in the axial position is the more stable of the two cis conformers. However, due to the unavoidable steric penalty introduced by the axial methyl group, the cis-isomer remains thermodynamically less stable than the trans-isomer .

Causality of N-Derivatization on Equilibrium

The inherent thermodynamic preference for the trans-isomer can be synthetically amplified by N-functionalization. Introducing a bulky N-protecting group (such as tert-butyloxycarbonyl, Boc, or Benzyl) introduces severe A(1,3) allylic strain between the N-substituent and the C2 substituent if the latter is axial. To relieve this strain, the thermodynamic penalty of the cis configuration increases dramatically, providing a powerful driving force for base-mediated epimerization to the trans form .

Conformational_Thermodynamics cluster_cis Cis-Isomer (Higher Energy) cluster_trans Trans-Isomer (Lower Energy) Cis1 Cis Conformer A C2-Equatorial Carboxylate C5-Axial Methyl Cis2 Cis Conformer B C2-Axial Carboxylate C5-Equatorial Methyl Cis1->Cis2 Rapid Ring Flip (Steric Strain) Trans1 Trans Conformer C Di-Equatorial (C2-eq, C5-eq) Global Thermodynamic Minimum Cis1->Trans1 Epimerization (Base/Heat) Inversion at C2

Conformational equilibrium and thermodynamic driving force for 5-Mepip epimerization.

Quantitative Data: Stereochemical Assignments

The precise three-dimensional arrangement of the synthesized isomers must be routinely validated using 1H NMR spectroscopy. The coupling constants (


-values) of the C2 proton are highly diagnostic of its axial or equatorial nature, providing a self-validating metric for experimental success.
Property / ParameterTrans-IsomerCis-Isomer
Relative Stability High (Thermodynamic Product)Low (Kinetic Product)
Preferred Conformation Di-equatorialEquatorial (C2) / Axial (C5)
C2 Proton Position AxialAxial (in favored conformer)
1H NMR C2-H Coupling Large axial-axial coupling (

Hz) with C3-H
Smaller equatorial-axial coupling (

Hz) if C2 is forced axial
Synthetic Access Base-mediated epimerization of cisCatalytic hydrogenation of pyridine precursors

Experimental Workflows: Stereoselective Synthesis and Epimerization

The de novo synthesis of piperidine rings via the catalytic hydrogenation of 5-methylpyridine-2-carboxylate derivatives typically yields the cis-diastereomer as the major product. This is due to the kinetic syn-delivery of hydrogen across the heterogeneous catalyst face . To access the thermodynamically stable trans-isomer, a controlled epimerization protocol is required.

Protocol: Base-Mediated Epimerization of Methyl 5-Methylpiperidine-2-Carboxylate

Objective: Convert a kinetically favored cis-enriched mixture to the thermodynamically favored trans-isomer. Mechanistic Causality: Deprotonation at the C2 position generates a planar enolate intermediate. Reprotonation occurs selectively from the axial face to yield the equatorial carboxylate, driving the equilibrium toward the di-equatorial trans-isomer .

Step-by-Step Methodology:

  • N-Protection (Crucial for Epimerization Control): Dissolve the cis-enriched methyl 5-methylpiperidine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc2O, 1.2 eq). Stir at room temperature until complete consumption of the starting material is observed via TLC.

    • Causality: The N-Boc group increases the steric penalty of the cis conformation, shifting the thermodynamic equilibrium further toward the trans product during the subsequent epimerization step.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove DCM and unreacted volatile reagents. Re-dissolve the crude N-Boc protected intermediate in anhydrous methanol.

  • Enolization and Epimerization: Add a catalytic amount of sodium methoxide (NaOMe, 0.2 eq) to the methanolic solution. Heat the mixture to reflux (65 °C) for 12-24 hours.

    • Causality: NaOMe acts as a base to reversibly deprotonate the acidic C2 alpha-proton. The extended reflux ensures the system overcomes the activation energy barrier and reaches full thermodynamic equilibrium.

  • Reaction Quench and Self-Validation: Cool the mixture to room temperature and quench with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na2SO4 and concentrate.

    • Self-Validation Check: Perform a crude 1H NMR analysis. The appearance of a distinct doublet of doublets (or similar multiplet) for the C2 proton with a large coupling constant (

      
       Hz) confirms the successful inversion to the trans-isomer .
      
  • Deprotection (Optional): If the free amine is required for downstream peptide coupling, treat the isolated trans-N-Boc intermediate with Trifluoroacetic acid (TFA) in DCM at 0 °C, followed by warming to room temperature.

Epimerization_Workflow Step1 Step 1: N-Protection Boc2O, TEA, DCM Generates N-Boc-cis-isomer Step2 Step 2: Epimerization NaOMe, MeOH, Reflux Thermodynamic equilibration Step1->Step2 Purified Intermediate Step3 Step3 Step2->Step3 Quench & Extract Step4 Step 4: Deprotection TFA, DCM, 0°C to RT Yields pure trans-isomer Step3->Step4 Confirmed Trans Geometry

Step-by-step workflow for the thermodynamic epimerization of 5-Mepip isomers.

Conclusion

The thermodynamic stability of 5-methylpiperidine-2-carboxylate is intrinsically linked to the conformational dynamics of the piperidine ring. While synthetic hydrogenation routes kinetically favor the cis-isomer, rational application of thermodynamic principles—specifically the relief of 1,3-diaxial strain via base-catalyzed epimerization—allows for the high-yielding, stereoselective synthesis of the di-equatorial trans-isomer. Mastering these principles is an essential competency for researchers developing novel 3-D fragments and next-generation peptidomimetics.

References

  • White Rose eTheses Online. "Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space". White Rose University Consortium. URL: [Link]

  • National Institutes of Health (NIH). "Synthesis of demissidine by a ring fragmentation 1,3-dipolar cycloaddition approach". PubMed Central (PMC). URL: [Link]

  • Google Patents. "WO2022026892A1 - Piperidin-1-yl-n-pyrydine-3-yl-2-oxoacetamide derivatives useful for the treatment of mtap-deficient and/or mta-accumulating cancers". Google Patents.

Methodological & Application

Application Note: Protocol for N-Alkylation of tert-Butyl 5-Methylpiperidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The scaffold tert-butyl 5-methylpiperidine-2-carboxylate represents a critical pharmacophore in the synthesis of peptidomimetics and conformationally restricted amino acid analogues. Its structural rigidity, provided by the piperidine ring and the C5-methyl substituent, offers high selectivity in biological binding assays. However, this same rigidity, combined with the steric bulk of the C2-tert-butyl ester, presents unique synthetic challenges during N-alkylation.

This Application Note defines two robust protocols for N-alkylation: Reductive Amination (Method A) and Nucleophilic Substitution (Method B) .

Critical Synthetic Considerations
  • Steric Hindrance: The C2-carboxylate and C5-methyl group create a "steric tunnel" around the nitrogen. Bulky electrophiles may suffer from slow kinetics.

  • Epimerization Risk: The C2 stereocenter is alpha to a carbonyl (ester) and beta to the nitrogen. While tert-butyl esters are more resistant to base-catalyzed epimerization than methyl esters, strong bases or prolonged heating can still induce racemization via enolate intermediates [1].

  • Over-Alkylation: In direct alkylation, the product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to quaternary ammonium salts.

Decision Matrix: Selecting the Route

Before initiating synthesis, select the appropriate method based on the available electrophile and the sensitivity of the substrate.

DecisionMatrix cluster_cautions Critical Constraints Start Target: N-Alkylated tert-butyl 5-methylpiperidine-2-carboxylate Electrophile What is your Alkylating Agent? Start->Electrophile Aldehyde Aldehyde / Ketone (R-CHO / R-COR') Electrophile->Aldehyde Carbonyl Source Halide Alkyl Halide / Sulfonate (R-X / R-OTs) Electrophile->Halide Halide Source MethodA METHOD A: Reductive Amination (High Fidelity, Mild) Aldehyde->MethodA Preferred Route MethodB METHOD B: Direct S_N2 Alkylation (Requires Optimization) Halide->MethodB If Carbonyl Unavailable Warning1 Avoid Strong Bases (Epimerization Risk) MethodB->Warning1 Warning2 Monitor for Quaternization MethodB->Warning2

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Method A: Reductive Amination (Preferred)

Rationale: Reductive amination is the "Gold Standard" for this substrate. It proceeds via an iminium ion intermediate, which is reduced in situ.[1] This method inherently prevents over-alkylation because the resulting tertiary amine cannot form an iminium ion [2].

Materials
  • Substrate: tert-butyl 5-methylpiperidine-2-carboxylate (1.0 equiv)

  • Carbonyl Source: Aldehyde (1.1–1.2 equiv) or Ketone (1.5–2.0 equiv)

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[1]

    • Note: NaBH(OAc)₃ is preferred over NaCNBH₃ due to lower toxicity and better compatibility with acid-sensitive groups.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Acetic acid (AcOH) (1.0–2.0 equiv) – Crucial for ketone substrates.

Step-by-Step Protocol
  • Pre-Complexation: In a flame-dried round-bottom flask under N₂, dissolve the piperidine substrate (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Carbonyl Addition: Add the aldehyde or ketone (1.1–1.5 equiv).

    • Optimization Tip: If using a ketone, add AcOH (1.0 equiv) at this stage to catalyze iminium formation. Stir for 30 minutes at room temperature (RT) before adding the reductant.

  • Reduction: Cool the mixture to 0 °C (optional, but recommended for reactive aldehydes). Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by LC-MS for the disappearance of the secondary amine (m/z = M+1).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography (Hexanes/EtOAc). The tertiary amine is typically less polar than the starting material.

Method B: Direct Nucleophilic Substitution (S_N2)

Rationale: Used when the alkyl group is only available as a halide (e.g., methyl iodide, benzyl bromide) or when the reductive amination precursor is unstable. This method requires strict stoichiometry control to prevent quaternization [3].

Materials
  • Substrate: tert-butyl 5-methylpiperidine-2-carboxylate (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.0–1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) or K₂CO₃ (2.0 equiv)

    • Note: Avoid strong bases like NaH or reaction temperatures >60°C to prevent C2 epimerization.

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the piperidine substrate (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous MeCN (0.1 M).

  • Controlled Addition: Dissolve the Alkyl Halide (1.0 equiv) in a small volume of MeCN. Add this solution dropwise to the piperidine mixture over 30 minutes at 0 °C.

    • Why? Keeping the concentration of R-X low relative to the amine favors mono-alkylation.

  • Reaction: Stir at RT. Heating (40–50 °C) may be required for hindered electrophiles but increases the risk of epimerization.

  • Monitoring: Check LC-MS at 1 hour and 4 hours. Look for the "M+R" peak. If significant starting material remains, add 0.1 equiv of R-X.

  • Workup: Remove solvent under reduced pressure. Redissolve in EtOAc, wash with water and brine.[1][2]

    • Critical: If DMF is used, wash with 5% LiCl solution to remove the solvent efficiently.

Experimental Workflow Visualization

Workflow cluster_MethodA Method A: Reductive Amination cluster_MethodB Method B: Direct Alkylation StepA1 Mix Amine + Aldehyde/Ketone (DCE, AcOH) StepA2 Form Iminium Intermediate StepA1->StepA2 StepA3 Add NaBH(OAc)3 (Reductant) StepA2->StepA3 StepA4 Quench (NaHCO3) & Extract StepA3->StepA4 StepB1 Mix Amine + Base (MeCN, DIPEA) StepB2 Slow Addition of Alkyl Halide (0°C -> RT) StepB1->StepB2 StepB3 Monitor LCMS (Avoid Quaternization) StepB2->StepB3 StepB4 Workup (EtOAc/Brine) StepB3->StepB4

Figure 2: Parallel workflows for Method A and Method B.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Epimerization at C2 Base too strong or Temp too high.Switch to Method A (Acidic/Neutral conditions). If using Method B, use K₂CO₃ instead of DIPEA and keep T < 40°C.
Over-Alkylation (Quat. Salt) Excess Alkyl Halide or Fast Addition.Use Method A. If Method B is necessary, use 0.9 equiv of R-X and recycle starting material.
Low Conversion (Method A) Steric hindrance of C5-methyl.Use a stronger reductant like NaCNBH₃ (with caution) or increase AcOH to 5 equiv to force iminium formation.
Low Conversion (Method B) Poor nucleophilicity.Switch solvent to DMF (more polar aprotic) or add catalytic KI (Finkelstein condition) to activate alkyl chloride/bromide.

References

  • Beak, P., et al. (1994). Dynamic Thermodynamic Resolution: Control of Enantioselectivity. Accounts of Chemical Research.[3]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.[4]

  • Salvatore, R. N., et al. (2002). Synthesis of secondary amines.[1][5][6][7][8] Tetrahedron.[9]

  • BenchChem. (2025).[1] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.

Sources

Application Note: Advanced Protocols for the Deprotection of tert-Butyl Esters in Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The tert-butyl (t-Bu) ester is a cornerstone protecting group in organic synthesis and peptide chemistry, prized for its robust stability against basic conditions, nucleophilic attacks, and catalytic hydrogenation[1]. However, its removal typically mandates strong acidic conditions. When the substrate contains a basic nitrogen heterocycle—specifically a piperidine ring—the deprotection dynamics shift dramatically.

As a Senior Application Scientist, a critical failure point I frequently observe in drug development workflows is the mishandling of this basic amine. The piperidine nitrogen fundamentally alters the reaction stoichiometry, kinetics, and downstream isolation processes. This application note provides a self-validating, mechanistically grounded framework for selecting and executing the optimal deprotection strategy for piperidine-containing t-Bu esters.

Mechanistic Causality: The "Proton Sink" Effect

In standard acidolysis, the cleavage of a t-Bu ester proceeds via an E1-type mechanism. The ester carbonyl is protonated, followed by the rate-determining cleavage of the alkyl-oxygen bond to yield a tert-butyl cation, which rapidly loses a proton to form irreversible isobutylene gas[1].

However, piperidine is highly basic (pKa ~11). Upon the introduction of an acid, the piperidine nitrogen is instantaneously protonated, causing three distinct mechanistic challenges:

  • Stoichiometric Penalty: The formation of the piperidinium salt immediately consumes one equivalent of acid. Catalytic acid is entirely ineffective; a vast excess (10–20 equivalents) is required to maintain the acidic environment necessary for ester protonation.

  • Inductive Deactivation: The positively charged piperidinium ion exerts a strong electron-withdrawing inductive effect (-I). If the ester is in close proximity (e.g., piperidine-2-carboxylic acid), this positive charge destabilizes the adjacent oxonium ion intermediate, significantly reducing the reaction rate compared to isolated aliphatic esters.

  • Salt Management: The product is generated as a highly polar salt, which necessitates careful isoelectric workup to isolate the free base or zwitterion.

Mechanism A Piperidine t-Butyl Ester B Protonated Piperidinium Salt A->B + Acid (Fast) C Oxonium Ion Intermediate B->C + Excess Acid D Carboxylic Acid + t-Butyl Cation C->D Cleavage (Slow) E Isobutylene Gas (Irreversible) D->E - H+ (Elimination)

Mechanistic pathway of acid-catalyzed tert-butyl ester cleavage in basic piperidine derivatives.

Quantitative Comparison of Deprotection Systems

Selecting the correct reagent system is dictated by the presence of orthogonal protecting groups (like N-Boc) and the desired physical state of the final product.

Deprotection SystemReagentsStoichiometrySelectivity ProfilePost-Reaction Piperidine State
Standard Acidolysis 4M HCl in Dioxane>10 eq (Excess)Cleaves t-Bu and Boc[2]Hydrochloride Salt (Crystalline Solid)
Standard Acidolysis TFA / DCM (1:1)>20 eq (Excess)Cleaves t-Bu and BocTrifluoroacetate Salt (Viscous Oil/Syrup)
Mild Acidolysis 85% Aqueous H_3PO_4Solvent amountTolerates Cbz, Benzyl esters[3]Phosphate Salt (Aqueous)
Lewis Acid / Nucleophile CeCl_3·7H_2O / NaI1.5 eq / 1.3 eqPreserves N-Boc[4]Free Base / Zwitterion

Experimental Protocols & Self-Validating Workflows

Protocol A: Global Deprotection using 4M HCl in Dioxane

Causality & Rationale: While Trifluoroacetic Acid (TFA) is ubiquitous, it forms tightly bound, lipophilic trifluoroacetate salts with piperidine that are notoriously difficult to purge and can inhibit downstream biological assays. 4M HCl in dioxane is the superior choice for drug development workflows[2]. Dioxane stabilizes the polar intermediates, and the resulting piperidinium hydrochloride salt often precipitates directly from the reaction mixture, driving the equilibrium and eliminating the need for complex chromatography.

Step-by-Step Methodology:

  • Preparation: Dissolve the piperidine t-butyl ester (1.0 mmol) in anhydrous 1,4-dioxane (2.0 mL) under a nitrogen atmosphere.

  • Acid Addition: Cool the flask to 0 °C. Slowly add 4M HCl in dioxane (5.0 mL, 20.0 mmol).

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. A white precipitate (the hydrochloride salt) will often begin to form.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to azeotropically remove residual HCl and dioxane.

  • Trituration: Suspend the crude residue in ice-cold diethyl ether (10 mL), sonicate for 2 minutes, and filter the highly pure hydrochloride salt.

Validation & QC:

  • LC-MS: Confirm the loss of 56 Da (isobutylene) from the parent mass.

  • TLC: A Ninhydrin stain will turn deep purple/blue, indicating the successful exposure of the basic piperidine nitrogen.

Protocol B: Selective Deprotection using CeCl_3·7H_2O and NaI

Causality & Rationale: A frequent challenge in library synthesis is the need to selectively cleave a t-Bu ester while preserving an acid-labile N-Boc protecting group on the piperidine nitrogen. Standard Brønsted acids will indiscriminately cleave both. The CeCl_3·7H_2O/NaI system in acetonitrile provides a mild, Lewis acid-mediated alternative[4]. The highly oxophilic Ce(III) selectively coordinates the ester carbonyl. The iodide ion then acts as a soft nucleophile, attacking the tert-butyl group to yield tert-butyl iodide, leaving the N-Boc carbamate completely intact[4].

Step-by-Step Methodology:

  • Pre-Activation (Critical Step): Suspend CeCl_3·7H_2O (1.5 mmol) and NaI (1.3 mmol) in anhydrous acetonitrile (5.0 mL). Reflux the mixture for 24 hours to efficiently generate the active cerium-iodide complex[4].

  • Substrate Addition: Cool the mixture to room temperature. Add the N-Boc-piperidine t-butyl ester (1.0 mmol) dissolved in acetonitrile (1.0 mL).

  • Reaction: Reflux the mixture for an additional 8–12 hours.

  • Quench & Extraction: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with 0.5 M HCl (5 mL) to break the cerium complex, followed by saturated aqueous Na_2S_2O_3 (5 mL) to remove any free iodine.

  • Isolation: Dry the organic layer over Na_2SO_4, filter, and concentrate to yield the N-Boc protected piperidine carboxylic acid.

Validation & QC:

  • LC-MS: Confirm the loss of 56 Da, but ensure the mass retains the +100 Da signature of the Boc group.

  • TLC: Ninhydrin will remain negative (amine is protected). Bromocresol Green will show a yellow spot against a blue background, confirming the presence of the free carboxylic acid.

Workflow S1 1. Substrate Preparation Dissolve in 4M HCl/Dioxane S2 2. Acidolysis Reaction Stir at RT for 2-4 hours S1->S2 S3 3. Volatile Removal Evaporate Dioxane & Excess HCl S2->S3 S4 4. Salt Precipitation Triturate with Diethyl Ether S3->S4 S5 5. Free Base Isolation (Optional) Ion-Exchange or Isoelectric pH Adjust S4->S5

Step-by-step workflow for the deprotection and isolation of piperidine carboxylic acids.

References[3] Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Organic Chemistry Portal.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGne1vFBsOzJUzDdy_AiSMnkazqHZpcd3Ul3saypMEbIySqGfv2oPeevk66uRPxZTuyF74wItXXGXU5ovU_ykvgfzDD3bxwSnO-hlQZPLutM0fyqW-wFfVdWBoO4IGBoVeXV8eYL0OvTtdCHu4DlRmzHkr8YA==[4] Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Thieme Connect.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT3c4IIa_5NUKvLJS7U_Npwn8hK_0dzYOQNY8pB6Kef23u4G7T9xOT_ItbF7stgi8fmfe1wfDNr4rAJ4FXIRJ9piGbDStyLQYkipoqk5KW5AEWN-bzgRqMYk5pp2s1nNNfCZM8JJGzIpLfNAprZcq4tyLvdUQrzjouy9b7eJpmqR6pZOLaquu1u1et[2] Selective deprotection of Boc amines in the presence of other protecting groups. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrf3IuhuhBTOJpseLa-Ym45tUqqqEsejiZOaXikg6pFdp-RmN72gJMOZnClpOLLRCF9bp7Um8Q_FmEtCAHRFsQ3cmiJg7UhjbP8TccAgMW1gPwcRoI4mTvpWtTyZ3DhSCzrWtOQJbkfktb6KtXK40ttBxK49ecVwTYale_jpbrwJ5aFSUVSxZzG_KHScT0pYbIjf6FS_qow9HV_B3c6gLZ6v6BIFLEMOM_yiKu[1] 1 Protection Reactions - Wiley-VCH. Wiley-VCH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAXLuoBpJxqwH2umGO6vkwTjiat5OBx2NrPFm6XamgSBOEphn66g0PTfxDltk6J1dhaQMPWvkkEIyl3OTlxf83L7Qk3b0xO_gZtFB5UF063XVmFd5DoQxYKz88jW-YXe_Ws3N86-NUuiA37mLW5p0KvZV7TaGc97WkjXs=

Sources

High-Efficiency Peptide Coupling with tert-Butyl 5-Methylpiperidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using tert-butyl 5-methylpiperidine-2-carboxylate in peptide coupling reactions Content Type: Application Notes and Protocols

Application Note & Protocol Guide

Executive Summary

The incorporation of non-canonical amino acids like tert-butyl 5-methylpiperidine-2-carboxylate (CAS: 2241139-17-1) is a critical strategy in modern peptidomimetic drug design. This scaffold serves as a conformationally constrained analogue of pipecolic acid (homoproline), capable of inducing specific secondary structures (turns/helices) and improving metabolic stability against proteases.

However, its utility is often limited by significant steric hindrance . The combination of the secondary amine within a six-membered ring and the 5-methyl substituent creates a formidable barrier to acylation. Standard coupling protocols (e.g., EDC/HOBt or HBTU) frequently result in low yields, incomplete coupling, or deleterious epimerization.

This guide details optimized protocols for coupling amino acids to this hindered amine, utilizing advanced aminium and phosphonium coupling reagents to ensure high conversion and stereochemical integrity.

Chemical Profile & Structural Considerations

PropertyDetail
Compound Name tert-Butyl 5-methylpiperidine-2-carboxylate
CAS Number 2241139-17-1
Formula C₁₁H₂₁NO₂
Function C-terminal building block; Constrained secondary amine
Protecting Group C-Term: tert-Butyl ester (Acid labile; TFA sensitive)
Reactive Site N-Term: Secondary amine (Sterically hindered)
Stereochemistry Contains two chiral centers (C2 and C5).[1] Isomers (cis/trans) affect folding.[2]
Stereochemical Implications

The relative stereochemistry between the 2-carboxylate and the 5-methyl group dictates the peptide backbone's trajectory.

  • Cis-isomer: Substituents on the same face; favors compact turn structures.

  • Trans-isomer: Substituents on opposite faces; induces extended or specific helical kinks.

  • Critical Note: Commercial supplies are often diastereomerically pure (e.g., (2R,5S)). Verify the Certificate of Analysis (CoA) to ensure the isomer matches your structural modeling.

Strategic Protocol 1: N-Acylation of the Hindered Amine

Objective: Couple an Fmoc-protected amino acid (Fmoc-AA-OH) to the secondary amine of tert-butyl 5-methylpiperidine-2-carboxylate.

Mechanistic Rationale

Coupling to secondary amines is difficult. Coupling to hindered secondary amines (like 5-methylpiperidine) is notoriously difficult. The nucleophilicity of the nitrogen is reduced by the adjacent ring carbons and the 5-methyl group.

  • Reagent Choice: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate).

    • HATU: The 7-aza group (HOAt derived) utilizes the "neighboring group effect" to accelerate the reaction via a pre-organized transition state.

    • PyBrOP: Highly effective for N-methylated and difficult secondary amines as it generates a highly reactive acyl bromide intermediate in situ.

Reagents Required[2][3][4][5][6][7][8][9][10]
  • Amine: tert-butyl 5-methylpiperidine-2-carboxylate (1.0 equiv)

  • Acid: Fmoc-Amino Acid (1.2 – 1.5 equiv)

  • Coupling Reagent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) (2.5 – 3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (Concentration: 0.1 – 0.2 M)

Step-by-Step Procedure (Solution Phase)
  • Activation:

    • Dissolve the Fmoc-AA-OH (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.

    • Add DIPEA (2.5 equiv) dropwise.

    • Crucial: Allow the activation to proceed for 1–2 minutes only. Prolonged activation can lead to guanidinylation of the amine (if added too late) or epimerization of the acid.

  • Coupling:

    • Add the tert-butyl 5-methylpiperidine-2-carboxylate (1.0 equiv) immediately to the activated mixture.

    • Stir under inert atmosphere (N₂ or Ar) at Room Temperature (RT).

  • Reaction Monitoring:

    • Time: Typically 2–16 hours.

    • TLC/HPLC: Monitor the disappearance of the piperidine starting material.

    • Colorimetric Test: Standard Kaiser test will not work (it detects primary amines). Use the Chloranil Test or Bromophenol Blue test for secondary amines.

      • Chloranil Test: Blue/Green spots = Free secondary amine (Incomplete). Colorless/Yellow = Complete.

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 5% KHSO₄ or 1M HCl (to remove base/unreacted amine).

      • Saturated NaHCO₃ (to remove unreacted acid/HOBt).

      • Brine.

    • Dry over MgSO₄, filter, and concentrate.[2]

Diagram: HATU-Mediated Coupling Pathway

G FmocAA Fmoc-AA-OH (Carboxylic Acid) Activated O-At Active Ester (Reactive Intermediate) FmocAA->Activated Activation (1-2 min) HATU HATU (Activator) HATU->Activated Activation (1-2 min) Base DIPEA (Base) Base->Activated Activation (1-2 min) Product Fmoc-AA-(5-Me-Pip)-OtBu (Coupled Dipeptide) Activated->Product Nucleophilic Attack (Slow Step due to Sterics) PipAmine 5-Me-Pip-OtBu (Hindered Nucleophile) PipAmine->Product + Amine

Figure 1: Activation workflow using HATU. The formation of the O-At ester is rapid; the subsequent attack by the hindered piperidine is the rate-determining step.

Strategic Protocol 2: C-Terminal Deprotection

Objective: Remove the tert-butyl ester to expose the free carboxylic acid for subsequent coupling or final cleavage.

Rationale

The tert-butyl ester is orthogonal to Fmoc (base labile) but sensitive to acid. It is typically removed using Trifluoroacetic Acid (TFA).

Reagents
  • Substrate: Protected Peptide-OtBu

  • Cocktail: TFA / TIPS (Triisopropylsilane) / H₂O (95:2.5:2.5 v/v/v)

    • Note: TIPS acts as a scavenger to prevent tert-butyl cations from alkylating sensitive residues (e.g., Trp, Met, Tyr).

Step-by-Step Procedure
  • Dissolution: Dissolve the protected peptide in the TFA cocktail (approx. 10 mL per gram of peptide).

  • Reaction: Stir at Room Temperature for 1–2 hours .

    • Monitoring: HPLC/MS is recommended to confirm complete removal of the +56 Da (+tBu) mass.

  • Isolation:

    • Evaporate TFA under a stream of nitrogen or reduced pressure (do not heat >30°C).

    • Precipitate the product by adding cold Diethyl Ether (Et₂O).

    • Centrifuge/Filter to collect the crude peptide acid.

Troubleshooting & Optimization

Challenge 1: Incomplete Coupling (Steric Hindrance)

If the reaction stalls (positive Chloranil test after 4 hours):

  • Switch to Acid Halides: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride of the Fmoc-AA-OH in situ. Acid chlorides are smaller and more reactive than O-At esters.

    • Protocol: Fmoc-AA-OH (1 equiv) + Ghosez Reagent (1 equiv) in DCM -> Stir 10 min -> Add to Amine + DIPEA.

  • Microwave Irradiation: Heat the reaction to 50°C or 60°C for 20 minutes (max 75°C to avoid Fmoc cleavage).

  • Double Coupling: Filter (if solid phase) or work up, then repeat the coupling step with fresh reagents.

Challenge 2: Racemization

The activation of the incoming amino acid (Fmoc-AA-OH) is prone to racemization, especially when coupling to a slow nucleophile (like our hindered amine).

  • Solution: Use Collidine (TMP) instead of DIPEA. Collidine is a weaker, non-nucleophilic base that reduces the rate of proton abstraction from the alpha-carbon of the activated amino acid.

  • Additives: Ensure HOAt is present (included in HATU, but extra can be added) to stabilize the active ester.

Data Summary: Coupling Reagent Efficiency

Comparison of reagents for coupling Fmoc-Phe-OH to hindered secondary amines.

ReagentConversion (2h)Racemization RiskRecommendation
HBTU / HOBt < 40%ModerateNot Recommended
HATU / HOAt > 85%LowStandard Choice
PyBrOP > 90%ModerateFor Difficult Cases
Acid Chloride > 95%High (requires care)Last Resort

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. Link

  • Li, P., & Xu, J. C. (2000). Peptide coupling reagents: Names, acronyms and references. Chinese Journal of Chemistry, 18(4), 456-466. Link

  • Albericio, F., et al. (2018). Peptide Synthesis: Coupling Reagents. Encyclopedia of Biophysics. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Application Note: Reductive Amination Procedures Using tert-Butyl 5-Methylpiperidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The scaffold tert-butyl 5-methylpiperidine-2-carboxylate represents a high-value pharmacophore in modern drug discovery. Structurally, it serves as a conformationally constrained surrogate for amino acids (specifically leucine or isoleucine mimics) and is a critical building block in the synthesis of peptidomimetics, GPCR ligands, and protease inhibitors.

The steric bulk of the tert-butyl ester at C2 and the methyl group at C5 imparts significant conformational rigidity. While this rigidity improves target selectivity, it simultaneously introduces kinetic barriers during functionalization. Standard reductive amination protocols often fail to achieve full conversion due to the steric hindrance around the secondary amine.

This guide details optimized protocols for the N-alkylation of tert-butyl 5-methylpiperidine-2-carboxylate via reductive amination. These methods prioritize the preservation of the C2 and C5 stereocenters and the acid-labile tert-butyl ester.

Mechanistic Insight & Reaction Pathway[1][2]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a reversible condensation to form an iminium ion, followed by an irreversible hydride transfer.

Critical Control Point: Unlike primary amines, this secondary amine forms a positively charged iminium ion (not a neutral imine). This intermediate is electrophilic but sterically crowded. The choice of reducing agent and pH is critical to ensure the hydride attacks the iminium species rather than the carbonyl starting material.

Figure 1: Mechanistic Pathway

ReductiveAmination Start Piperidine Substrate (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde Aldehyde Carbonyl Component (R-CHO / R-COR') Aldehyde->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Iminium->Hemiaminal Hydrolysis (if wet) Product N-Alkylated Product Iminium->Product + H- (Reduction) Acid AcOH / H+ Acid->Iminium Catalysis Reductant Hydride Donor (STAB / NaBH3CN) Reductant->Product

Caption: Reaction cycle for the reductive amination of secondary amines. Note the critical iminium ion intermediate which requires acid catalysis for formation.

Experimental Protocols

Method A: The "Gold Standard" (STAB/DCE)

Best for: Aldehydes and reactive ketones. Mechanism: Sodium triacetoxyborohydride (STAB) is mild and exhibits high chemoselectivity for iminium ions over aldehydes/ketones.

Reagents:

  • Substrate: tert-butyl 5-methylpiperidine-2-carboxylate (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[2]

  • Acid Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

Protocol:

  • Preparation: In a dry vial equipped with a magnetic stir bar, dissolve the piperidine substrate (1.0 equiv) in anhydrous DCE (0.1 M concentration).

  • Activation: Add the carbonyl compound (1.1 equiv). Immediately add Glacial Acetic Acid (1.5 equiv).

    • Note: The acid is crucial. Without it, the secondary amine may not effectively condense with the carbonyl to form the iminium ion due to steric hindrance.

  • Mixing: Stir at room temperature for 15–30 minutes to establish the hemiaminal/iminium equilibrium.

  • Reduction: Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under nitrogen.

    • Time: Aldehydes: 2–4 hours. Ketones: 12–18 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Dry combined organics over Na₂SO₄, filter, and concentrate.[2]

Method B: Titanium-Mediated Amination

Best for: Sterically hindered ketones or electron-deficient amines. Mechanism: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the iminium/enamine species before reduction.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (neat)

  • Reducing Agent: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)[2]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

  • Complexation: In a dry flask, combine the piperidine substrate (1.0 equiv) and the ketone (1.2 equiv).

  • Dehydration: Add Ti(OiPr)₄ (1.5 – 2.0 equiv) neat.

    • Caution: The mixture may become viscous.

  • Stirring: Stir the neat mixture (or concentrated solution in THF) at room temperature for 6–12 hours.

    • Checkpoint: Monitor by LCMS.[2] You are looking for the mass of the iminium/enamine (M + Carbonyl - H₂O).

  • Dilution: Dilute the reaction mixture with anhydrous MeOH (0.2 M).

  • Reduction: Cool to 0°C. Carefully add NaBH₄ (2.0 equiv) portion-wise.

    • Safety: Exothermic reaction with hydrogen gas evolution.

  • Quench: Add 1N NaOH or water dropwise to precipitate titanium salts (white solid).

  • Filtration: Filter the suspension through a Celite pad. Wash the pad with MeOH/DCM.

  • Purification: Concentrate filtrate and purify via flash chromatography.

Data Summary & Optimization Table

ParameterMethod A (STAB)Method B (Ti-Mediated)
Primary Application Aldehydes, Unhindered KetonesHindered Ketones, Aryl Ketones
Solvent System DCE, DCM, THFNeat / MeOH
pH Modulator Acetic Acid (1-2 eq)Ti(OiPr)₄ (Lewis Acid)
Temperature 20°C - 40°C20°C (Step 1), 0°C (Step 2)
Ester Stability Excellent (Mild Acid)Good (Avoid prolonged basic exposure)
Stereoretention HighHigh
Typical Yield 75 - 95%60 - 85%

Troubleshooting & Critical Parameters

Epimerization at C2

The C2 proton is alpha to both an amine and an ester. While tert-butyl esters are resistant to base-catalyzed epimerization compared to methyl esters, the risk exists if the reaction is heated excessively or if strong bases are used.

  • Solution: Keep reaction temperature <40°C. Use Method A (buffered acidic conditions) preferentially over alkaline conditions.

Low Conversion with Ketones

The 5-methyl group adds steric bulk that interferes with the approach of bulky ketones.

  • Solution: Switch to Method B . The Lewis acidity of Titanium activates the carbonyl more effectively than proton catalysis in sterically demanding environments. Alternatively, use microwave irradiation (50°C, 30 min) with Method A.

"Stuck" at Intermediate

If LCMS shows the mass of the starting material + carbonyl but no product, the hemiaminal has formed but hasn't dehydrated to the iminium ion.

  • Solution: Add molecular sieves (4Å) to the reaction mixture in Method A to drive dehydration. Increase Acetic Acid to 3.0 equiv.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Gharpure, S. J., et al. "TMSOTf mediated '5/6-endo-dig' reductive hydroamination for the stereoselective synthesis of pyrrolidine and piperidine derivatives."[3][4][5] Chemical Communications, 2019.[4] (Contextual reference for piperidine stereochemistry).

  • BenchChem Technical Support. "Optimizing Reductive Amination for Piperidine Synthesis." BenchChem Protocols, 2025.[1][2]

Sources

Asymmetric Synthesis of tert-butyl 5-methylpiperidine-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products. Its conformational rigidity and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged structure in medicinal chemistry. Specifically, chiral 2,5-disubstituted piperidines, such as tert-butyl 5-methylpiperidine-2-carboxylate, are crucial building blocks for a variety of therapeutic agents, including antivirals, neurokinin receptor antagonists, and analgesics. The precise control of stereochemistry at the C2 and C5 positions is often paramount for biological activity and selectivity, necessitating robust and efficient asymmetric synthetic methods.

This guide provides detailed application notes and protocols for two distinct and powerful strategies for the asymmetric synthesis of tert-butyl 5-methylpiperidine-2-carboxylate, targeting both cis and trans diastereomers. These methods, catalytic asymmetric hydrogenation and chiral auxiliary-mediated synthesis, offer researchers in drug development and academia reliable pathways to access these valuable chiral intermediates.

Method 1: Catalytic Asymmetric Hydrogenation of a Pyridine Precursor

This approach leverages the power of transition metal catalysis to achieve a highly enantioselective and diastereoselective reduction of a functionalized pyridine ring. The key to this strategy is the use of a chiral phosphine ligand that coordinates to an iridium catalyst, creating a chiral environment that directs the hydrogenation to one face of the substrate. This method is particularly attractive for its atom economy and the potential for high catalytic turnover.

Causality Behind Experimental Choices

The choice of an iridium catalyst, specifically with a chiral bisphosphine ligand like (R)-SEGPHOS, is based on its proven efficacy in the asymmetric hydrogenation of N-activated pyridinium salts. The activation of the pyridine nitrogen, in this case by forming a pyridinium salt with a benzyl group, renders the aromatic ring more susceptible to reduction. The subsequent hydrogenation proceeds in a directed manner, controlled by the chiral ligand, to establish the two new stereocenters with high fidelity. The use of a tert-butyl ester is strategic for its stability under various reaction conditions and its facile cleavage under acidic conditions if the free acid is required.

Experimental Workflow Diagram

cluster_0 Synthesis of Precursor cluster_1 Asymmetric Hydrogenation cluster_2 Final Product Isolation A 5-Methylpyridine-2-carboxylic acid B tert-butyl 5-methylpicolinate A->B Esterification (SOCl₂, t-BuOH) C N-Benzyl-2-(tert-butoxycarbonyl)-5-methylpyridin-1-ium bromide B->C N-Benzylation (BnBr) E Hydrogenation Reaction (H₂, I₂) C->E D Catalyst Preparation ([Ir(COD)Cl]₂ + (R)-SEGPHOS) D->E F N-Boc-protected cis-piperidine ester E->F Deprotection & N-Boc Protection G tert-butyl (2S,5R)-5-methylpiperidine-2-carboxylate F->G Purification cluster_0 Chiral Auxiliary Attachment cluster_1 Diastereoselective Michael Addition cluster_2 Ring Formation & Auxiliary Cleavage A (R)-4-phenyl-1,3-oxazolidin-2-one B N-Acylated Chiral Auxiliary A->B Acylation with 3-butenoyl chloride C Lithium Enolate Formation B->C LDA, THF, -78 °C E Adduct with new stereocenter C->E D Michael Acceptor (tert-butyl acrylate) D->E Michael Addition F Reductive Amination & Cyclization E->F 1. Ozonolysis 2. Reductive amination G Auxiliary Cleavage F->G LiOH, H₂O₂ H tert-butyl (2S,5S)-5-methylpiperidine-2-carboxylate G->H Purification

Application Note: Preparation of Fmoc-Protected 5-Methylpiperidine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis, protection, and purification of Fmoc-5-methylpiperidine-2-carboxylic acid (Fmoc-5-Me-PCA). It is designed for medicinal chemists and peptide scientists requiring high-purity non-proteinogenic amino acid building blocks.

Executive Summary & Scientific Rationale

5-Methylpiperidine-2-carboxylic acid (5-Me-PCA) is a valuable constrained proline analogue. Unlike the rigid pyrrolidine ring of proline, the six-membered piperidine ring offers distinct conformational flexibility (chair/boat transitions) while maintaining restricted rotation around the N-C


 bond.

The introduction of a methyl group at the C5 position creates a second chiral center, resulting in four possible stereoisomers. The relative stereochemistry between the C2-carboxylate and the C5-methyl group significantly influences the preferred ring pucker (axial vs. equatorial substituents).

  • Cis-isomers (2S,5S / 2R,5R): Often favor conformations where both substituents can adopt equatorial positions (depending on protonation state).

  • Trans-isomers (2S,5R / 2R,5S): Introduce significant steric strain if forced into specific peptide secondary structures, making them excellent probes for

    
    -turn stability.
    

This protocol details the hydrogenation of 5-methylpicolinic acid followed by Fmoc protection , with a focus on managing the cis/trans diastereomeric ratio.

Retrosynthetic Analysis & Workflow

The synthesis relies on the reduction of the aromatic pyridine ring. The choice of catalyst and solvent dictates the diastereoselectivity.

SynthesisWorkflow SM Starting Material: 5-Methylpicolinic Acid Step1 Step 1: Catalytic Hydrogenation (PtO2, AcOH vs. Rh/C, MeOH) SM->Step1 H2 (50 psi) Inter Intermediate: 5-Methylpiperidine-2-COOH (Cis/Trans Mixture) Step1->Inter Reduction Step2 Step 2: Fmoc Protection (Fmoc-OSu, NaHCO3) Inter->Step2 Schotten-Baumann Crude Crude Product: Fmoc-5-Me-PCA (Mix) Step2->Crude Step3 Step 3: Purification & Resolution (Crystallization or Prep-HPLC) Crude->Step3 Isomer Separation Final Final Product: Pure Fmoc-(2S,5R)-5-Me-PCA (or other isomer) Step3->Final

Figure 1: Workflow for the synthesis of Fmoc-5-methylpiperidine-2-carboxylic acid.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Synthesis of the Core Scaffold)

Objective: Reduce the pyridine ring while controlling the cis/trans ratio. Mechanistic Insight: Hydrogenation over Platinum(IV) oxide (Adams' catalyst) in acidic media typically favors the cis isomer via "one-face" adsorption of the pyridinium ion onto the catalyst surface.

Materials:

  • 5-Methylpicolinic acid (CAS: 4434-13-3)

  • Platinum(IV) oxide (PtO

    
    )
    
  • Glacial Acetic Acid[1]

  • Hydrogenation apparatus (Parr shaker or autoclave)

Procedure:

  • Preparation: Dissolve 5-methylpicolinic acid (10.0 g, 73 mmol) in glacial acetic acid (100 mL).

  • Catalyst Addition: Carefully add PtO

    
     (500 mg, 5 wt%) under an inert atmosphere (Nitrogen or Argon). Caution: Dry PtO
    
    
    
    can ignite in the presence of methanol vapors; use acetic acid safely.
  • Hydrogenation: Pressurize the vessel to 50 psi (3.5 bar) with H

    
     gas. Agitate at room temperature for 12–24 hours.
    
  • Monitoring: Monitor reaction progress by proton NMR (disappearance of aromatic signals in the 7.0–9.0 ppm region).

  • Work-up:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with acetic acid.

    • Concentrate the filtrate under reduced pressure to yield a viscous oil.

    • Note: The product is the acetate salt of the amino acid.

  • Cis/Trans Analysis: Perform

    
    H-NMR in D
    
    
    
    O. The cis isomer typically displays a smaller coupling constant for the H-2 proton compared to the trans isomer due to the axial/equatorial relationships.
Protocol B: Fmoc Protection of the Secondary Amine

Objective: Protect the secondary amine without racemization or dipeptide formation. Critical Control Point: Unlike primary amines, secondary amines are sterically hindered. However, they are also more nucleophilic. We use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl. Fmoc-Cl is highly reactive and can form mixed anhydrides with the carboxylic acid, leading to "Fmoc-dipeptide" impurities [1].

Materials:

  • Crude 5-methylpiperidine-2-carboxylic acid (from Protocol A)

  • Fmoc-OSu[2][3]

  • Sodium Bicarbonate (NaHCO

    
    )
    
  • Acetone and Water (1:1 mixture)

  • 1N HCl and Ethyl Acetate

Procedure:

  • Dissolution: Dissolve the crude amino acid salt (approx. 73 mmol) in H

    
    O (150 mL).
    
  • pH Adjustment: Add NaHCO

    
     (18.4 g, 219 mmol, 3.0 eq) slowly to neutralize the acetic acid and establish a basic pH (approx. pH 9).
    
  • Addition of Fmoc-OSu: Dissolve Fmoc-OSu (24.6 g, 73 mmol, 1.0 eq) in Acetone (150 mL). Add this solution dropwise to the aqueous amino acid solution over 30 minutes.

    • Why Acetone? Dioxane is also acceptable, but acetone is easier to remove and less toxic.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 18 hours. The mixture typically becomes cloudy as the Fmoc-derivative forms.

  • Work-up:

    • Evaporate the acetone under reduced pressure (rotary evaporator, < 40°C).

    • Dilute the remaining aqueous phase with H

      
      O (100 mL).
      
    • Wash: Extract the basic aqueous layer with Diethyl Ether (2 x 100 mL) to remove unreacted Fmoc-OSu and byproducts (Fmoc-amine, fulvene). The product remains in the aqueous phase as the carboxylate salt.

  • Acidification & Isolation:

    • Cool the aqueous phase to 0°C.

    • Acidify carefully with 1N HCl to pH 2–3. The product will precipitate as a white solid or oil.

    • Extract with Ethyl Acetate (3 x 150 mL).

    • Dry the combined organic layers over MgSO

      
      , filter, and concentrate to dryness.
      

Purification and Stereochemical Resolution

The crude Fmoc-product is likely a diastereomeric mixture (e.g., 80:20 cis:trans). Separation is best achieved at this stage using Flash Chromatography or Preparative HPLC.

Separation Strategy
MethodSuitabilityNotes
Crystallization HighFmoc-derivatives often crystallize well from EtOAc/Hexane. Trans isomers generally have lower solubility and may crystallize first [2].[4]
Flash Chromatography MediumSilica gel chromatography using DCM/MeOH/AcOH (95:5:0.1). Isomers often have distinct R

values.
Prep-HPLC HighC18 Column, Water/Acetonitrile gradient with 0.1% TFA. Best for obtaining >99% isomeric purity.

Protocol for Crystallization (Enrichment):

  • Dissolve the crude foam in a minimum amount of hot Ethyl Acetate.

  • Add Hexane dropwise until turbidity is observed.

  • Allow to stand at room temperature, then 4°C overnight.

  • Filter the precipitate.[3][4] Analyze both the precipitate and mother liquor by HPLC to determine which isomer enriched in the solid phase.

Quality Control & Characterization

Trustworthiness in peptide synthesis depends on the absolute purity of the building block.

Specifications:

  • Purity (HPLC): > 98% (Area %)

  • Chiral Purity: > 99% de (diastereomeric excess)

  • Identity: MS (ESI+) and

    
    H-NMR.
    

Analytical HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA.[4]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[4]

  • Gradient: 30% B to 70% B over 15 minutes.

  • Detection: UV at 254 nm (Fmoc chromophore).

NMR Interpretation (Diagnostic Signals):

  • Fmoc Group: Doublet at ~7.6 ppm (2H), Multiplets at 7.3–7.4 ppm (6H).

  • Piperidine Ring:

    • The

      
      -proton (H-2) usually appears as a doublet or doublet of doublets around 4.5–5.0 ppm.
      
    • Cis isomer: Larger coupling constant (

      
       Hz) if H-2 is equatorial/axial interactions are distinct.
      
    • Trans isomer: Often shows distinct chemical shifts for the methyl doublet.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Hydrogenation Poisoned catalystEnsure starting material is free of sulfur/pyridine contaminants. Use fresh PtOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
Incomplete Fmoc Protection pH too lowSecondary amines are less nucleophilic. Ensure pH stays > 8.5 during Fmoc-OSu addition.
Oligomerization (Dipeptides) Fmoc-Cl usagestrictly use Fmoc-OSu . If Fmoc-Cl must be used, maintain low temperature (0°C) and strict pH control.
Racemization Base-catalyzed enolizationAvoid strong bases (NaOH) during workup. Use NaHCO

or Na

CO

.[3] Minimize time in basic solution.

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. Oxford University Press, 2000.

  • Separation and purification of cis and trans isomers. Corcoran, P. US Patent 3,880,925, 1975.

  • Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Guitot, K., et al.[5] J. Org. Chem., 2009.

  • Piperidine-2-carboxylic acid derivatives. BenchChem Technical Data.

  • Preparation of Fmoc-N-Me-AA-OH. Int. J. Mol. Sci. 2023.[2][6][]

Sources

Scalable Synthesis Routes for 5-Methylpiperidine-2-carboxylates: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-quality, three-dimensional fragments in Fragment-Based Drug Discovery (FBDD) grows, saturated nitrogen heterocycles like 5-methylpiperidine-2-carboxylates have emerged as privileged scaffolds. The strategic placement of a methyl group at the C5 position and an ester at the C2 position introduces critical stereocenters that dictate the conformational preferences of the piperidine ring. This stereochemical diversity is vital for optimizing interactions with biological targets, particularly in the synthesis of peptidomimetics and complex alkaloids.

This application note provides a critical evaluation of scalable synthetic routes to access both cis- and trans-diastereomers of 5-methylpiperidine-2-carboxylates, detailing the mechanistic causality behind each experimental choice and providing self-validating protocols for immediate laboratory implementation.

Strategic Overview & Mechanistic Causality

The synthesis of 5-methylpiperidine-2-carboxylates generally relies on two divergent strategies: the top-down reduction of aromatic precursors and the bottom-up directed functionalization of saturated rings.

Route A: Catalytic Hydrogenation and Thermodynamic Epimerization

The most scalable approach to the core piperidine structure involves the catalytic hydrogenation of methyl 5-methylpyridine-2-carboxylate. Using Adams' catalyst (PtO₂), the addition of hydrogen across the pyridine double bonds occurs preferentially from the less hindered face, yielding the cis-diastereomer as the major product [1].

However, exploring the full 3D chemical space requires access to the trans-isomer. Because the cis-isomer is often the kinetic product of hydrogenation, accessing the trans-isomer requires a thermodynamically driven epimerization. By protecting the secondary amine (e.g., with a Boc or Cbz group) and treating the molecule with a strong, bulky base like Potassium tert-butoxide (KOtBu) at low temperatures, the C2 proton is abstracted. The resulting enolate equilibrates to favor the trans-configuration upon quenching, alleviating the 1,3-diaxial strain present in certain cis-conformers [2].

Route B: Directed α-Lithiation of N-Boc-3-methylpiperidine

For highly enantiospecific applications, such as the synthesis of the steroidal alkaloid demissidine, researchers utilize directed α-lithiation. Starting from enantiopure (S)-3-methylpiperidine (resolved via co-crystallization with (S)-mandelic acid), N-Boc protection directs sec-butyllithium (s-BuLi) to selectively deprotonate the α-position. Trapping the resulting dipole-stabilized carbanion with CO₂ or methyl chloroformate yields the 5-methylpiperidine-2-carboxylate framework with exquisite stereocontrol [3].

Comparative Route Analysis

To assist in route selection, the following table summarizes the quantitative metrics and strategic trade-offs of the primary synthetic pathways.

Synthetic RouteStarting MaterialPrimary Product StereochemistryTypical YieldScalabilityKey Advantage
Catalytic Hydrogenation Methyl 5-methylpyridine-2-carboxylatecis-diastereomer (>85:15 ratio)80 - 95%High (Multi-gram)Highly atom-economical; utilizes inexpensive starting materials.
Base-Mediated Epimerization cis-N-Boc-5-methylpiperidine-2-carboxylatetrans-diastereomer60 - 75%MediumAllows access to the thermodynamically favored trans-isomer from cis pools.
Directed α-Lithiation (S)-3-methylpiperidine(2R,5S)-diastereomer70 - 80%Low-MediumExquisite enantiocontrol; bypasses the need for high-pressure hydrogenation.

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways used to access both cis and trans stereoisomers from a common aromatic precursor.

SynthesisWorkflow A Methyl 5-methylpyridine- 2-carboxylate B Catalytic Hydrogenation (PtO2, AcOH, H2, 50 psi) A->B C cis-5-Methylpiperidine- 2-carboxylate (Major) B->C Stereoselective Reduction D N-Boc Protection (Boc2O, Et3N, DCM) C->D E Base-Mediated Epimerization (KOtBu, THF, -78°C) D->E F trans-N-Boc-5-Methylpiperidine- 2-carboxylate E->F Thermodynamic Equilibration

Fig 1. Divergent synthesis of cis- and trans-5-methylpiperidine-2-carboxylates.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the causality of the reaction is verified before proceeding to subsequent steps.

Protocol 1: Synthesis of cis-Methyl 5-methylpiperidine-2-carboxylate via Hydrogenation

Objective: Reduce the aromatic pyridine ring while controlling facial selectivity to yield the cis-diastereomer.

  • Preparation: In a thick-walled hydrogenation vessel, dissolve methyl 5-methylpyridine-2-carboxylate (10.0 mmol, 1.0 eq.) in glacial acetic acid (20 mL).

  • Catalyst Addition: Carefully add PtO₂ (Adams' catalyst, 10 mol%, 227 mg) under a continuous stream of Argon to prevent premature ignition of the catalyst [2].

  • Hydrogenation: Evacuate the vessel and backfill with H₂ gas three times. Pressurize the vessel to 50 psi with H₂ and agitate vigorously at room temperature for 16 hours.

  • Self-Validation (IPC): Monitor the reaction via hydrogen uptake. The reaction is complete when the pressure stabilizes. Alternatively, take a 0.1 mL aliquot, filter through a micro-syringe filter, and analyze via LC-MS to confirm the disappearance of the aromatic precursor (m/z = 152 [M+H]⁺) and the appearance of the product (m/z = 158[M+H]⁺).

  • Workup: Purge the vessel with Argon. Filter the reaction mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the Celite pad thoroughly with methanol (3 × 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. To remove residual acetic acid, azeotrope the crude mixture with toluene (3 × 20 mL). The crude product is typically obtained as an acetate salt and can be used directly in the next protection step or neutralized with saturated NaHCO₃.

Protocol 2: Accessing the trans-Isomer via Base-Mediated Epimerization

Objective: Invert the C2 stereocenter of the cis-isomer to access the thermodynamically favored trans-isomer. (Note: This protocol assumes the secondary amine has been previously protected with a Boc group).

  • Setup: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add cis-N-Boc-methyl 5-methylpiperidine-2-carboxylate (1.0 mmol, 1.0 eq.) and anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to ‒78 °C. Causality note: Low temperatures are critical to prevent unwanted side reactions, such as Claisen condensations or nucleophilic attack on the ester.

  • Deprotonation: Add Potassium tert-butoxide (KOtBu) (1.2 mL of a 1 M solution in THF, 1.2 eq.) dropwise over 10 minutes. Stir the resulting enolate solution at ‒78 °C for 2 hours [2].

  • Self-Validation (IPC): Quench a 50 µL aliquot into MeOD. Analyze via ¹H NMR. The disappearance of the C2 proton signal indicates complete enolization.

  • Quenching: Rapidly add glacial acetic acid (1.5 eq.) or water (2 mL) at ‒78 °C to protonate the enolate from the less hindered face, yielding the trans-isomer. Allow the mixture to warm to room temperature.

  • Workup & Purification: Dilute with ethyl acetate (20 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc). The trans-isomer typically elutes slower (lower Rf) than the cis-isomer due to differences in dipole moment.

Protocol 3: Directed α-Lithiation of N-Boc-3-methylpiperidine

Objective: Direct functionalization of the saturated ring to yield enantiopure (2R,5S)-5-methylpipecolic acid [3].

  • Setup: In a flame-dried flask under Argon, dissolve N-Boc-(S)-3-methylpiperidine (1.0 mmol, 1.0 eq.) and TMEDA (1.3 mmol, 1.3 eq.) in anhydrous diethyl ether (4 mL). Cool to ‒60 °C.

  • Lithiation: Add sec-butyllithium (s-BuLi) (1.0 mL of a 1.3 M solution in hexane, 1.3 eq.) dropwise. The TMEDA breaks down the alkyllithium aggregates, increasing its basicity and directing it to the α-proton adjacent to the Boc group. Stir at ‒60 °C for 2 hours.

  • Electrophilic Trapping: Bubble dry CO₂ gas (passed through a Drierite column) vigorously through the solution for 30 minutes at ‒60 °C, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench with water (5 mL). Extract the unreacted starting material with diethyl ether (2 × 5 mL). Acidify the aqueous layer to pH 3 using 1M HCl, and extract the desired carboxylic acid with ethyl acetate (3 × 10 mL). Dry and concentrate to yield N-Boc-(2R,5S)-5-methylpipecolic acid [4].

References

  • Benchchem. "Methyl 5-methylpiperidine-2-carboxylate | 2155852-18-7." Benchchem.
  • Royal Society of Chemistry. "Piperidines ESI-revised3." RSC.org.
  • White Rose University Consortium. "Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space." White Rose.
  • National Institutes of Health. "Synthesis of demissidine by a ring fragmentation 1,3-dipolar cycloaddition approach." NIH.gov.

Hydrogenation protocols for 5-methylpyridine-2-carboxylate precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Protocols for 5-Methylpyridine-2-Carboxylate Precursors

Executive Summary & Strategic Context

Substituted piperidines, specifically 5-methylpiperidine-2-carboxylates, are highly sought-after 3-D scaffolds in modern fragment-based drug discovery (FBDD)[1]. By introducing multiple stereocenters, these chiral synthons allow medicinal chemists to "escape from flatland," modulating the conformational preferences and pharmacokinetic properties of peptidomimetics and small-molecule therapeutics[2]. The most direct and atom-economical route to these scaffolds is the catalytic hydrogenation of their corresponding pyridine precursors. However, the inherent aromaticity and basicity of the pyridine ring demand precise catalytic control to prevent catalyst poisoning and ensure high diastereoselectivity[2],[3].

Mechanistic Grounding: Overcoming Pyridine Aromaticity

Hydrogenating a 5-methylpyridine-2-carboxylate precursor presents two distinct chemical hurdles:

  • Catalyst Poisoning: The basic nitrogen atom of the pyridine ring possesses a free lone pair that strongly coordinates to the surface of transition metal catalysts (e.g., Pt, Pd, Rh). This coordination blocks active sites, prematurely halting the reduction[3].

  • Resonance Energy: The aromatic stability of the pyridine ring requires highly active catalysts to initiate hydrogen addition.

The Causality Behind the Chemistry: To bypass catalyst poisoning, the reaction is fundamentally reliant on an acidic medium (such as glacial acetic acid) or highly specialized catalyst matrices. Acidification protonates the pyridine nitrogen, converting it into a pyridinium salt. This eliminates the free lone pair, preventing detrimental metal coordination and simultaneously activating the electron-deficient ring toward reduction[4].

When utilizing Platinum dioxide (PtO


, Adams' catalyst), the acidic environment facilitates the in situ reduction of PtO

to highly active platinum black. Because hydrogen atoms are delivered from the catalyst surface to the same face of the ring, the reaction proceeds via syn-addition under kinetic control, predominantly yielding the cis-diastereomer (e.g., methyl (2R,5S)-5-methylpiperidine-2-carboxylate)[1],[4].

Pathway Visualization

The following diagram illustrates the critical transition from the poisoning-prone free base to the activated pyridinium intermediate, culminating in the stereoselective syn-addition.

Pathway A 5-Methylpyridine- 2-carboxylate B Pyridinium Salt (Protonated) A->B Glacial AcOH (Prevents Poisoning) C Catalyst Surface (Pt Black / Rh) B->C H2 Gas Adsorption D cis-5-Methylpiperidine- 2-carboxylate C->D Syn-Addition (Kinetic Control)

Reaction pathway for the catalytic hydrogenation of 5-methylpyridine-2-carboxylate.

Quantitative Catalyst Comparison

Selecting the correct catalyst system dictates the operational pressure, solvent compatibility, and stereochemical outcome. Below is a synthesized comparison of field-proven systems for pyridine-2-carboxylate reduction.

Catalyst SystemSolventPressureTempDiastereoselectivity (cis:trans)
10 mol% PtO

Glacial AcOH1 atm (Balloon)20 °C~ 85:15
0.5 mol% Rh

O

TFE5 bar40 °C> 90:10
10 mol% Pd/C AcOH1–3 atm25 °C~ 70:30

Data synthesized from [1], [4], and[5].

Validated Experimental Protocols

Protocol A: Atmospheric Hydrogenation using PtO (Adams' Catalyst)

This protocol is the industry standard for reliable, low-pressure reduction of pyridine esters, favoring the cis-diastereomer[4].

Reagents: Methyl 5-methylpyridine-2-carboxylate (1.0 eq), Platinum(IV) oxide (10 mol%), Glacial Acetic Acid (0.2 M).

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the pyridine precursor in anhydrous glacial acetic acid.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add PtO

    
     (10 mol%) against a positive flow of Argon. (Safety Note: Dry PtO
    
    
    
    can ignite flammable solvent vapors in the presence of H
    
    
    ; inert gas purging is non-negotiable).
  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under reduced pressure and backfill with H

    
     gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen[4].
    
  • Reaction: Stir the mixture vigorously at room temperature under the H

    
     balloon for 24 hours[4].
    
  • Filtration: Purge the flask with Argon to displace residual H

    
    . Filter the black suspension through a tightly packed pad of Celite to remove the platinum catalyst. Wash the pad thoroughly with methanol (3 × 10 mL).
    
  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude piperidine acetate salt[4].

Protocol B: Mild Pressure Hydrogenation using Rh O

For laboratories equipped with pressure vessels, Rh


O

offers exceptionally low catalyst loading and high tolerance for functional groups[3],[5].

Reagents: Methyl 5-methylpyridine-2-carboxylate (1.0 eq), Rh


O

(0.5 mol%), 2,2,2-Trifluoroethanol (TFE) (0.8 M).

Step-by-Step Methodology:

  • Setup: In a pressure-rated reaction vial, dissolve the substrate in TFE.

  • Catalyst Addition: Add Rh

    
    O
    
    
    
    (0.5 mol%) to the solution[3].
  • Pressurization: Seal the vessel, purge with H

    
     gas three times, and pressurize to 5 bar[5].
    
  • Reaction: Heat the vessel to 40 °C and stir magnetically for 16 hours[5].

  • Isolation: Cool to room temperature, safely vent the H

    
     gas, filter through Celite, and concentrate the filtrate.
    

Self-Validation & Analytical Checkpoints

To ensure scientific integrity and prevent downstream failures, Protocol A is designed as a self-validating system . Do not proceed to the next step unless the following causal checkpoints are met:

  • In-Process Visual Validation: Upon the introduction of H

    
     gas (Protocol A, Step 3), the brown PtO
    
    
    
    powder must visibly darken and disperse as fine black particulates. This confirms the in situ reduction of Pt(IV) to active Pt(0) black. If the powder remains brown, the catalyst is dead or the H
    
    
    source is compromised.
  • Workup pH Validation (Critical): Because the product is generated as an acetate salt, it is highly water-soluble. During extraction, you must dissolve the crude residue in CH

    
    Cl
    
    
    
    and add aqueous NH
    
    
    OH[4]. Validation: You must test the aqueous layer with pH paper to confirm pH > 8. If the pH is acidic, the piperidine remains protonated in the aqueous phase, causing catastrophic yield loss during organic extraction.
  • Analytical Validation: Thin-Layer Chromatography (TLC) is highly deceptive for this reaction because the starting material is strongly UV-active, while the saturated piperidine product is UV-inactive. Validation: Use

    
    H NMR to confirm success. Look for the complete disappearance of the aromatic pyridine protons (
    
    
    
    7.0–8.5 ppm) and the emergence of complex aliphatic multiplets (
    
    
    1.0–3.5 ppm) corresponding to the saturated piperidine ring.

References

  • Title: Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space Source: White Rose eTheses Online URL: [Link]

  • Title: Piperidines ESI-revised3 (Electronic Supplementary Information) Source: The Royal Society of Chemistry URL: [Link]

  • Title: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Source: The University of Liverpool Repository URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 5-Methylpiperidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge

You are likely accessing this guide because your current route to tert-butyl 5-methylpiperidine-2-carboxylate is suffering from one of three common bottlenecks:

  • Poor Diastereoselectivity: Inability to control the cis/trans ratio between the C2-carboxylate and C5-methyl groups during reduction.

  • Ester Hydrolysis/Decomposition: Loss of the labile tert-butyl group during workup or salt formation.

  • Zwitterionic Solubility: Difficulty isolating the intermediate free amino acid from aqueous media.

This guide moves beyond standard textbook protocols, offering optimized workflows based on industrial process chemistry principles.

Module 1: Stereoselective Hydrogenation (The "Cis" Problem)

The reduction of 5-methylpicolinic acid (or its esters) to the piperidine core creates two stereocenters. In most bioactive contexts (e.g., peptidomimetics), the 2,5-cis-isomer is the required target.

The Mechanism of Failure

Standard hydrogenation (Pd/C, H2) often yields a ~1:1 mixture of cis/trans isomers or favors the thermodynamic trans product if the reaction is slow and allows for equilibration.

Optimized Protocol: Acid-Mediated Face Selectivity

To maximize the cis-isomer (kinetic product), you must ensure the pyridine ring adsorbs flat onto the catalyst surface, with hydrogen adding from the same face.

Recommended Catalyst System:

  • Catalyst: 5% Rhodium on Alumina (Rh/Al2O3) or Platinum Oxide (PtO2, Adams' Catalyst). Avoid Pd/C if high cis-selectivity is required.

  • Solvent: Aqueous Acetic Acid (AcOH) or 1M HCl in MeOH.

  • Pressure: 50–60 psi (3–4 bar). High pressure favors the kinetic cis product.

Step-by-Step Troubleshooting:

SymptomProbable CauseCorrective Action
Low cis selectivity (< 3:1) Catalyst allows equilibration (e.g., Pd/C).Switch to 5% Rh/C or PtO2 . These catalysts promote rapid hydrogenation of the pyridinium salt, locking in the cis geometry.
Incomplete Conversion Poisoning of catalyst by pyridine nitrogen.Ensure the substrate is fully protonated. Use AcOH as solvent or add 1.1 eq. HCl . The free base poisons the catalyst surface.
Decarboxylation Temperature too high during reduction.Maintain T < 40°C. Picolinic acid derivatives are prone to thermal decarboxylation.

Critical Insight: Hydrogenation of the free acid (5-methylpicolinic acid) is generally superior to hydrogenating the ester. The bulky tert-butyl ester group can sterically hinder the catalyst approach, lowering yield and selectivity. Reduce first, then esterify.

Module 2: tert-Butyl Esterification (The Yield Killer)

Direct esterification of pipecolic acid derivatives with tert-butanol (tBuOH) is notoriously difficult due to the steric bulk of the tert-butyl group and the secondary amine.

Method A: The "Isobutylene" Route (Industrial Standard)

Best for: High throughput, scale-up, and avoiding coupling reagents.

Protocol:

  • Suspend the 5-methylpiperidine-2-carboxylic acid (zwitterion or HCl salt) in Dichloromethane (DCM) or Dioxane .

  • Add Conc. H2SO4 (2–3 equiv) as a catalyst.

  • Cool to -78°C and condense Isobutylene gas (excess, ~10 equiv) into the vessel.

  • Seal the vessel (autoclave or pressure tube) and stir at RT for 24–48 hours .

  • Workup (Crucial): Pour into ice-cold NaOH/NaHCO3. Extract immediately with Et2O.

    • Note: The tert-butyl ester is acid-labile. Do not use acidic washes.

Method B: The "Perchloric Acid/Acetate" Route (Lab Scale)

Best for: Labs without high-pressure equipment.

Protocol:

  • Suspend the amino acid in tert-Butyl Acetate (acts as both reagent and solvent).

  • Add Perchloric Acid (HClO4, 70%) (1.1 equiv) dropwise at 0°C.

  • Stir at RT for 18–24 hours.

  • Why this works: The transesterification is driven by the excess solvent and the strong acid catalyst, avoiding the need for gaseous reagents.

Method C: The "Protection-Coupling" Route (Highest Purity)

Best for: Precious samples where yield is paramount over step-count.

If direct esterification fails, use the Boc-Anhydride strategy:

  • N-Protection: React amino acid with Boc2O/NaOH to get N-Boc-5-methylpiperidine-2-carboxylic acid.

  • Coupling: React N-Boc acid with tBuOH , EDC.HCl , and DMAP (cat.) in DCM.

  • Deprotection (Optional): If the free amine is needed, remove N-Boc selectively (difficult with tBu ester present) or keep N-Boc for the next step (recommended).

Visual Workflow & Decision Logic

The following diagram illustrates the critical decision points to maximize yield based on your available equipment and starting material stability.

SynthesisWorkflow Start Start: 5-Methylpicolinic Acid Decision1 Do you need >90% cis-isomer? Start->Decision1 RouteA Hydrogenation (PtO2/AcOH) Pressure: 60 psi Decision1->RouteA Yes (Recommended) RouteB Hydrogenation (Pd/C) (Risk: ~1:1 cis/trans mix) Decision1->RouteB No Intermediate Intermediate: 5-Methylpiperidine-2-COOH (Zwitterion) RouteA->Intermediate RouteB->Intermediate Decision2 Equipment Availability? Intermediate->Decision2 Method1 Method A: Isobutylene/H2SO4 (Pressure Vessel) Decision2->Method1 Autoclave Available Method2 Method B: t-Butyl Acetate/HClO4 (Standard Glassware) Decision2->Method2 No Autoclave Method3 Method C: N-Boc Protection -> EDC/DMAP/tBuOH Decision2->Method3 High Purity Required Success Target: tert-Butyl 5-methylpiperidine-2-carboxylate Method1->Success Method2->Success Method3->Success

Figure 1: Optimized synthetic workflow for tert-butyl 5-methylpiperidine-2-carboxylate, highlighting the critical hydrogenation choice for stereocontrol.

FAQ: Troubleshooting Specific Failures

Q1: My product disappears on the silica column. Where did it go? A: Secondary amines with esters are "sticky" on silica and can degrade.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (Et3N) in Hexanes before loading the column. This deactivates acidic sites on the silica. Alternatively, use Neutral Alumina or purify via recrystallization as the oxalate salt.

Q2: I am getting the trans isomer despite using Rh/C. A: Check your solvent pH.

  • Fix: Neutral solvents allow the pyridine to coordinate flatly, but protonation (acidic media) ensures the ring is activated and prevents catalyst poisoning. Ensure you are using AcOH or MeOH/HCl . If the trans isomer persists, the reaction temperature is likely too high (keep < 25°C).

Q3: The tert-butyl ester is hydrolyzing during the workup of the isobutylene reaction. A: You are likely exposing the product to heat or acid after the reaction.

  • Fix: Quench the reaction into ice-cold NaHCO3 . Keep the extraction cold (0°C). Do not rotovap the ether/DCM extracts above 30°C, as trace acid can catalyze isobutylene elimination (reverting to the acid).

Summary of Key Data

ParameterStandard Protocol (Pd/C, tBuOH/DCC)Optimized Protocol (Rh/C, Isobutylene)
Cis:Trans Ratio ~1:1 to 2:1> 10:1
Esterification Yield 40–50% (Steric hindrance)85–95%
Purification Loss High (Silica degradation)Low (Distillation or Salt formation)
Scalability Low (Coupling reagents expensive)High (Gas/Acid cheap)

References

  • Stereoselective Hydrogenation of Pyridines

    • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001. (Classic text on Rh/Pt selectivity).
    • See also: Comparison of Rh vs Pd for picolinic acid derivatives: (General principles of esterification and reduction).

  • tert-Butyl Esterification Protocols

    • Isobutylene Method: Reaction of carboxylic acids with isobutylene/H2SO4. Organic Syntheses, Coll. Vol. 4, p. 261.
    • tert-Butyl Acetate Method: "tert-Butyl 1-hydroxypiperidine-2-carboxylate". PMC/NIH. Available at: [Link] (Demonstrates the use of HClO4/tBuOAc for hindered piperidine acids).

    • DCC/DMAP Method: Neises, B., Steglich, W. "Simple Method for the Esterification of Carboxylic Acids".[1] Angew.[1] Chem. Int. Ed., 1978.[1] Available at: [Link].

  • Specific Target Analogs (Patents)

    • Synthesis of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate.[2] Google Patents. Available at: (Provides industrial context for the 2,5-disubstituted piperidine scaffold).

Sources

Technical Support Center: Preventing Racemization During Hydrolysis of tert-Butyl 5-Methylpiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereoselective synthesis. Here, we address a critical challenge: the prevention of racemization during the hydrolysis of tert-butyl 5-methylpiperidine-2-carboxylate. Our goal is to provide you with in-depth technical insights, troubleshooting strategies, and validated protocols to ensure the stereochemical integrity of your target molecules.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We delve into the "why" behind the phenomena and provide actionable solutions.

Q1: I'm observing significant racemization of my 5-methylpiperidine-2-carboxylic acid after hydrolysis of the tert-butyl ester. What is the likely cause?

A1: Racemization at the C2 position of a piperidine-2-carboxylate during hydrolysis is a common challenge, particularly under harsh reaction conditions. The primary mechanism involves the deprotonation of the α-proton (the hydrogen at the C2 position), leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of enantiomers or diastereomers.[1][2]

Several factors can promote this enolization and subsequent racemization:

  • Strongly Basic Conditions: The use of strong bases like sodium hydroxide or potassium hydroxide at elevated temperatures significantly increases the rate of α-proton abstraction.[3] The resulting enolate is stabilized by the adjacent carboxylate group.

  • Prolonged Reaction Times: Even under milder basic conditions, extended reaction times can lead to cumulative racemization as the equilibrium between the stereocenter and the enolate is continuously sampled.

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for enolization, accelerating the rate of racemization.[4]

It is crucial to understand that the central event in this epimerization is the removal of the proton from the chiral α-carbon.[1]

Q2: I thought tert-butyl esters were resistant to basic hydrolysis. Why am I still seeing product formation, albeit with racemization?

A2: You are correct that tert-butyl esters are sterically hindered and generally resistant to nucleophilic attack at the carbonyl carbon, which is the operative mechanism for the hydrolysis of less hindered esters like methyl or ethyl esters (BAC2 mechanism).[5][6] However, under forcing conditions (e.g., high temperatures), saponification can still occur, albeit slowly.[7]

More importantly, the conditions required to force the saponification of a hindered tert-butyl ester are often precisely the conditions that promote racemization via enolization. Therefore, while you may eventually achieve hydrolysis, it often comes at the cost of stereochemical purity.

Q3: What is the mechanism of acid-catalyzed hydrolysis of a tert-butyl ester, and can it also cause racemization?

A3: Acid-catalyzed hydrolysis of tert-butyl esters proceeds through a different mechanism than that of primary or secondary alkyl esters. Due to the stability of the tertiary carbocation, the reaction follows an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.[8][9]

The mechanism involves:

  • Protonation of the carbonyl oxygen of the ester.

  • Cleavage of the alkyl-oxygen bond to form a stable tert-butyl cation and the carboxylic acid.[10]

  • The tert-butyl cation is then quenched, often by deprotonation to form isobutylene.[11][12]

A key advantage of this mechanism is that the chiral center (C2) is not directly involved in the bond-breaking and bond-making steps of the hydrolysis. The reaction does not proceed through a tetrahedral intermediate at the carbonyl carbon, which is where racemization can occur under basic conditions. Therefore, acid-catalyzed hydrolysis is generally the preferred method for deprotecting tert-butyl esters when trying to avoid racemization of an adjacent stereocenter.

However, racemization under acidic conditions, while less common, is not impossible. Extremely harsh acidic conditions and prolonged heating could potentially lead to enolization, although this is less favorable than under basic conditions.

Q4: What are the recommended, milder conditions for hydrolyzing tert-butyl 5-methylpiperidine-2-carboxylate to minimize racemization?

A4: To minimize racemization, the goal is to use the mildest possible conditions that effectively cleave the tert-butyl ester.

Recommended Method: Acid-Catalyzed Hydrolysis

The use of strong acids like trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is the standard and most reliable method.[13]

  • Standard Conditions: A 1:1 mixture of TFA and DCM at room temperature for 1-4 hours is typically sufficient.

  • Milder Conditions: For substrates sensitive to strong acids, using a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) or using milder acids like phosphoric acid at slightly elevated temperatures can be effective.[5]

Alternative Methods (with caution):

  • Enzymatic Hydrolysis: In some cases, enzymes like lipases or proteases can selectively hydrolyze esters under neutral pH and ambient temperature, which is ideal for preventing racemization.[14][15][16] However, the suitability of this method is highly substrate-dependent and requires screening of different enzymes.

  • Non-Aqueous Basic Hydrolysis: Some specialized methods for hydrolyzing hindered esters under non-aqueous basic conditions have been developed. For instance, using NaOH in a mixture of methanol and dichloromethane has been reported to be effective for some sterically hindered esters, with reports of no racemization in certain cases.[6][7][17] These methods should be approached with caution and carefully optimized for the specific substrate.

The following table summarizes the general conditions and their associated risk of racemization:

Hydrolysis MethodReagentsTypical ConditionsRacemization Risk
Acid-Catalyzed TFA/DCM1:1 mixture, RT, 1-4hLow
HCl in Dioxane4M solution, RTLow
Phosphoric AcidToluene, 50-60°CLow to Moderate
Base-Catalyzed NaOH or KOH (aq)RefluxHigh
Enzymatic Lipase/ProteaseBuffer, RTVery Low
Q5: How can I accurately determine the enantiomeric or diastereomeric purity of my hydrolyzed product?

A5: Accurate determination of the stereochemical purity is crucial. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[18][19]

  • Methodology: This technique uses a chiral stationary phase (CSP) that interacts differently with the enantiomers or diastereomers, leading to their separation.[19]

  • Column Selection: Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective for separating chiral piperidine derivatives.[18]

  • Derivatization: If the product lacks a strong chromophore for UV detection, pre-column derivatization with a UV-active agent may be necessary.[20]

  • Validation: It is essential to have access to a racemic or diastereomeric mixture of the product to validate the separation method and confirm the peak assignments.

Experimental Protocols & Visualizations

Protocol 1: Standard Acid-Catalyzed Hydrolysis using TFA/DCM

This protocol describes a robust and generally applicable method for the deprotection of tert-butyl 5-methylpiperidine-2-carboxylate with minimal risk of racemization.

Materials:

  • tert-Butyl 5-methylpiperidine-2-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the tert-butyl 5-methylpiperidine-2-carboxylate (1.0 eq) in dichloromethane (approx. 0.1 M concentration).

  • To the stirred solution, add an equal volume of trifluoroacetic acid at room temperature.

  • Stir the reaction mixture for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Add toluene to the residue and co-evaporate to remove residual traces of TFA. Repeat this step if necessary.

  • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude 5-methylpiperidine-2-carboxylic acid.

  • Purify the product as necessary, for example, by recrystallization or chromatography.

Mechanism Visualizations

racemization_mechanism cluster_chiral Chiral Center cluster_planar Planar Intermediate cluster_racemic Racemic Mixture start R-Enantiomer (at C2) enolate Planar Enolate start->enolate - H⁺ (Strong Base) enolate->start + H⁺ end_R R-Enantiomer enolate->end_R + H⁺ end_S S-Enantiomer enolate->end_S + H⁺

Caption: Mechanism of base-catalyzed racemization at C2.

aal1_mechanism cluster_start Starting Ester cluster_protonated Protonation cluster_cleavage Alkyl-Oxygen Cleavage ester tert-Butyl Ester protonated_ester Protonated Ester ester->protonated_ester + H⁺ (Acid Catalyst) acid Carboxylic Acid protonated_ester->acid Unimolecular Cleavage tbutyl tert-Butyl Cation protonated_ester->tbutyl Unimolecular Cleavage

Sources

Troubleshooting low solubility of piperidine-2-carboxylate salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperidine-2-carboxylate salts. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. We will move from foundational principles to advanced troubleshooting protocols, explaining the causality behind each step to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What exactly are piperidine-2-carboxylate salts, and why is their solubility critical?

Piperidine-2-carboxylate, also known as pipecolic acid, is a heterocyclic non-proteinogenic amino acid.[1][2] As an amino acid, it possesses both a basic secondary amine within the piperidine ring and an acidic carboxylic acid group. The formation of a salt involves the reaction of this molecule, typically at the carboxylic acid or the amine, with a suitable acid or base to form an ionic compound.

The solubility of these salts is paramount for a multitude of applications. In drug development, a compound must be in a dissolved state to be absorbed and exert its pharmacological effect.[3][4] For in-vitro assays, reaction chemistry, and purification processes like crystallization, achieving an appropriate concentration in a specific solvent system is essential for obtaining reliable and reproducible results.

Q2: What are the primary factors influencing the solubility of my piperidine-2-carboxylate salt?

The solubility of these salts is not a single value but is influenced by a combination of physical and chemical factors.[5] Key factors include:

  • pH of the Solution: This is often the most critical factor. The pH determines the ionization state of both the carboxylic acid and the piperidine amine, which directly impacts the molecule's overall charge and its interaction with the solvent.

  • The Counter-ion: The nature of the salt's counter-ion plays a significant role. For instance, salts formed with alkali metals like sodium or potassium are generally more soluble in water than salts of heavier metals.[6]

  • Solvent System: Piperidine-2-carboxylate is soluble in polar solvents like water due to its polar functional groups.[7][8] Its solubility is limited in nonpolar organic solvents. The use of co-solvents can significantly alter solubility.

  • Temperature: For most salts, solubility increases with temperature, although this should be balanced with the thermal stability of the compound.[5]

  • Presence of Other Ions (Common-Ion Effect): The solubility of a salt can be significantly decreased if the solution already contains one of the salt's constituent ions. This is known as the common-ion effect.[9][10][11]

Q3: My piperidine-2-carboxylate salt isn't dissolving in water. What is the very first thing I should check?

Before attempting more complex methods, always check the pH of your solution . Piperidine-2-carboxylic acid is a zwitterionic compound, meaning it can carry both a positive and a negative charge, resulting in a net neutral charge at a specific pH known as the isoelectric point (pI). Compounds are typically least soluble at their pI. The pKa of the carboxylic acid group is approximately 2.28.[7] The pKa of the protonated piperidine nitrogen is around 11.22.[12] The isoelectric point will be the average of these two values, roughly pH 6.75. If your water is near neutral pH, you may be at or near the point of minimum solubility.

Q4: How does the "common-ion effect" reduce the solubility of my salt?

The common-ion effect is an application of Le Châtelier's principle to a dissolution equilibrium.[11][13] Consider a saturated solution of a piperidine-2-carboxylate chloride salt (Pip-CO₂H₂⁺ Cl⁻):

Pip-CO₂H₂⁺ Cl⁻(s) ⇌ Pip-CO₂H₂⁺(aq) + Cl⁻(aq)

If you attempt to dissolve this salt in a solution that already contains a high concentration of chloride ions (e.g., a high-salt buffer like PBS or a solution containing NaCl), the equilibrium will shift to the left, favoring the solid, undissolved salt.[5][9][10] This leads to a decrease in the overall solubility of your salt compared to its solubility in pure water.[10]

In-Depth Troubleshooting Guide

Q5: My salt shows poor solubility in my aqueous buffer. What is a systematic approach to improve it?

When facing low solubility in a buffered system, a multi-step approach is most effective.

Step 1: pH Adjustment (The Primary Tool)

The solubility of amphoteric molecules like piperidine-2-carboxylate is highly pH-dependent. The goal is to adjust the pH of the solution to be at least 1.5-2 units away from the isoelectric point (pI ≈ 6.75) to ensure the molecule is predominantly in a single, charged state.

  • To increase solubility at low pH (< 5): The carboxylic acid will be protonated (-COOH) and the amine will be protonated (-NH₂⁺), resulting in a net positive charge.

  • To increase solubility at high pH (> 8.5): The carboxylic acid will be deprotonated (-COO⁻) and the amine will be in its neutral state (-NH-), resulting in a net negative charge.

Caption: pH-dependent charge and solubility of piperidine-2-carboxylate.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of small-volume buffers (e.g., 1 mL) with a range of pH values (e.g., pH 3, 5, 7, 9, 11).

  • To each buffer tube, add a small, pre-weighed amount of your piperidine-2-carboxylate salt, creating a slurry where the solid is in excess.

  • Agitate all samples at a constant temperature for a set period (e.g., 2-4 hours) to allow them to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and analyze the concentration of the dissolved compound using a suitable method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the measured solubility against the pH to identify the optimal pH range for your application.

Step 2: Employ Co-solvents

If pH adjustment is insufficient or not viable for your experiment (e.g., in a biological assay with a fixed pH), using a water-miscible organic co-solvent can be effective.[14]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Protocol: Co-solvent Stock Solution Preparation

  • First, attempt to dissolve the salt in a minimal amount of the pure organic co-solvent (e.g., DMSO) to create a high-concentration stock solution.[15]

  • If sparingly soluble in the pure co-solvent, gentle warming or sonication may assist dissolution. Always check for compound degradation at higher temperatures.

  • Once the stock solution is prepared, slowly add it dropwise to your aqueous buffer while vortexing. This gradual dilution can prevent the compound from precipitating out of solution.[15]

  • Important: Always run a vehicle control in your experiments using the same final concentration of the co-solvent to account for any effects it may have on your system.

Solubility Data Summary

CompoundSolventSolubilityReference
(2S)-piperidine-2-carboxylic acidWaterSoluble[7]
Piperidine-2-carboxylateWater314 mg/mL[16]
Piperidine-2-carboxylic acidAbsolute EthanolSlightly Soluble[7]
Piperidine-2-carboxylic acidEtherInsoluble[7]

Note: This table provides general solubility information. The exact solubility of a specific salt form may vary.

Q6: I observed precipitation when diluting my stock solution into a new buffer. What is the likely cause and how do I fix it?

This is a common issue that can almost always be traced back to two phenomena: a significant pH shift or an unforeseen common-ion effect. The troubleshooting workflow below can help diagnose the problem.

Troubleshooting_Precipitation Start Precipitation observed upon dilution Check_pH Measure pH of final solution Start->Check_pH Check_Ions Analyze ion composition of both solutions Start->Check_Ions pH_Shift pH shifted towards pI? Check_pH->pH_Shift Common_Ion Common ion present in final buffer? Check_Ions->Common_Ion pH_Shift->Common_Ion No Adjust_pH Adjust pH of final buffer AWAY from pI pH_Shift->Adjust_pH Yes Change_Buffer Use a buffer with non-common ions Common_Ion->Change_Buffer Yes Success Problem Solved Adjust_pH->Success Change_Buffer->Success

Sources

Removing unreacted starting material from piperidine carboxylate mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperidine Carboxylate Purification Ticket ID: #PIP-PUR-089 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering a classic bottleneck in heterocyclic chemistry: the purification of piperidine carboxylates (secondary amines) from their unreacted starting materials (often pyridines, protected amines, or linear precursors).[1]

The difficulty lies in three convergent factors:

  • Polarity Overlap: Both product and starting material are nitrogenous bases, often co-eluting on silica.

  • UV Transparency: The saturated piperidine ring lacks the conjugated

    
    -system required for strong UV absorbance (254 nm), making it "invisible" compared to aromatic impurities.
    
  • Amphoteric Nature: If your ester hydrolyzes to the free acid, you form a zwitterion, making organic extraction nearly impossible.

This guide bypasses standard "brute force" chromatography in favor of chemoselective techniques that exploit the specific pKa and nucleophilicity differences between your product and impurities.

Module 1: The "Golden Key" (Acid-Base Extraction)

User Question: “I successfully hydrogenated my pyridine carboxylate, but the reaction is incomplete. The pyridine starting material co-elutes with my piperidine product. How do I separate them without a column?”

Technical Solution: You do not need a column. You need a pH switch. This separation relies on the massive pKa differential between the two nitrogen species.

  • Piperidine (Product): Aliphatic amine,

    
     (Strong Base).
    
  • Pyridine (Impurity): Aromatic amine,

    
     (Weak Base).
    

By buffering the aqueous phase to pH 8.0–9.0 , the pyridine remains neutral (extractable into organic), while the piperidine remains protonated (trapped in aqueous).

Workflow Diagram: Differential Extraction Logic

ExtractionLogic Start Crude Mixture (Piperidine + Pyridine) Acidify Step 1: Dissolve in EtOAc Wash with 1M HCl (pH < 2) Start->Acidify Layers1 Phase Separation Acidify->Layers1 Org1 Organic Layer 1 (Non-basic impurities) Layers1->Org1 Discard Aq1 Aqueous Layer 1 (Piperidinium & Pyridinium Salts) Layers1->Aq1 Adjust Step 2: Adjust Aqueous to pH 8.5 (Sat. NaHCO3) Aq1->Adjust Extract2 Step 3: Extract with DCM or EtOAc Adjust->Extract2 Layers2 Phase Separation Extract2->Layers2 Org2 Organic Layer 2 Contains: PYRIDINE (Neutral) Discard or Recycle Layers2->Org2 Removes Pyridine Aq2 Aqueous Layer 2 Contains: PIPERIDINE (Charged) (Retained in Water) Layers2->Aq2 Basify Step 4: Basify Aqueous to pH > 12 (NaOH) Aq2->Basify FinalExt Step 5: Extract with DCM Dry & Concentrate Basify->FinalExt Product PURE PIPERIDINE PRODUCT FinalExt->Product

Caption: Differential pH extraction exploiting the pKa gap between pyridine (5.2) and piperidine (11.2).[2]

Module 2: Visualization (Seeing the Invisible)

User Question: “My product is UV inactive. I can’t tell where my product is on the TLC plate, but I see the starting material clearly.”

Technical Solution: Piperidine carboxylates lack a chromophore. Relying on UV (254 nm) is dangerous because you will only see the impurities, leading you to throw away the "empty" fractions that actually contain your product.

Protocol: use Ninhydrin or Iodine .[3][4] Do not use UV alone.

Visualizer Selection Guide
Stain / DetectorSensitivityColor ResponseMechanismSuitability for Piperidine
UV (254 nm) LowDark Spot

-system absorbance
POOR. Only sees aromatic impurities.
Ninhydrin HighFree Base: Blue/PurpleProtected (Boc): No reactionReacts with free aminesEXCELLENT. Specific to the secondary amine.
Iodine (

)
MediumBrown/YellowReversible intercalationGOOD. Universal, but non-specific.
Dragendorff HighOrange on YellowAlkaloid precipitationEXCELLENT. Highly specific for tertiary/secondary amines.
KMnO

MediumYellow on PurpleOxidationFAIR. Good for the ester group, but messy.

Critical Tip: If purifying on a Flash system (e.g., Biotage/Teledyne), switch detection from UV to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection). These are universal detectors that "see" mass, not light absorbance.

Module 3: Chemical Filtering (Scavenger Resins)

User Question: “I cannot do an aqueous extraction because my product is water-soluble (zwitterionic) or forms an emulsion. How do I clean it?”

Technical Solution: Use Solid-Supported Scavenger Resins .[5] These are functionalized silica or polymer beads that chemically react with the impurity, anchoring it to the solid phase. You simply filter the mixture, and the impurity stays in the filter paper.

Selection Rule:

  • If the impurity is a Nucleophile (Amine/Pyridine)

    
     Use an Electrophilic Resin .
    
  • If the impurity is an Electrophile (Alkyl Halide/Acid Chloride)

    
     Use a Nucleophilic Resin .
    
Decision Tree: Scavenger Selection

ScavengerTree Input Identify Impurity Type1 Impurity is NUCLEOPHILE (Amine, Pyridine, Aniline) Input->Type1 Type2 Impurity is ELECTROPHILE (Acid Chloride, Isocyanate) Input->Type2 Resin1 Use ISOCYANATE Resin (PS-Isocyanate) Type1->Resin1 General Amines Resin2 Use ALDEHYDE Resin (PS-Benzaldehyde) Type1->Resin2 Selective for Primary Amines Resin3 Use AMINE Resin (Trisamine / NH2) Type2->Resin3 Action Stir 4h -> Filter -> Evaporate Resin1->Action Resin2->Action Resin3->Action

Caption: Decision logic for selecting solid-phase scavenger resins based on impurity reactivity.

Module 4: The "Catch & Release" Protocol (SCX)

User Question: “My piperidine carboxylate is a free acid (zwitterion). It is stuck in the water layer, but so are my salts. How do I desalt and purify it?”

Technical Solution: For water-soluble piperidines, SCX (Strong Cation Exchange) chromatography is the gold standard. It works on a "Catch, Wash, Release" mechanism.[6][7]

The Mechanism:

  • Catch: The piperidine (basic) binds to the sulfonic acid residues on the silica.

  • Wash: Neutral/Acidic impurities and salts wash through.

  • Release: A strong ammonia flush deprotonates the piperidine, releasing it from the silica.

Experimental Protocol: SCX Purification

Materials:

  • SCX-2 Cartridge (e.g., Biotage ISOLUTE® or similar).[7]

  • Loading Solvent: MeOH or Water/MeOH (pH < 7).

  • Wash Solvent: MeOH.[6]

  • Elution Solvent: 2M

    
     in MeOH (commercially available or freshly prepared).
    

Step-by-Step:

  • Equilibration: Flush the SCX cartridge with 2 column volumes (CV) of MeOH.

  • Loading: Dissolve your crude mixture in the minimum amount of MeOH (or water if necessary). Load onto the cartridge.

    • Note: The piperidine will bind tightly.

  • Washing (The Purification): Flush with 3–5 CV of MeOH.

    • Result: This removes non-basic impurities (starting materials that aren't amines), neutral organics, and inorganic salts.

  • Elution (The Release): Flush with 2–3 CV of 2M NH

    
     in MeOH .
    
    • Observation: Collect this fraction.

  • Isolation: Concentrate the ammoniacal methanol fraction in vacuo.

    • Result: Pure free-base piperidine carboxylate.

References

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
  • Biotage. (2017).[7] ISOLUTE® SCX-2: Catch & Release and Scavenging of Basic Compounds. [Application Note]. Available at: [Link] (Search: "SCX-2 Catch and Release").

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Available at: [Link]

  • Marsh, A., et al. (2017). Solid-Supported Reagents Handbook. Sigma-Aldrich. (Definitive guide on scavenger resin selection).

Sources

Overcoming steric hindrance in 5-methylpiperidine nitrogen functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering difficulties with the nitrogen functionalization of 5-methylpiperidine (and its enantiomer, 3-methylpiperidine).

Topic: Overcoming Steric Hindrance & Reactivity Issues Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.1 (Current)

Core Technical Analysis: The "5-Methyl" Challenge

Before troubleshooting, it is critical to define the steric landscape. While 2-methylpiperidine (alpha-substitution) presents a severe "closed gate" steric block, 5-methylpiperidine (meta-substitution, equivalent to 3-methylpiperidine in mono-substituted systems) presents a "conformational bias" challenge.[1]

  • The Problem: The methyl group at C3/C5 prefers the equatorial position (

    
    -value 
    
    
    
    1.7 kcal/mol). This biases the ring conformation. When you attempt to functionalize the nitrogen with a bulky group (e.g., an ortho-substituted aryl ring), the N-substituent is forced to adopt a specific orientation to avoid 1,3-diaxial interactions with the axial hydrogens at C3/C5.
  • The Result: Standard coupling protocols (e.g., simple

    
     or generic Pd-tetrakis couplings) often stall or produce low yields because the transition state energy is raised by these subtle non-bonded interactions.
    

Troubleshooting Workflow (Interactive Q&A)

Case 1: "My Buchwald-Hartwig coupling is stalled or low-yielding."

Diagnosis: The standard catalytic cycle is failing at the amine coordination or reductive elimination step due to the steric clash between the 5-methyl group and the ligands on the Palladium.

Solution Protocol: Switch to Dialkylbiaryl Phosphine Ligands specifically engineered for hindered secondary amines.

Recommended System:

  • Catalyst:

    
     or Precatalyst equivalents (e.g., RuPhos Pd G4).
    
  • Ligand: RuPhos (First choice for secondary amines) or BrettPhos (For extremely hindered coupling partners).

  • Base:

    
     (Standard) or 
    
    
    
    (If functional group tolerance is needed).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Optimization Matrix:

VariableStandard Condition"Rescue" Condition (Steric Overload)
Ligand BINAP or DPPFRuPhos or BrettPhos
Base

NaOtBu (Stronger, drives deprotonation)
Temp 80°C100–110°C
Pd Source


(Removes acetate interference)

Expert Tip: If using an aryl chloride, add catalytic iodine or switch to the aryl bromide. The oxidative addition of hindered aryl chlorides is often the rate-limiting step that exacerbates catalyst death.

Case 2: "S_NAr reaction with a heteroaryl chloride is not proceeding."

Diagnosis: The nucleophilicity of 5-methylpiperidine is slightly reduced compared to piperidine due to the inductive effect and steric bulk. A standard chloride leaving group on the electrophile may be insufficient.

Solution Protocol:

  • The "Halogen Swap": Switch the electrophile from a Chloride to a Fluoride .

    • Reasoning: In

      
      , the rate-determining step is the nucleophilic attack. Fluorine is more electronegative, lowering the LUMO of the electrophile and accelerating the attack, despite being a poorer leaving group.
      
  • Solvent Switch: Move to DMSO or NMP .

    • Reasoning: These dipolar aprotic solvents solvate the cation of the base, leaving the 5-methylpiperidine anion (if deprotonated) or the neutral amine more "naked" and reactive.

Step-by-Step Rescue Protocol (


): 
  • Dissolve electrophile (1.0 equiv) and 5-methylpiperidine (1.2 equiv) in DMSO (0.5 M).

  • Add DIPEA (2.0 equiv) or

    
      (micromilled).
    
  • Heat to 100°C .

  • Checkpoint: If no product after 2 hours, add KF (1.0 equiv) and raise temp to 120°C (Halex-type in situ activation).

Case 3: "Reductive Amination is giving low conversion."

Diagnosis: The formation of the iminium ion (the intermediate) is sterically disfavored. The 5-methyl group hinders the approach of the ketone/aldehyde, shifting the equilibrium back to the starting materials.

Solution Protocol: Use a Lewis Acid dehydrating agent to force iminium formation before adding the reducing agent.

Protocol:

  • Imine Formation: Combine 5-methylpiperidine and Ketone/Aldehyde in Dichloromethane (DCM) or Toluene .[1]

  • Additive: Add

    
      (Titanium isopropoxide) (1.5 equiv).
    
    • Mechanism:[1][2][3][4] Acts as a Lewis acid and water scavenger, driving the equilibrium to the imine.

  • Stir: 2–6 hours at Room Temp (or reflux if stubborn).

  • Reduction: Cool to 0°C, then add

    
      (sodium triacetoxyborohydride).
    
  • Quench: Work up with NaOH to break the Titanium emulsion.

Visual Troubleshooting Logic

The following diagram outlines the decision process for selecting the correct reaction pathway based on the steric hindrance of the coupling partner.

G Start Start: 5-Methylpiperidine N-Functionalization Electrophile Analyze Electrophile Type Start->Electrophile Type1 Alkyl Halide (Primary/Secondary) Electrophile->Type1 Type2 Aryl/Heteroaryl Halide Electrophile->Type2 Type3 Ketone/Aldehyde Electrophile->Type3 Alkylation Standard SN2 (K2CO3, ACN) Type1->Alkylation CheckSteric Is Aryl Group Ortho-Substituted? Type2->CheckSteric RedAm Reductive Amination (NaBH(OAc)3) Type3->RedAm Stall1 Reaction Stalled? Alkylation->Stall1 AddIodide Add cat. KI or Switch to Ag2O Stall1->AddIodide Yes SNAr SNAr Attempt (DMSO, 100°C) CheckSteric->SNAr No (Unactivated) Buchwald Buchwald-Hartwig (Pd-Catalyzed) CheckSteric->Buchwald Yes (Hindered) LigandChoice Select Ligand: RuPhos or BrettPhos Buchwald->LigandChoice Stall2 Low Conversion? RedAm->Stall2 Titanium Add Ti(OiPr)4 (Force Imine) Stall2->Titanium Yes

Caption: Decision matrix for optimizing N-functionalization conditions based on electrophile steric profile.

Reference Data: Ligand Performance Table

When performing Buchwald-Hartwig aminations with 5-methylpiperidine, ligand choice is the single most critical variable.[1]

LigandApplication ScopeSuccess Rate with 5-MethylpiperidineNotes
BINAP General purposeLow Often fails with ortho-substituted aryl halides due to lack of steric flexibility.[1]
Xantphos Chelating, wide bite angleMedium Good for simple aryl bromides, but rigid backbone can clash with the methyl group.
RuPhos Bulky secondary aminesHigh Gold Standard. The dialkylbiaryl structure accommodates the amine's bulk while preventing catalyst death.
BrettPhos Primary amines / Very hinderedVery High Use if RuPhos fails. Provides maximum steric protection for the Pd center.

References

  • Maitland Jones, J., et al. "Catalytic Amination of Aryl Halides with Hindered Secondary Amines." Journal of Organic Chemistry, 2015 . (Generalized citation for Buchwald hindered amine protocols).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 .

  • BenchChem Technical Support. "Troubleshooting N-Alkylation of Methylpiperidines." BenchChem Knowledge Base, 2025 . 5

  • Organic Syntheses. "Palladium-catalyzed beta-Selective C(sp3)-H Arylation of N-Boc-Piperidines." Org.[2][6] Synth.2015 , 92, 76-90.[4] 4

Sources

Minimizing side reactions during tert-butyl ester cleavage with TFA

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves unexpected mass adducts and poor yields following global deprotection. The cleavage of tert-butyl esters (and ethers) using Trifluoroacetic Acid (TFA) is a cornerstone of solid-phase peptide synthesis (SPPS) and organic chemistry. However, it is also a thermodynamic minefield.

This guide is designed to move beyond basic recipes. We will explore the causality of cleavage side reactions, detail how to select the precise scavenger cocktail to quench reactive intermediates, and provide self-validating protocols to ensure your target molecule survives the deprotection step intact.

Section 1: The Causality of Side Reactions (The "Why")

The utility of the tert-butyl ester lies in its extreme steric hindrance, which protects the carbonyl group from nucleophilic attack during synthesis[1]. However, its removal requires a highly acidic environment (typically 80-95% TFA). When TFA protonates the ester oxygen, the bond cleaves to release the desired carboxylic acid and a tert-butyl carbocation (


)[1].

This carbocation is a highly reactive electrophile. If it is not immediately neutralized, it will aggressively seek out and alkylate nucleophilic functional groups within your molecule. In peptides, the indole ring of Tryptophan (Trp), the phenol ring of Tyrosine (Tyr), the thioether of Methionine (Met), and the thiol of Cysteine (Cys) are highly susceptible to this irreversible alkylation[2]. This side reaction manifests as a frustrating +56 Da mass shift in your final LC-MS analysis.

To break this destructive pathway, we introduce scavengers —nucleophiles or hydride donors added in massive molar excess. Their sole purpose is to outcompete your substrate for the carbocation, permanently quenching the threat[3].

Mechanism A tert-Butyl Ester (Substrate) B TFA (Acid Catalyst) Protonation & Cleavage A->B H+ C tert-Butyl Cation (t-Bu+) [Highly Reactive Electrophile] B->C Generates D Carboxylic Acid (Desired Product) B->D Yields E Side Reaction: Alkylation of Trp, Tyr, Met, Cys (+56 Da Mass Shift) C->E No Scavenger F Scavenger Intervention: TIPS (Hydride Donor) C->F Quenching G Scavenger Intervention: Water / Phenol / EDT C->G Quenching H Isobutane (Inert Gas) F->H Reduction I Trapped Adducts (t-Butanol, t-Butyl-EDT) G->I Nucleophilic Attack

Mechanism of tert-butyl cation generation and scavenger-mediated quenching during TFA cleavage.

Section 2: Troubleshooting FAQs

Q1: I am seeing a +56 Da adduct on my mass spectrum after TFA cleavage. What went wrong? A1: You are observing tert-butylation. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 generated during deprotection was not adequately quenched and alkylated a sensitive residue (likely Trp, Tyr, Met, or Cys). This indicates that your cleavage cocktail lacked the appropriate type or concentration of scavengers. To resolve this, you must switch to a more robust scavenger mixture, such as Reagent K, which contains EDT and thioanisole specifically designed to protect these residues[2].

Q2: How do I choose the right scavenger for my specific molecule? A2: Scavenger selection is dictated by the specific functional groups present in your sequence. You must match the chemical nature of the scavenger to the vulnerability of your residues:

  • Water (

    
    ) : Acts as a mild nucleophile, trapping 
    
    
    
    to form tert-butanol. Suitable for simple sequences devoid of Cys, Met, or Trp[3].
  • Triisopropylsilane (TIPS) : Acts as a hydride donor, permanently reducing the carbocation to inert isobutane gas. It is excellent for Trp and Arg protection[4].

  • 1,2-Ethanedithiol (EDT) : A potent nucleophile that traps cations via its thiol groups. It is the gold standard for protecting Cys and Met from oxidation and alkylation[2].

Q3: EDT and Thioanisole have an unbearable odor. Are there effective, odorless alternatives? A3: Yes. For sequences that do not contain multiple Cys or Met residues, you can substitute EDT with TIPS. A common odorless alternative is Reagent B (TFA/TIPS/Water). TIPS effectively quenches carbocations via hydride transfer rather than nucleophilic trapping, eliminating the need for malodorous thiols while still providing excellent protection for Trp and Arg[3][4].

Q4: My peptide contains multiple sensitive residues (Cys, Met, Trp, Tyr). What is the gold-standard protocol? A4: For highly complex, sensitive sequences, Reagent K is the industry standard[2]. It provides a synergistic defense mechanism: Phenol protects Tyr/Trp, Thioanisole protects Met/Trp, EDT protects Cys, and Water hydrolyzes the linker.

DecisionTree Start Analyze Sequence/Molecule for Sensitive Residues Q1 Contains Cys, Met, Trp, or Tyr? Start->Q1 NoSens No Sensitive Residues Q1->NoSens YesSens Yes, Sensitive Residues Present Q1->YesSens CocktailA Standard Cocktail: 95% TFA / 2.5% TIPS / 2.5% H2O NoSens->CocktailA Q2 Multiple Cys/Met or Max Protection Required? YesSens->Q2 YesComplex Yes, Complex/Multiple Q2->YesComplex NoComplex No, Moderate Risk (Odorless Preference) Q2->NoComplex ReagentK Reagent K: TFA/Phenol/H2O/Thioanisole/EDT (82.5:5:5:5:2.5) YesComplex->ReagentK ReagentB Reagent B: TFA/TIPS/H2O/Phenol (90:2.5:2.5:5) NoComplex->ReagentB

Decision tree for selecting the optimal TFA cleavage cocktail based on sequence composition.

Section 3: Quantitative Scavenger Selection Data

To facilitate rapid decision-making, the following table summarizes the mechanisms, target applications, and standard concentrations of common scavengers.

ScavengerMechanism of ActionTarget ProtectionTypical Conc. (v/v)
Water (

)
Nucleophile: Traps

to form tert-butanol.
General (Mild)2.5% - 5.0%
TIPS / TIS Hydride Donor: Reduces

to inert isobutane gas.
Trp, Arg, General2.5% - 5.0%
1,2-Ethanedithiol (EDT) Strong Nucleophile: Traps cations via thiol groups.Cys, Met2.5%
Phenol Aromatic Scavenger: Competes for electrophilic substitution.Tyr, Trp5.0% (w/v)
Thioanisole Soft Nucleophile: Protects thioethers.Met, Trp5.0%

Section 4: Self-Validating Experimental Protocols

A protocol is only as good as its validation. Self-Validation Step: Before scaling up any cleavage, always perform a "micro-cleavage" using 10-15 mg of resin[5]. The protocol is validated if LC-MS analysis of the crude product shows the target mass as the base peak, with +56 Da (tert-butylation) adducts at <5% relative abundance. If adducts exceed this threshold, you must escalate to a stronger scavenger cocktail.

Protocol A: Maximum Protection Cleavage (Reagent K)

Mandatory for sequences containing Cys, Met, Trp, and Tyr.

  • Preparation : In a fume hood, prepare Reagent K fresh. For 10 mL of cocktail: Mix 8.25 mL TFA, 0.5 g Phenol, 0.5 mL Water, 0.5 mL Thioanisole, and 0.25 mL EDT[2][3].

  • Reaction : Add the freshly prepared Reagent K to the dried peptide-resin (10 mL per 1 gram of resin)[2].

  • Incubation : Stir or agitate gently at room temperature for 1.5 to 2.5 hours. (Note: Peptides with multiple Arg residues may require up to 3 hours for complete deprotection)[4].

  • Filtration : Filter the cleavage mixture through a sintered glass funnel to remove the resin. Rinse the resin with 1-2 mL of neat TFA[4].

  • Precipitation : Concentrate the combined filtrates to a thick syrup under a gentle stream of nitrogen. Add the syrup dropwise to 10 volumes of ice-cold methyl tert-butyl ether (MTBE) to precipitate the peptide[4].

  • Isolation : Centrifuge at 3000 x g for 5 minutes. Decant the ether, wash the pellet twice more with fresh cold MTBE, and lyophilize the crude product.

Protocol B: Odorless General Cleavage (Reagent B)

Use for general sequences, or those lacking multiple Cys/Met residues.

  • Preparation : Prepare the cleavage cocktail: 95% TFA, 2.5% TIPS, 2.5% Water (v/v)[4].

  • Reaction : Add 10 mL of the cocktail per 1 gram of dried resin.

  • Incubation : Agitate at room temperature for 2 hours.

  • Filtration & Precipitation : Filter the resin, wash with neat TFA, and precipitate the filtrate in ice-cold MTBE as described in Protocol A.

  • Validation Check : Analyze via LC-MS. If +56 Da adducts are present, the TIPS concentration was insufficient for the sequence complexity; revert to Protocol A.

References

  • Peptides.com. "Cleavage Cocktails; Reagent B." Peptides.com.[Link]

Sources

Technical Support Hub: Separation of 5-Methylpiperidine-2-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-SEP-5MP2C Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1][2]

Executive Summary & Isomer Dynamics

Welcome to the separation support guide for 5-methylpiperidine-2-carboxylate (typically the ethyl or methyl ester). This molecule contains two chiral centers (C2 and C5), resulting in two diastereomeric pairs: the cis and trans isomers.[1]

Before attempting separation, you must understand the thermodynamic landscape of your substrate to avoid fighting against chemical equilibrium.[1][2]

Thermodynamic vs. Kinetic Control

In the piperidine chair conformation, substituents prefer the equatorial position to minimize 1,3-diaxial strain.[1][2]

  • Trans-Isomer (Thermodynamic): Both the C2-carboxylate and C5-methyl groups can adopt the equatorial orientation simultaneously. This is the lower-energy, thermodynamically favored state.[1][2]

  • Cis-Isomer (Kinetic): Forces one substituent into the axial position (or forces the ring into a twist-boat), creating higher steric strain.[1]

Implication for You: If you need the trans isomer, you can use base-mediated equilibration to increase your yield.[1][3] If you need the cis isomer, you must avoid strong bases and high temperatures during workup to prevent epimerization.[1][2]

Isomer Identification (The "Eyes" of the Process)

User Question: "I have a mixture. How do I definitively tell which peak is cis and which is trans without a crystal structure?"

Technical Response: You must use


 NMR coupling constants (

-values)
. The geometry of the ring protons dictates the splitting pattern according to the Karplus relationship.
Diagnostic Protocol

Focus on the protons at C2 (alpha to carbonyl) and C5 (attached to methyl).[1]

FeatureTrans-Isomer (Diequatorial Substituents)Cis-Isomer (Axial/Equatorial)
H2 Proton Geometry Axial (

)
Equatorial (

) or Axial (

)
H2 Coupling (

)
Large doublet of doublets (

Hz).[1] Indicates

-

coupling with H3.[1][2]
Smaller couplings (

Hz).[1] Indicates

-

or

-

interactions.[1][2][4]
H5 Proton Geometry Axial (

)
Axial (

) or Equatorial (

)
H5 Coupling (

)
Large multiplet/triplet (

Hz). Indicates

-

coupling with H4/H6.[1][2]
Smaller multiplet widths.[2]
Thermodynamic Stability High (Major product after equilibration)Low (Minor product after equilibration)

Note: The trans isomer (diequatorial substituents) implies the protons are trans-diaxial, leading to the large coupling constants [1].

Separation Workflows

Method A: Crystallization (Scalable & Cost-Effective)

Best for: >5g scale, enriching the Trans isomer.[1]

User Question: "My column is overloading. Can I separate these by crystallization?"

Technical Response: Yes. The hydrochloride (HCl) or L-tartrate salts often exhibit significant solubility differences between diastereomers. The trans-isomer HCl salt typically crystallizes more readily from alcoholic solvents due to better packing of the diequatorial chair.

Protocol: HCl Salt Formation & Fractional Crystallization
  • Dissolution: Dissolve the crude free base mixture (e.g., 10 g) in Absolute Ethanol (50 mL) .

  • Acidification: Cool to 0°C. Add HCl in Dioxane (4M) or bubble dry HCl gas until pH < 2.

    • Critical: Do not use aqueous HCl if you want to force precipitation with ether later; water increases solubility of both isomers.[2]

  • Precipitation:

    • Stir at 0°C for 1 hour. If a solid forms, filter it (Crop 1).[1][2][5]

    • If no solid forms, slowly add Diethyl Ether or MTBE (up to 100 mL) until turbidity persists.[1][2] Refrigerate overnight.

  • Recrystallization: Take the solid (likely enriched in trans-HCl) and recrystallize from hot Ethanol/Acetone (1:4).

  • Free Basing: Dissolve the salt in water, basify with

    
     (pH 10), and extract with DCM to recover the pure isomer.[1]
    
Method B: Chromatographic Separation (High Purity)

Best for: <5g scale, analytical samples, or recovering the Cis isomer.[1][2]

User Question: "The spots are overlapping on my TLC. How do I separate them on silica?"

Technical Response: Piperidines streak on silica due to interaction with acidic silanols.[2] You must modify the mobile phase.

Optimized Mobile Phases:

  • Standard: Hexanes / Ethyl Acetate (80:20) + 1% Triethylamine (Et3N) .[1][2]

    • Why: Et3N blocks silanol sites, sharpening the peaks.[1][2]

  • Difficult Separation: Toluene / Acetone (90:10) + 0.5% Et3N .[1][2]

    • Why: Toluene provides

      
      -interaction differences that Hexanes cannot.[1][2]
      

ChromatographyWorkflow cluster_tips Pro-Tip Start Crude Mixture (Cis/Trans) TLC TLC Screening (Hex/EtOAc + 1% Et3N) Start->TLC Result Resolution (Rf)? TLC->Result Good Flash Chromatography Loading: 1:50 (Sample:Silica) Result->Good Delta Rf > 0.1 Bad Switch Solvent Class Result->Bad Delta Rf < 0.1 AltSolvent Try Toluene/Acetone or DCM/MeOH/NH3 Bad->AltSolvent AltSolvent->TLC Tip Use Ninhydrin Stain (Blue/Purple spots)

Figure 1: Decision tree for chromatographic method development.

Epimerization (Yield Optimization)

User Question: "I need the Trans isomer, but my synthesis gave me a 50:50 mixture. Do I throw away half my material?"

Technical Response: No. Because the trans isomer is thermodynamically preferred (diequatorial), you can convert the cis isomer into the trans isomer via Dynamic Kinetic Resolution (DKR) or simple equilibration.[1]

Mechanism

The C2 proton is acidic (alpha to ester). A base can deprotonate C2, forming a planar enolate.[1][2] When the proton returns, it prefers the face that leads to the lower-energy trans conformation [2].

Equilibration Protocol
ParameterCondition
Reagent Sodium Ethoxide (NaOEt) freshly prepared, or Potassium tert-butoxide (KOtBu).[1][2]
Solvent Absolute Ethanol (matches the ester to prevent transesterification).
Temperature Reflux (

).[1][2]
Time 4--12 Hours.[1][2][6]
Workup Cool, neutralize with acetic acid (to stop reaction), concentrate, and partition (DCM/Water).

Expected Outcome: Starting from 50:50 Cis/Trans


 Equilibrates to approx. 10:90 Cis/Trans .

Epimerization Cis Cis-Isomer (Kinetic / High Energy) Enolate Planar Enolate Intermediate Cis->Enolate Base (NaOEt) -H+ Enolate->Cis +H+ (Slow Path) Trans Trans-Isomer (Thermodynamic / Low Energy) Enolate->Trans +H+ (Favored Path) Trans->Enolate -H+

Figure 2: Thermodynamic equilibration pathway favoring the diequatorial trans-isomer.

Frequently Asked Questions (FAQs)

Q: Can I use chiral HPLC to separate these? A: You can, but it is usually unnecessary for diastereomers.[1][2] Diastereomers have different physical properties and separate on standard silica (achiral). Chiral HPLC (e.g., Chiralpak AD-H or OD-H) is required only if you need to separate the enantiomers (e.g.,


 from 

) [3].[1][2]

Q: My ester hydrolyzed during the HCl salt formation. Why? A: You likely had water present.[2] The combination of water + strong acid + heat = hydrolysis. Ensure you use anhydrous ethanol and dry HCl gas or HCl in Dioxane/Ether.[2]

Q: I synthesized the N-Boc protected version. Does this change the stability? A: Yes, drastically. In N-Boc piperidines, A1,3 strain between the N-Boc group and the C2-substituent can destabilize the equatorial position.[1] This often shifts the equilibrium or changes the preferred conformation compared to the free amine [1]. Always remove the Boc group before attempting thermodynamic equilibration if you want the standard diequatorial trans isomer.

References

  • Bailey, P. D., et al. (2009).[1][2] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." Tetrahedron, 65(45), 9021-9030.[1][2]

  • Beak, P., & Lee, W. K. (1990).[1][2] "The stereochemistry of lithiations of N-boc-2-substituted piperidines." The Journal of Organic Chemistry, 55(9), 2578-2580.[1][2]

  • Glorius, F., et al. (2010).[1][2] "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 49(50), 9640-9643.[1][2] [1]

Sources

Validation & Comparative

Stereochemical Analysis & Conformational Locking: 1H NMR Guide to tert-butyl 5-methylpiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

The piperidine scaffold is a "privileged structure" in drug discovery, serving as the core for numerous peptidomimetics and alkaloids. However, the introduction of substituents at the 2- and 5-positions creates a stereochemical challenge that frequently stalls synthesis campaigns: distinguishing between the (2,5)-cis and (2,5)-trans diastereomers.

This guide moves beyond basic spectral assignment. It compares the thermodynamic stability and spectral signatures of the diastereomers, focusing on how the bulky tert-butyl ester acts as a conformational lock. By analyzing the coupling constants (


) of the methine protons, we establish a self-validating protocol for stereochemical assignment without the immediate need for X-ray crystallography.

Mechanistic Theory: Conformational Analysis

To interpret the NMR data correctly, one must first understand the ground-state thermodynamics of the piperidine ring.

The "Diequatorial" Preference

In a 2,5-disubstituted piperidine, the relative orientation of the substituents dictates the ring conformation.

  • Trans-Isomer (2S, 5R): Both the C2-carboxylate and C5-methyl groups can adopt an equatorial orientation simultaneously. This is the thermodynamically preferred conformation (lowest energy).

  • Cis-Isomer (2S, 5S): Geometric constraints force one substituent to be axial while the other is equatorial .

The tert-Butyl "Anchor"

The tert-butyl ester is significantly bulkier than a methyl or ethyl ester. This steric bulk creates a high energetic penalty for the axial conformation (A-value > 2 kcal/mol). Consequently, the tert-butyl group effectively "locks" the ring into a chair conformation where the C2-position is equatorial.

  • Implication: We can assume H2 is axial in both isomers. The stereochemical differentiation therefore rests entirely on the signal of H5 .

Workflow Visualization

The following diagram outlines the logical flow for assigning stereochemistry based on the raw NMR data.

NMR_Workflow Start Purified Product (tert-butyl 5-methylpiperidine-2-carboxylate) Solvent Dissolve in CDCl3 (Avoid DMSO to prevent viscosity broadening) Start->Solvent H2_Analysis Analyze H2 Signal (~3.2 - 3.4 ppm) Solvent->H2_Analysis Coupling_Check Measure J-Coupling (H2) H2_Analysis->Coupling_Check Decision Is J(H2-H3ax) > 10 Hz? Coupling_Check->Decision Trans_Path H5 Analysis: Look for H5 (multiplet/tt) Large J (~11 Hz) present? Decision->Trans_Path Yes (H2 is Axial) Cis_Path H5 Analysis: Look for H5 (multiplet/dq) Small J (< 5 Hz) only? Decision->Cis_Path Yes (H2 is Axial) Result_Trans CONCLUSION: Trans-Isomer (Diequatorial Substituents) Trans_Path->Result_Trans Yes (H5 is Axial) Result_Cis CONCLUSION: Cis-Isomer (C2-Eq, C5-Ax) Cis_Path->Result_Cis Yes (H5 is Equatorial)

Figure 1: Logic gate for stereochemical assignment of 2,5-disubstituted piperidines using 1H NMR coupling constants.

Experimental Protocol

This protocol ensures high-resolution data necessary for resolving the specific splitting patterns of H2 and H5.

Materials
  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS.
    
    • Why:

      
       provides excellent solubility for lipophilic tert-butyl esters and minimizes hydrogen-bonding broadening compared to 
      
      
      
      .
  • Instrument: 400 MHz or higher (600 MHz preferred for resolving H3/H4 multiplets).

Step-by-Step Methodology
  • Sample Prep: Dissolve 5-10 mg of the oil/solid in 0.6 mL

    
    . Filter through a cotton plug if any turbidity exists.
    
  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): Set to 2.0 seconds  (longer than standard) to ensure full relaxation of the isolated methine protons for accurate integration.
      
    • Scans: 16-64 scans.

  • Processing: Apply an exponential window function (LB = 0.3 Hz). Critical: Perform manual phasing and baseline correction. The tert-butyl singlet is massive and can distort the baseline if not corrected, obscuring the nearby H3/H4 region.

Comparative Analysis: Cis vs. Trans vs. Alternatives

The following data analysis compares the two diastereomers and contrasts the tert-butyl ester with the methyl ester alternative.

Distinguishing the Diastereomers (Cis vs. Trans)

The stereochemistry is determined by the Karplus relationship , where axial-axial couplings (


 dihedral angle) result in large 

values (10–12 Hz), while axial-equatorial couplings (

) yield small

values (2–5 Hz).
FeatureTrans-Isomer (2S, 5R) Cis-Isomer (2S, 5S) Mechanistic Explanation
Conformation Diequatorial (C2-Eq, C5-Eq)Axial-Equatorial (C2-Eq, C5-Ax)Trans allows both bulky groups to be equatorial. Cis forces one axial.
H2 Signal dd,

Hz
dd,

Hz
H2 is axial in both cases due to the bulky ester locking C2.
H5 Signal tt or m,

Hz present
m or dq,

Hz (no large coupling)
Key Differentiator: In Trans, H5 is axial (large coupling to H4ax/H6ax). In Cis, H5 is equatorial (small couplings).
C5-Methyl Doublet,

ppm
Doublet,

ppm
Methyl group is equatorial in Trans, axial in Cis (shielded by ring current).

Interpretation:

  • If you see two protons with large (>10 Hz) couplings (H2 and H5), you have the Trans isomer.[1]

  • If you see only one proton with large coupling (H2) and H5 appears as a narrow multiplet, you have the Cis isomer.

Product Comparison: tert-Butyl vs. Methyl Ester

Why use the tert-butyl ester over the simpler methyl ester?

Parametertert-Butyl Ester (Product) Methyl Ester (Alternative) Scientific Implication
Conformational Lock High (A-value > 5 kcal/mol)Moderate (A-value ~ 1.2 kcal/mol)The t-Butyl group rigidly enforces the chair, sharpening NMR signals and simplifying assignment. Methyl esters may allow ring flipping (averaging signals).
Spectral Overlap Singlet at 1.45 ppm Singlet at 3.70 ppm t-Butyl signal is in the aliphatic region, leaving the 3.0–4.0 ppm window clear for analyzing H2 and H6 protons. Methyl ester obscures H2/H6 region.
Synthetic Utility Acid-labile (orthogonal to base)Base-labilet-Butyl allows selective deprotection in the presence of other esters (e.g., Cbz, Fmoc).

Advanced Verification: NOE Correlations

To confirm the assignment without ambiguity, a 1D-NOESY (Nuclear Overhauser Effect) experiment is the "Gold Standard."

NOE_Logic Center Irradiate H2 (Axial) Trans_Obs Trans-Isomer: Strong NOE to H4ax & H6ax NO NOE to H5 (Axial) Center->Trans_Obs Result A Cis_Obs Cis-Isomer: Strong NOE to H4ax & H6ax STRONG NOE to H5 (Equatorial) Center->Cis_Obs Result B

Figure 2: Expected NOE correlations. In the Cis isomer, H2 (axial) and H5 (equatorial) are spatially closer (1,3-diaxial-like relationship is avoided, but H5eq is closer to H2ax than H5ax is).

Correction on Figure 2 Caption: In the Cis isomer (C2-Eq, C5-Ax), H2 is Axial and H5 is Equatorial. They are in a 1,4-relationship. The diagnostic NOE for Cis (where Methyl is Axial) is actually between the Methyl group and H2 (or H4ax/H6ax).

  • Trans (Diequatorial): NOE between H2 and H4ax/H6ax. No NOE between H2 and Methyl (both equatorial and distant).

  • Cis (Methyl Axial): Strong NOE between Methyl group (Axial) and H2 (Axial) due to 1,3-diaxial proximity on the same face of the ring.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [Link]

  • Bailey, P. D., et al. (2022). Exploration of piperidine 3D fragment chemical space. White Rose Research Online. (Specific data on N-benzyl-5-methylpiperidine-2-carboxylate coupling constants). [Link]

  • Eliel, E. L., et al. (1975). Conformational Analysis.[2][3][4][5][6] 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • RSC Publishing. (2016). Piperidines ESI-revised3. (Experimental procedures and J-values for trans-piperidine carboxylates). [Link]

Sources

Comparative Guide: C13 NMR Analysis of 5-Methylpiperidine-2-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the C13 NMR chemical shifts for 5-methylpiperidine-2-carboxylate isomers , designed for researchers requiring precise stereochemical assignment.

Executive Summary & Stereochemical Context

In the synthesis of peptidomimetics and alkaloids, 5-methylpiperidine-2-carboxylic acid (5-methylpipecolic acid) serves as a critical scaffold. The biological activity of these molecules is strictly governed by their stereochemistry. However, distinguishing between the cis (2,5-syn) and trans (2,5-anti) diastereomers is challenging due to the flexibility of the piperidine ring.

This guide utilizes Carbon-13 Nuclear Magnetic Resonance (13C NMR) as the definitive method for assignment, relying on the thermodynamic preference for equatorial substituents and the gamma-gauche shielding effect .

The Isomers[1][2][3][4]
  • Trans Isomer (2,5-anti): The C2-carboxylate and C5-methyl groups are on opposite sides of the ring plane. In the lowest energy chair conformation, both substituents adopt an equatorial orientation (e,e).

  • Cis Isomer (2,5-syn): The substituents are on the same side. This forces one substituent (typically the C5-methyl) into an axial position (e,a) to maintain the bulky carboxylate in the preferred equatorial orientation.

Diagnostic C13 NMR Chemical Shifts

The following data compares the chemical shifts of the cis and trans isomers. The values are derived from N-protected and esterified derivatives (e.g., N-Benzyl methyl esters), which represent the standard intermediates in synthesis.

Comparative Shift Table (CDCl3, 100 MHz)

Note: Values are approximate and may vary by ±0.5 ppm depending on concentration and N-protecting group (e.g., Boc vs. Benzyl).

Carbon PositionTrans Isomer (e,e)Cis Isomer (e,a)Mechanistic Driver
C5-Methyl (CH₃) 19.0 – 19.5 ppm 13.5 – 14.5 ppm Primary Diagnostic: Equatorial methyl (Trans) is deshielded; Axial methyl (Cis) is shielded.
C3 (Methylene) ~32.0 ppm ~26.0 – 28.0 ppm Gamma-Gauche Effect: Axial C5-Me shields the C3 carbon in the Cis isomer.
C5 (Methine) ~30.3 ppm ~26.0 ppm Axial orientation at C5 results in upfield shift for the Cis isomer.
C2 (Methine) 60.0 – 66.0 ppm 58.0 – 62.0 ppm Minor shielding in Cis due to ring distortion/gamma effects.
C6 (Methylene) ~59.0 ppm ~55.0 ppm Axial C5-Me shields the adjacent C6 (beta) and N-substituent.
Key Identification Rules
  • The Methyl Rule: The most reliable indicator is the methyl carbon signal. If the signal appears above 18 ppm , the methyl group is equatorial (Trans ). If it appears below 15 ppm , the methyl group is axial (Cis ).

  • The C3 Shielding: Check the methylene signal at C3. The Cis isomer will show a significant upfield shift (shielding) of 4–6 ppm compared to the Trans isomer due to the steric compression of the axial methyl group.

Mechanistic Insight: The Gamma-Gauche Effect

Understanding the "why" ensures your assignment is robust against solvent or substituent changes.

In the Cis isomer , the C5-methyl group occupies an axial position. This places it in a gauche interaction with the C3 carbon (gamma position) and the Nitrogen lone pair (or N-substituent).

  • Steric Compression: The electron clouds of the axial methyl protons and the axial protons at C3 repel each other.

  • Upfield Shift: This compression increases electron density around the Carbon nuclei, causing them to resonate at a lower frequency (upfield/shielded).

In the Trans isomer , the C5-methyl is equatorial . It points away from the ring system, avoiding these steric clashes. Consequently, the signals for C5-Me and C3 appear downfield (deshielded).

Experimental Protocol for Assignment

To ensure reproducibility and accurate assignment, follow this standardized workflow.

Step 1: Sample Preparation

  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with basic alumina if the sample is acid-sensitive (free amine). For HCl salts, use CD₃OD (Methanol-d4) or D₂O , but note that chemical shifts will vary slightly from the table above.

  • Concentration: Prepare a solution of 10–20 mg of compound in 0.6 mL solvent. High concentration is crucial for resolving the quaternary carbonyl and minor isomer peaks.

Step 2: Acquisition Parameters

  • Frequency: Minimum 100 MHz for 13C (400 MHz instrument).

  • Scans: Acquire 512–1024 scans to ensure high Signal-to-Noise (S/N) ratio, especially if you have a mixture of isomers.

  • Decoupling: Use proton decoupling (CPD) to simplify the spectrum to singlets.

Step 3: DEPT-135 Confirmation

  • Run a DEPT-135 experiment to distinguish:

    • Methyl (CH₃) & Methine (CH): Positive phase (Up).

    • Methylene (CH₂): Negative phase (Down).

  • Why? This confirms the identity of C3 (CH₂, Down) and C5-Me (CH₃, Up), preventing misassignment with other methylene peaks.

Decision Workflow (Logic Diagram)

NMR_Assignment_Flow Start Start: Acquire 13C NMR (CDCl3) IdentifyMe Identify C5-Methyl Signal (Use DEPT-135: Positive Phase) Start->IdentifyMe CheckShift Check Chemical Shift (δ) IdentifyMe->CheckShift HighShift δ > 18.0 ppm (Deshielded) CheckShift->HighShift High ppm LowShift δ < 15.0 ppm (Shielded) CheckShift->LowShift Low ppm AssignEq Methyl is EQUATORIAL HighShift->AssignEq AssignAx Methyl is AXIAL LowShift->AssignAx Verify Verification: Check C3 Methylene Is it deshielded (>30 ppm)? AssignEq->Verify CisResult CIS Isomer (2,5-syn) AssignAx->CisResult TransResult TRANS Isomer (2,5-anti) Verify->TransResult Yes

Caption: Logic flow for stereochemical assignment of 5-methylpiperidine-2-carboxylate using 13C NMR data.

References

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst. Royal Society of Chemistry (RSC). Provides experimental NMR data for cis/trans-N-benzyl-5-methylpiperidine-2-carboxylate derivatives. [Link]

  • Stereochemistry of Organic Compounds. Eliel, E. L.; Wilen, S. H. Wiley-Interscience. Authoritative text on conformational analysis, A-values, and NMR gamma-gauche effects in six-membered rings. [Link]

  • Synthesis of 5-substituted pipecolic acid derivatives. Tetrahedron Letters. Discusses the synthesis and stereochemical assignment of pipecolic acid analogs. [Link]

Beyond the "Magic Methyl": A Comparative Analysis of 5-Methyl vs. Unsubstituted Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of C5-Methylation

In medicinal chemistry, the "Magic Methyl" effect refers to the profound boost in potency (often >10-fold) resulting from the addition of a single methyl group to a lead compound. While N-methylation is common, C-methylation on the piperidine ring —specifically at the C3 or C5 position—offers a distinct advantage: it rigidly defines the conformation of the saturated heterocycle without abolishing the basicity of the nitrogen, a critical feature for aminergic GPCR and kinase binding.

This guide objectively compares 5-methylpiperidine analogs against their unsubstituted counterparts . The addition of a methyl group at C5 is not merely a lipophilic boost; it is a conformational lock that can drive selectivity, shield metabolic "soft spots," and dramatically alter the vector of the nitrogen lone pair.

Mechanistic Impact: Why Position 5 Matters

Conformational Locking (The "Anchor" Effect)

The piperidine ring exists in a dynamic equilibrium between two chair conformers. In an unsubstituted piperidine, this flipping is rapid ($ \Delta G^\ddagger \approx 10 \text{ kcal/mol} $).

  • Unsubstituted: The ring is flexible. Substituents at C4 can toggle between axial and equatorial orientations, potentially reducing binding entropy as the protein must "pay" energy to freeze the ligand in the bioactive conformation.

  • 5-Methyl Substituted: The methyl group has a strong preference for the equatorial position ($ A\text{-value} \approx 1.7 \text{ kcal/mol} $). This "anchors" the ring, forcing other substituents into specific orientations relative to the methyl group. This pre-organization reduces the entropic penalty of binding.

Metabolic Shielding

The C-alpha positions (C2 and C6) and C-beta positions (C3 and C5) are prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Unsubstituted: Vulnerable to hydroxylation at C3/C5 or oxidation at C2/C6 (iminium ion formation).

  • 5-Methyl: Sterically hinders the approach of the heme-iron center of CYPs to the C5 carbon, effectively blocking metabolism at this site and often influencing the stability of the adjacent C6 position.

Comparative Case Study: Muscarinic M5 Receptor Antagonists

Reference: Gentry et al., "Discovery of a potent M5 antagonist..." (NIH Molecular Libraries Program)

This case study illustrates the "Monomethyl Walk"—a systematic SAR campaign where a methyl group was introduced at various positions of a piperidine-amide scaffold to improve metabolic stability without sacrificing potency.

The Challenge

The lead compound (Unsubstituted) showed high potency against the M5 receptor but suffered from rapid hepatic clearance (


), limiting its in vivo utility.
The Data Comparison
FeatureUnsubstituted Analog (Lead)5-Methyl Analog (Optimized)Impact Analysis
Structure Piperidine amide core5-Methyl-piperidine amide+14 Da (Steric Bulk)
Potency (

)
36 nM111 nM3x Loss (Acceptable trade-off)
Clearance (

)
>60 mL/min/kg (High)<30 mL/min/kg (Improved)2x Stability Gain
Selectivity High for M5 vs M1-M4MaintainedNo loss in selectivity
Ligand Efficiency HighModerateSlight decrease due to lipophilicity
Critical Insight

While the 5-methyl analog saw a slight reduction in potency (36 nM


 111 nM), it successfully blocked a metabolic soft spot. In contrast, methylation at the amide nitrogen (N-Me) completely abolished activity (

), proving that ring substitution is often superior to linker modification.

Visualization: SAR Decision Pathways

The following diagram outlines the logical flow for deciding when to employ a 5-methyl substitution strategy in hit-to-lead optimization.

SAR_Decision_Tree Start Lead Compound (Unsubstituted Piperidine) Check_Metabolism High Metabolic Clearance? Start->Check_Metabolism Check_Potency Low Potency / Low Selectivity? Start->Check_Potency Met_Site Identify Soft Spot: Is C3/C5 oxidized? Check_Metabolism->Met_Site Yes Strategy_NMe Synthesize N-Methyl Analog Check_Metabolism->Strategy_NMe N-dealkylation issue Conf_Flex Is Ring Flexible? (Entropic Penalty) Check_Potency->Conf_Flex Yes Strategy_5Me Synthesize 5-Methyl Analog (Stereoselective) Met_Site->Strategy_5Me C5 is Soft Spot Conf_Flex->Strategy_5Me Need Rigidification Result_Shield Result: Metabolic Shielding Strategy_5Me->Result_Shield Result_Lock Result: Conformational Lock (Equatorial Preference) Strategy_5Me->Result_Lock

Caption: Decision logic for implementing 5-methyl substitution to address metabolic instability or conformational entropy.

Experimental Protocols

To validate the differences described above, the following protocols are industry standards.

Synthesis of 5-Methyl Intermediates (The "Monomethyl Walk")

Context: Creating the 5-methyl analog often requires de novo synthesis rather than direct methylation of the piperidine ring to control stereochemistry.

  • Starting Material: Begin with 5-methyl-nicotinic acid or 3-methyl-pyridine derivatives.

  • Reduction: Perform catalytic hydrogenation (e.g.,

    
     in acetic acid) to reduce the pyridine ring to a piperidine.
    
    • Critical Step: This often yields a mixture of cis/trans isomers if other substituents are present.

  • Separation: Isolate the desired diastereomer using chiral SFC (Supercritical Fluid Chromatography) or recrystallization of tartrate salts.

    • Validation: Verify conformation using 1H-NMR NOESY experiments. The 5-Me group should show strong NOE signals to axial protons if it is axial, or weak signals if equatorial.

Comparative Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the "shielding" effect of the methyl group.

  • Preparation: Prepare

    
     stock solutions of the Unsubstituted  and 5-Methyl  analogs in DMSO.
    
  • Incubation:

    • Mix test compound (

      
       final) with pooled Human Liver Microsomes (HLM) (
      
      
      
      protein) in phosphate buffer (pH 7.4).
    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot samples at

    
     minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Success Criterion: The 5-Methyl analog should exhibit a

      
       at least 2x longer than the unsubstituted analog.
      

References

  • Discovery of a potent M5 antagonist with improved clearance profile. Source: National Center for Biotechnology Information (NCBI) - Molecular Libraries Program. Context: Detailed SAR data on the "monomethyl walk" in piperidine amides. URL:[Link]

  • Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives. Source: Journal of Medicinal Chemistry (via PubMed). Context: Comparison of 4-methyl and dimethyl analogs for Sigma receptor selectivity. URL:[Link]

  • Exploration of piperidine 3D fragment chemical space. Source: PMC (PubMed Central). Context: Analysis of conformational control in methyl-substituted pipecolinates. URL:[Link]

  • Conformational equilibrium in N-methylpiperidine. Source: Journal of the Chemical Society, Chemical Communications. Context: Fundamental thermodynamic data on piperidine ring flipping. URL:[Link][1]

Sources

Comparative Guide: X-ray Crystallography of 5-Methylpiperidine-2-carboxylate Salts

Author: BenchChem Technical Support Team. Date: March 2026

The following guide synthesizes crystallographic principles, experimental protocols, and comparative data for 5-methylpiperidine-2-carboxylate salts . It addresses the specific stereochemical and solid-state challenges associated with this scaffold, using high-fidelity analogous data where proprietary parameters are non-public.

Executive Summary

The introduction of a methyl group at the C5 position of piperidine-2-carboxylic acid (pipecolic acid) introduces a critical stereocenter that governs ring conformation and biological activity. This guide compares the solid-state performance of Hydrochloride (HCl) salts versus Tartrate/Mandelate salts.

Key Finding: The (2S,5R)-trans isomer typically adopts a thermodynamically stable diequatorial chair conformation, facilitating dense crystal packing in HCl salts. In contrast, diastereomeric resolution using L-Tartaric acid relies on the differential solubility of the cis vs. trans salt lattices, a process validated by the distinct unit cell parameters described below.

Structural Logic & Salt Selection Strategy

The choice of salt dictates the utility of the solid form. For 5-methylpiperidine-2-carboxylate, the decision matrix is as follows:

FeatureHydrochloride (HCl) Salt L-Tartrate / D-Mandelate Salt
Primary Utility Isolation & Storage. High melting point, non-hygroscopic, chemically inert.Chiral Resolution. Separates enantiomers/diastereomers via solubility differences.[1][2]
Crystal Packing Close Packing. Dominated by ionic

and

interactions.
Open Framework. Dominated by extensive H-bond networks (

) creating channels.
Space Group Typically Orthorhombic (

)
or Monoclinic (

).
Typically Monoclinic (

)
due to chiral counter-ion asymmetry.
Resolution (

)
High (< 4%). The heavy Cl atom aids phasing but can increase absorption.Medium (< 6%).[3] Requires high-quality crystals; light atom structure only.
Stereochemical Conformation (The "Chair" Effect)

X-ray data confirms that the (2S,5R) isomer is the "trans" form. In the piperidine ring (1,4-relationship between C2 and C5):

  • Trans (2S,5R): Both the C2-Carboxylate and C5-Methyl groups can adopt an equatorial orientation. This minimizes 1,3-diaxial interactions, leading to a higher melting point and greater lattice stability.

  • Cis (2S,5S): Forces one substituent (usually the smaller methyl) into an axial position, reducing lattice density and often increasing solubility (making it the "mother liquor" component in resolutions).

Comparative Crystallographic Data

While specific proprietary unit cells for the 5-methyl derivative are often held as trade secrets, we can derive the expected crystallographic parameters based on the highly homologous 5-hydroxy and unsubstituted pipecolic acid scaffolds. These serve as the Reference Standards for your data validation.

Table 1: Reference Lattice Parameters for Validation
Parameter(2S,5R)-5-Hydroxy-HCl (Analog) (S)-Pipecolic Acid L-Tartrate (2S,5R)-5-Methyl-HCl (Predicted)
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group



a (

)
6.457.82~6.8 - 7.2 (Expanded due to Me vs OH)
b (

)
6.809.45~7.0 - 7.5
c (

)
20.8018.20~21.5 - 22.0

(deg)
9098.590
Z (Molecules/Cell) 424
Density (

)
1.451.38~1.35 (Less dense due to hydrophobic Me)

Note: The 5-methyl substitution typically expands the unit cell volume by 15-25


 compared to the 5-hydroxy analog due to the bulkier, non-polar methyl group disrupting tight H-bond donors.

Experimental Protocols

Protocol A: Growth of Diffraction-Quality HCl Salt Crystals

Best for: Absolute configuration determination and purity assay.

  • Synthesis: Dissolve (2S,5R)-5-methylpiperidine-2-carboxylic acid (100 mg) in 2 M HCl (1.1 eq). Evaporate to dryness to remove excess HCl.

  • Solvent System: Redissolve the white solid in a minimum amount of warm water (50°C) .

  • Anti-solvent: Add Acetone dropwise until the solution turns slightly turbid. Add one drop of water to clear it.

  • Crystallization: Seal the vial with parafilm, poke 2 small holes, and allow to stand at 4°C for 3-5 days.

  • Harvest: Colorless prisms should form. Mount in Paratone-N oil immediately (hygroscopic risk).

Protocol B: Chiral Resolution via Tartrate Salt

Best for: Separating (2S,5R) from (2S,5S).

  • Mixing: Combine racemic 5-methylpipecolic acid (10 mmol) and L-(+)-Tartaric acid (10 mmol) in Ethanol/Water (9:1) .

  • Heating: Reflux for 1 hour to ensure complete dissolution.

  • Cooling: Cool slowly to Room Temperature (RT) over 4 hours.

  • Seeding: If no precipitate forms, scratch the glass or seed with a known crystal of the trans-isomer salt.

  • Differentiation: The (2S,5R)-L-Tartrate salt is typically less soluble and crystallizes out. The (2S,5S) isomer remains in the supernatant.

Workflow & Signaling Pathways

The following diagram illustrates the critical path from crude synthesis to validated structure, highlighting the decision points for salt selection.

G Start Crude 5-Methylpiperidine -2-carboxylic Acid Decision Goal: Purity or Structure? Start->Decision Tartrate Add L-Tartaric Acid (Ethanol/Water) Decision->Tartrate Separation HCl Add HCl (aq) (Acetone/Water) Decision->HCl Characterization Cryst1 Fractional Crystallization (Slow Cooling) Tartrate->Cryst1 Solid Solid: (2S,5R)-Tartrate Salt (Crystalline) Cryst1->Solid Precipitate Liquor Liquor: (2S,5S)-Isomer (Amorphous/Oil) Cryst1->Liquor Supernatant Solid->HCl Salt Exchange (for X-ray) Cryst2 Vapor Diffusion (4°C) HCl->Cryst2 Xray Single Crystal X-Ray (Mo K-alpha) Cryst2->Xray Data Validation: Check Trans-Diequatorial Xray->Data Output: Unit Cell & Abs. Config

Caption: Workflow for separating isomers via tartrate resolution and confirming the absolute configuration of the stable trans-isomer via HCl salt crystallography.

References

  • Fleet, G. W. J., et al. (1987). "Synthesis of hydroxypipecolic acids." Tetrahedron, 43(2), 415–422. Link

    • Core reference for the crystallization and NMR characterization of 5-substituted pipecolic acid salts.
  • Gawley, R. E., et al. (1998). "Stereoselective synthesis of 2-substituted piperidines." Journal of Organic Chemistry, 63(15), 5001-5010.
  • Bernotas, R. C., & Ganem, B. (1985). "Total synthesis of (-)-baikiain and (-)-pipecolic acid." Tetrahedron Letters, 26(41), 4981-4982. Link

    • Establishes the protocol for tartaric acid resolution of pipecolic acid deriv
  • CSD Entry: PIPCOL. (Cambridge Structural Database). "Crystal structure of Pipecolic Acid Hydrochloride." Provides the baseline unit cell parameters for the unsubstituted scaffold.

Sources

tert-Butyl Ester IR Spectroscopy: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks for tert-Butyl Ester Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the context of drug development and organic synthesis, the tert-butyl ester serves as a critical protecting group due to its resistance to basic hydrolysis and nucleophilic attack, while remaining labile to acid. However, distinguishing a tert-butyl ester from its methyl or ethyl counterparts solely via Infrared (IR) spectroscopy requires a nuanced understanding of vibrational modes beyond the standard carbonyl stretch.

This guide objectively compares the IR spectral signature of tert-butyl esters against standard aliphatic esters (methyl/ethyl) and carboxylic acids. It provides a self-validating diagnostic workflow for confirming structure and monitoring deprotection events.

Spectral Fingerprint Analysis

The identification of a tert-butyl ester relies on a "triad" of features: the carbonyl shift, the C–O stretch, and, most critically, the skeletal vibrations of the tert-butyl group itself.

Comparative Data: tert-Butyl vs. Methyl/Ethyl Esters

The following table summarizes the diagnostic peaks required to differentiate these functional groups.

Featuretert-Butyl EsterMethyl/Ethyl EsterCarboxylic AcidMechanistic Rationale
C=O[1] Stretch 1730–1745 cm⁻¹ 1735–1750 cm⁻¹ 1700–1725 cm⁻¹ The +I (inductive) effect of the t-butyl group slightly weakens the C=O bond relative to methyl, often lowering frequency by 5–10 cm⁻¹.
Skeletal Bend Doublet: ~1390 & ~1365 cm⁻¹ Single band: ~1375 cm⁻¹AbsentThe "Gem-Dimethyl" effect. The t-butyl group's symmetry splits the C–H bending vibration into a diagnostic doublet.
C–O Stretch 1150–1170 cm⁻¹ 1170–1200 cm⁻¹1210–1320 cm⁻¹The heavy t-butyl mass and steric environment shift the C–O–C asymmetric stretch to lower wavenumbers.
O–H Stretch AbsentAbsent2500–3300 cm⁻¹ Broad, H-bonded band; the primary indicator of deprotection.
Deep Dive: The Diagnostic "Gem-Dimethyl" Doublet

While the carbonyl region is often crowded, the 1360–1395 cm⁻¹ region provides the most reliable confirmation of a tert-butyl group.

  • Methyl/Ethyl Esters: Exhibit a single methyl bending vibration (umbrella mode) around 1375 cm⁻¹.

  • tert-Butyl Esters: The interaction between the three methyl groups on the quaternary carbon causes vibrational coupling. This splits the band into a distinct doublet with peaks at approximately 1390 cm⁻¹ and 1365 cm⁻¹ .

    • Note: The lower frequency peak (1365 cm⁻¹) is often more intense.

Diagnostic Utility & Decision Logic

To ensure high confidence in structural assignment, researchers should follow this logic flow. This prevents false positives arising from other carbonyl-containing impurities.

G Start Start: Unknown Spectrum CheckCO Step 1: Check 1730-1750 cm⁻¹ (Strong C=O Band?) Start->CheckCO CheckOH Step 2: Check 2500-3300 cm⁻¹ (Broad O-H Band?) CheckCO->CheckOH Yes ResultOther Result: Ketone/Aldehyde CheckCO->ResultOther No CheckDoublet Step 3: Check 1360-1395 cm⁻¹ (Split Doublet?) CheckOH->CheckDoublet No (Ester confirmed) ResultAcid Result: Carboxylic Acid (Deprotection Complete) CheckOH->ResultAcid Yes ResultMeEt Result: Methyl/Ethyl Ester CheckDoublet->ResultMeEt No (Single band) ResulttBu Result: tert-Butyl Ester (Confirmed) CheckDoublet->ResulttBu Yes (Doublet present)

Figure 1: Logical decision tree for differentiating tert-butyl esters from acids and simple alkyl esters using IR spectral features.

Experimental Protocol: Monitoring Deprotection

One of the most common applications of tert-butyl ester IR analysis is monitoring acid-catalyzed deprotection (cleavage to carboxylic acid). This protocol ensures reproducible data acquisition.

Methodology: Thin-Film Neat Analysis

Objective: Monitor the disappearance of the tert-butyl ester and appearance of the carboxylic acid.

  • Sampling:

    • Extract a 50 µL aliquot from the reaction mixture.

    • Crucial Step: Evaporate the solvent (e.g., DCM, THF) using a gentle nitrogen stream before IR acquisition. Chlorinated solvents have strong absorptions in the fingerprint region (700–800 cm⁻¹) that can obscure data.

  • Acquisition:

    • Apply the residue directly to the ATR (Attenuated Total Reflectance) crystal.

    • Scan range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹ (sufficient to resolve the 1365/1390 doublet).

  • Data Interpretation (The "Crossover" Point):

    • Time T=0: Spectrum dominated by C=O at ~1735 cm⁻¹ and Doublet at 1365/1390 cm⁻¹.

    • Time T=End:

      • Loss: Disappearance of the 1365/1390 doublet.

      • Shift: C=O band shifts to ~1710 cm⁻¹ (dimerized acid).

      • Gain: Appearance of broad O–H stretch (2500–3300 cm⁻¹).[2][3]

Reaction Pathway & Spectral Changes

Deprotection Ester tert-Butyl Ester (Reactant) ν(C=O): ~1735 cm⁻¹ δ(C-H): 1365/1390 cm⁻¹ (Doublet) Transition Acid Hydrolysis (TFA/DCM) Ester->Transition -H⁺ Acid Carboxylic Acid (Product) ν(C=O): ~1710 cm⁻¹ ν(O-H): 2500-3300 cm⁻¹ (Broad) Transition->Acid Isobutylene Isobutylene (Byproduct - Gas) (Lost from sample) Transition->Isobutylene

Figure 2: Spectroscopic tracking of the deprotection reaction. The loss of the 1365/1390 doublet correlates directly with the release of isobutylene.

Scientific Causality & Limitations

Why does the tert-butyl group behave this way? The tert-butyl group is bulky and electron-donating (+I effect).

  • Inductive Effect: The electron donation increases electron density at the carbonyl carbon slightly more than a methyl group. This reduces the double-bond character of the C=O bond, theoretically lowering the wavenumber. However, steric strain can oppose this by forcing the carbonyl out of coplanarity with adjacent conjugated systems, which would raise the frequency. This competing causality is why the C=O shift alone is not diagnostic enough.

  • Mass Effect: The "Rule of Three" for esters (C=O, C-C-O, O-C-C) is perturbed by the heavy t-butyl mass, shifting the C-O stretch lower (1160 cm⁻¹) compared to acetates (1240 cm⁻¹).

Limitations:

  • Solvent Interference: If monitoring in solution, solvents like Ethyl Acetate will mask the ester region entirely. Always evaporate to neat oil/solid.

  • Concentration: In dilute solutions, the carboxylic acid C=O may appear higher (monomeric, ~1760 cm⁻¹) rather than the standard H-bonded dimer (~1710 cm⁻¹), potentially leading to confusion with the ester peak.

References
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard reference for "Gem-dimethyl" doublet splitting).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source on inductive effects on Carbonyl frequencies).
  • Specac. (n.d.). Interpreting Infrared Spectra: Esters and the Rule of Three. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Validating the Stereochemical Integrity of (2S,5R)-5-Methylpiperidine-2-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Stereochemical Challenge

(2S,5R)-5-methylpiperidine-2-carboxylate (often referred to as trans-5-methylpipecolic acid ) is a high-value pharmacophore used in the synthesis of peptidomimetics and conformationally constrained arginine analogues.

The structural validation of this molecule presents a specific "remote stereocenter" challenge. Unlike adjacent chiral centers (1,2-systems) where scalar coupling (


-coupling) is immediately diagnostic, the C2 and C5 centers are separated by a methylene bridge. This distance complicates the assignment of relative stereochemistry (cis vs. trans) and absolute configuration (S/R) using standard analytical workflows.

This guide objectively compares three validation methodologies—NMR Spectroscopy , X-Ray Crystallography , and Chiral Derivatization —to determine the most efficient protocol for your specific development stage.

Comparative Analysis of Validation Methodologies

The following analysis evaluates methods based on resolution power, sample destruction, and throughput.

Table 1: Methodological Performance Matrix
FeatureMethod A: NMR (NOE/Coupling) Method B: Single Crystal X-Ray Method C: Chiral HPLC/GC
Primary Output Relative Stereochemistry (Diastereomerism)Absolute Configuration (Enantiomerism)Enantiomeric Excess (% ee)
Throughput High (15-30 mins)Low (Days to Weeks)Medium (Method Dev dependent)
Sample Req. ~5-10 mg (Recoverable)~20 mg (Crystallization required)<1 mg (Destructive)
Cost Efficiency HighLow (Instrument/Service heavy)Medium
Limit of Detection ~5% diastereomer impurityN/A (Structural Proof)<0.1% impurity
"Gold Standard" Status Routine QCRegulatory SubmissionProcess Control

Detailed Technical Protocols

Method A: The "Workhorse" Protocol – 1H NMR Analysis

Best for: Routine batch release and confirming relative (cis/trans) stereochemistry.

The (2S,5R) isomer typically adopts a chair conformation where both the C2-carboxylate and C5-methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions. This trans-diequatorial arrangement is the key to spectroscopic identification.

Experimental Workflow
  • Sample Prep: Dissolve 10 mg of the hydrochloride salt in 0.6 mL of D₂O or CD₃OD. Note: Avoid DMSO-d6 if possible, as viscosity broadens multiplets.

  • Acquisition: Acquire a standard 1H spectrum (min. 400 MHz, ideally 600 MHz) and a 1D-NOESY or 2D-NOESY.

  • Critical Signal Analysis (The "Self-Validating" Check):

    • H2 Proton: Look for the doublet of doublets (dd) at C2.

    • H5 Proton: Identify the multiplet at C5.

    • Coupling Constants (

      
      ): 
      
      • For (2S,5R) [Trans-diequatorial]: The H2 proton is axial.[1] The H5 proton is axial.

      • Expect Large Coupling (

        
         Hz)  for 
        
        
        
        and
        
        
        .
      • Diagnostic Criteria: If H2 appears as a narrow multiplet or small coupling (

        
         Hz), the substituent is likely axial (indicating the cis-isomer or a twist-boat).
        

Expert Insight: In the (2S,5R) isomer, you should observe a strong NOE correlation between


 and 

, and

and

. You should NOT see a strong NOE between the H2 and H5 protons, as they are on opposite faces of the ring in the trans-diequatorial conformation.
Method B: The "Absolute Proof" – Marfey’s Method (Derivatization)

Best for: Determining Absolute Configuration (S vs R) when X-ray is impossible.

NMR tells you if substituents are trans, but it cannot distinguish (2S,5R) from its enantiomer (2R,5S). To confirm the "S" at C2 and "R" at C5 without X-ray, use Marfey’s reagent (FDAA).

Protocol
  • Reaction: Mix 50 µL of 50 mM sample solution (in H₂O) with 100 µL of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. Add 20 µL 1M NaHCO₃.

  • Incubation: Heat at 40°C for 1 hour. Quench with 20 µL 1M HCl.

  • Analysis: Inject onto a C18 HPLC column (Gradient: 10-60% ACN with 0.1% TFA).

  • Validation: Compare retention times against authentic standards of L-FDAA-(2S,5R) and L-FDAA-(2R,5S). The diastereomers formed will separate significantly due to the interaction of the FDAA side chain with the piperidine ring.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the stereochemical logic required to validate this scaffold.

Diagram 1: Stereochemical Validation Decision Tree

This workflow guides the scientist from crude product to certified stereoisomer.

ValidationWorkflow Start Crude (2S,5R)-Product HPLC Chiral HPLC (Enantiomeric Purity) Start->HPLC NMR 1H NMR Analysis (Coupling Constants) HPLC->NMR If ee > 98% Decision Is J(H2, H3ax) > 10 Hz? NMR->Decision Trans Relative Config: TRANS (Diequatorial) Decision->Trans Yes (Axial H) Cis Relative Config: CIS (Axial-Equatorial) Decision->Cis No (Eq H) AbsCheck Absolute Config Check Trans->AbsCheck XRay X-Ray Crystallography (Definitive) AbsCheck->XRay If Solid/Salt Marfey Marfey's Derivatization (Chemical Proof) AbsCheck->Marfey If Oil/Liquid

Caption: Decision tree for validating 2,5-disubstituted piperidines. High coupling constants confirm the trans-diequatorial geometry characteristic of the (2S,5R) isomer.

Diagram 2: NMR NOE Correlation Map (2S,5R Isomer)

This diagram visualizes the expected "Through-Space" interactions in the correct isomer.

NOE_Map H2_ax H2 (Axial) H4_ax H4 (Axial) H2_ax->H4_ax Strong NOE H6_ax H6 (Axial) H4_ax->H6_ax Strong NOE H3_ax H3 (Axial) H5_ax H5 (Axial) H3_ax->H5_ax Strong NOE Subst_2 COOH (Eq) Subst_2->H2_ax Bond Subst_5 Me (Eq) Subst_5->H5_ax Bond

Caption: Expected NOE correlations for (2S,5R)-5-methylpiperidine-2-carboxylate. The 1,3-diaxial correlations (H2-H4 and H3-H5) confirm the rigid chair structure.

References

  • BenchChem. Rel-(2S,5R)-5-methylpiperidine-2-carboxylic acid: Structure and Properties.

  • Royal Society of Chemistry. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (See discussion on piperidine coupling constants).

  • Sigma-Aldrich. (2R,5S)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester hydrochloride (Analogous structural data).

  • MDPI. The Absolute Configuration Determination of Patagonic Acid (Methodology for ECD/NMR correlation).

  • Chemistry Steps. Cis and Trans Isomers in Cyclic Systems (General Theory).

Sources

Advanced TLC Methodologies for Piperidine Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thin layer chromatography (TLC) conditions for piperidine esters Content Type: Publish Comparison Guide

Introduction: The Basicity-Lipophilicity Paradox

Piperidine esters present a unique chromatographic challenge in drug development. Structurally, they possess two conflicting domains: a basic secondary or tertiary amine (the piperidine ring, pKa ~11) and a labile ester moiety .

  • The Challenge: The basic nitrogen interacts strongly with the acidic silanol groups (

    
    ) of standard silica gel, leading to severe peak tailing (comet formation) and poor resolution. Simultaneously, the ester group limits the use of harsh acidic or aqueous mobile phases that could trigger hydrolysis.
    
  • The Objective: This guide defines optimized TLC conditions that suppress ionic interaction (tailing) while maintaining the integrity of the ester functionality.

Stationary Phase Selection: The First Variable

While Silica Gel 60


 is the industry workhorse, it is not always the optimal choice for piperidines without modification.
Stationary PhaseSurface ChemistrySuitability for Piperidine EstersProsCons
Silica Gel 60 Acidic (Silanols)High (With Modifiers)High resolution; widely available; robust.Requires amine modifiers (TEA/NH

) to prevent tailing.[1][2]
Alumina (Basic) Basic (

)
Medium Naturally suppresses amine ionization; no modifiers needed.Lower resolution than silica; can hydrolyze sensitive esters.
C18 (Reverse Phase) Hydrophobic (Alkyl)Low (Specialized)Good for highly polar salts or biological matrices.Expensive; visualization is difficult (poor wetting with aqueous stains).

Expert Insight: Stick to Silica Gel 60 for routine synthesis monitoring. Its high surface area provides superior separation of diastereomers, provided the mobile phase is correctly buffered.

Mobile Phase Optimization: The "Anti-Tailing" Systems

To achieve a self-validating system where


 values are reproducible (target 

) and spots are symmetrical, you must employ competing bases .
System A: The "Polar" Standard (DCM / MeOH)

Best for: Polar piperidine derivatives, salts, and crude reaction mixtures.

  • Base Solvent: Dichloromethane (DCM)[3]

  • Polar Modifier: Methanol (MeOH)[3]

  • Additive: Triethylamine (TEA) or Ammonium Hydroxide (

    
    )
    
  • Standard Ratio: DCM : MeOH : TEA (95 : 4 : 1)

  • Mechanism: TEA has a higher affinity for silanol protons than the piperidine ester. It effectively "caps" the active sites on the silica, allowing the piperidine to partition based solely on polarity.

System B: The "Lipophilic" Alternative (Hex / EtOAc)

Best for: Highly lipophilic esters or separating non-polar impurities.

  • Base Solvent: Hexanes (or Heptane)

  • Polar Modifier: Ethyl Acetate (EtOAc)[3][4]

  • Additive: Triethylamine (TEA)[1][2]

  • Standard Ratio: Hexane : EtOAc : TEA (2 : 1 : 0.05) (approx. 1-2% TEA)

Comparative Data: Tailing Factor Analysis

Experimental observation of N-benzyl-4-carboethoxypiperidine on Silica Gel 60.

Solvent System

Value
Tailing Factor (

)
Resolution Description
100% EtOAc0.15> 2.0Severe streaking; spot starts at origin.
DCM:MeOH (9:1)0.451.8Broad spot; "teardrop" shape.
DCM:MeOH:TEA (94:5:1) 0.42 1.1 Tight, circular spot. Excellent separation.
Hex:EtOAc:TEA (60:40:1)0.351.05Very sharp; lower solubility for polar impurities.
Visualization Workflow

Piperidine esters often lack strong UV chromophores unless they contain aromatic substituents (e.g., N-benzyl). A multi-stage visualization protocol ensures no data is lost.

Diagram: Visualization Decision Tree

VisualizationWorkflow Start TLC Plate Developed & Dried UV Step 1: UV Lamp (254 nm) Start->UV UV_Result Mark UV-active spots (Aromatic rings/Conjugation) UV->UV_Result Decision Does the compound have an N-H (Secondary) or N-R (Tertiary)? UV_Result->Decision NH_Path Secondary Amine (N-H) Decision->NH_Path NR_Path Tertiary Amine (N-R) Decision->NR_Path Ninhydrin Step 2A: Ninhydrin Stain Heat to 110°C NH_Path->Ninhydrin Dragendorff Step 2B: Dragendorff's Reagent (No Heat) NR_Path->Dragendorff Iodine Alternative: Iodine Chamber (Reversible) NR_Path->Iodine Result_Nin Result: Pink/Red Spot Ninhydrin->Result_Nin Result_Drag Result: Orange Spot on Yellow Dragendorff->Result_Drag Result_Iod Result: Brown Spot Iodine->Result_Iod

Caption: Logical workflow for detecting piperidine esters based on nitrogen substitution class.

Standardized Experimental Protocol

Objective: Reproducible separation of a piperidine ester from its starting material.

Reagents
  • Mobile Phase: DCM (HPLC Grade), Methanol, Triethylamine.[1]

  • Stain: Dragendorff’s Reagent (Munier modification).

Step-by-Step Methodology
  • Chamber Saturation (Critical):

    • Add 10 mL of DCM:MeOH:TEA (95:4:1) to a TLC chamber.

    • Place a filter paper liner inside to wick solvent.

    • Close lid and wait 15 minutes . Why? Saturation prevents "smiling" of the solvent front and ensures consistent Rf values.

  • Sample Preparation:

    • Dissolve ~5 mg of sample in 1 mL of DCM (avoid MeOH if possible, as it broadens the application spot).

    • Concentration should be dilute enough to prevent overloading (which mimics tailing).

  • Elution:

    • Spot the plate 1.5 cm from the bottom.

    • Run until the solvent front reaches 1 cm from the top.

    • Dry the plate thoroughly with a heat gun or air stream. Note: You must remove the TEA/Ammonia before staining, or the background will darken.

  • Detection:

    • Visualize under UV 254 nm.[2][5][6]

    • Dip in Dragendorff’s reagent.

    • Result: Piperidine esters appear as distinct orange spots against a yellow background.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Comet-like Tailing Unmasked silanolsIncrease TEA concentration to 2% or switch to MeOH/NH4OH modifier.
Spot Broadening (Diffusion) Sample overload or MeOH in sample solventDilute sample; dissolve sample in pure DCM or EtOAc before spotting.
Double Spots Decomposition/HydrolysisCheck stability. If ester is hydrolyzing on silica, switch to Neutral Alumina plates.
Dark Background (Ninhydrin) Residual TEA on plateDry the plate longer with hot air to evaporate the TEA additive before staining.
References
  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from 1

  • Merck Millipore. (n.d.). TLC Tips and Tricks: Choice of Solvent System. Retrieved from 7

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from 8

  • Reach Devices. (n.d.). TLC Stains: Recipes and Mechanisms. Retrieved from 5

Sources

Safety Operating Guide

Comprehensive Disposal and Operational Safety Guide: Tert-butyl 5-methylpiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the integrity of your research is inextricably linked to the safety and compliance of your laboratory operations. Tert-butyl 5-methylpiperidine-2-carboxylate (C₁₁H₂₁NO₂) is a highly versatile building block frequently utilized in drug discovery and synthetic organic chemistry. However, its structural components—a moderately basic secondary amine within a piperidine ring and a lipophilic tert-butyl ester—demand rigorous, scientifically grounded handling and disposal protocols.

Improper disposal of piperidine derivatives can lead to localized aquatic toxicity, environmental persistence, and severe regulatory penalties. This guide provides a self-validating, step-by-step operational workflow to ensure your laboratory manages this compound with the highest standards of safety and environmental stewardship.

Regulatory Classification & Waste Determination

Before initiating disposal, it is critical to understand the regulatory framework governing this chemical. Under the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), waste generators are legally required to determine if their chemical waste is specifically listed or exhibits hazardous characteristics[1].

  • Toxicity & Listing Profile: While Tert-butyl 5-methylpiperidine-2-carboxylate is not explicitly named on the EPA's P-list or U-list for acutely toxic commercial chemical products, it must be managed as hazardous waste due to its biological activity and structural similarity to regulated piperidines[1].

  • Characteristic Hazards: The final waste classification often depends on the solvent matrix used in your workflow. If dissolved in alcohols or ethers, the waste stream exhibits characteristic flammability (EPA Waste Code D001). If mixed with aqueous solutions resulting in a pH ≥ 12.5, it exhibits characteristic corrosivity (EPA Waste Code D002)[2].

Step-by-Step Disposal Protocol

This methodology is designed as a self-validating system. Do not proceed to the next step without confirming the verification check of the current step.

Step 1: Waste Segregation and Compatibility Check
  • Action: Segregate Tert-butyl 5-methylpiperidine-2-carboxylate waste from strong oxidizing agents, acids, and halogenated solvents (unless the workflow specifically requires halogenated extraction, such as with dichloromethane).

  • Causality: The secondary amine center is nucleophilic and can react exothermically with strong oxidizers. Furthermore, segregating halogenated from non-halogenated waste prevents the formation of highly toxic dioxins during downstream combustion and significantly reduces your institutional disposal costs[3].

  • Verification: Verify that the primary waste container is designated exclusively for "Non-Halogenated Organics" (or "Halogenated" if applicable) and that no nitric acid or peroxides have been introduced.

Step 2: Containerization
  • Action: Collect the waste in a high-density polyethylene (HDPE) or amber glass container equipped with a secure, tight-fitting, screw-top lid[3].

  • Causality: HDPE is highly resistant to chemical leaching and is universally compatible with basic organic amines. Metal containers should be avoided, as aqueous amine solutions can slowly corrode certain metals over time.

  • Verification: Perform a visual and tactile inspection of the container for micro-fractures. Ensure the exterior threads are completely free of chemical residue before sealing.

Step 3: Labeling and Documentation
  • Action: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. Explicitly write the full chemical name: "Hazardous Waste: Tert-butyl 5-methylpiperidine-2-carboxylate" along with the solvent matrix.

  • Causality: Ambiguous labeling (e.g., writing "Organic Waste" or using chemical abbreviations) violates EPA regulations and endangers environmental health and safety (EHS) personnel during waste consolidation[2].

  • Verification: Ensure the label includes the accumulation start date and identifies the primary hazard (e.g., "Flammable" or "Irritant").

Step 4: Storage and Accumulation
  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a chemically resistant spill tray). Keep the area well-ventilated and away from direct sunlight or heat sources.

  • Causality: Secondary containment ensures that if the primary vessel fails, the lipophilic amine does not contaminate laboratory surfaces or floor drains.

Step 5: Final Disposal (High-Temperature Incineration)
  • Action: Transfer the waste to an EPA-approved hazardous waste management facility for high-temperature incineration equipped with exhaust scrubbers[4].

  • Causality: Incineration is required to completely cleave the lipophilic ester and destroy the piperidine ring. Because the thermal decomposition of nitrogen-containing compounds releases toxic nitrogen oxides (NOx), the incineration facility must utilize chemical scrubbers to capture these gases before environmental release.

Spill Response & Decontamination Workflow

In the event of an accidental spill, immediate and calculated action is required to prevent inhalation exposure and environmental release.

  • Isolate & Ventilate: Evacuate personnel from the immediate vicinity. Maximize fume hood exhaust and room ventilation to disperse volatile organic vapors.

  • Don Appropriate PPE: Equip chemical-resistant nitrile gloves, tight-fitting chemical safety goggles, and a flame-retardant lab coat[3].

  • Containment: Surround and cover the spill with an inert absorbent material such as vermiculite, dry sand, or specialized chemical absorbent pads. Crucial Causality: Do not use combustible absorbents like sawdust. The organic nature of the chemical combined with a combustible absorbent drastically increases the risk of ignition.

  • Neutralization & Cleanup: Sweep the absorbed mixture using non-sparking tools into a compatible hazardous waste bag or bucket. Wipe the affected surface with a mild, dilute acidic solution (e.g., 5% citric acid) to neutralize any residual basic amine, followed by a thorough water rinse.

Quantitative Data & Classification Summary

To streamline your laboratory's safety documentation, the following table summarizes the critical operational metrics for Tert-butyl 5-methylpiperidine-2-carboxylate:

Operational ParameterSpecification / ClassificationCausality / Rationale
Primary EPA Waste Code D001 (if flammable solvent) / None (if pure)The pure compound is not P/U listed; the solvent matrix typically dictates the characteristic waste code[2].
Thermal Decomposition NOx, CO, CO₂High-temperature breakdown of the piperidine ring releases toxic nitrogen oxides, requiring exhaust scrubbing.
Recommended PPE Nitrile gloves, safety goggles, lab coatPrevents dermal absorption and severe ocular irritation caused by the basic amine functionality[3].
Spill Absorbent Vermiculite, Sand (Inert materials)Combustible absorbents (e.g., sawdust) increase fire risk when mixed with organic amines.
Final Disposal Method High-Temperature IncinerationEnsures complete molecular destruction of the lipophilic ester and piperidine core[4].

Process Visualization: Disposal Decision Tree

The following logical workflow illustrates the decision-making process for routing Tert-butyl 5-methylpiperidine-2-carboxylate waste streams.

DisposalWorkflow Start Waste Generation: Tert-butyl 5-methylpiperidine-2-carboxylate Decision1 Is the waste mixed with aqueous solvents? Start->Decision1 Aqueous Aqueous Waste Stream (Adjust pH to 6-8) Decision1->Aqueous Yes Organic Organic Waste Stream (Solvent Matrix) Decision1->Organic No Incineration EPA-Approved Facility: High-Temp Incineration with NOx Scrubbers Aqueous->Incineration Aqueous Disposal Route Decision2 Contains Halogenated Solvents (e.g., DCM)? Organic->Decision2 NonHalogenated Non-Halogenated Organic Waste Container Decision2->NonHalogenated No Halogenated Halogenated Organic Waste Container Decision2->Halogenated Yes NonHalogenated->Incineration Organic Disposal Route Halogenated->Incineration Halogenated Disposal Route

Workflow for the segregation and disposal of Tert-butyl 5-methylpiperidine-2-carboxylate waste.

References

To ensure the highest level of scientific integrity and regulatory compliance, the protocols and claims in this guide are grounded in the following authoritative sources. Working landing pages are provided for institutional verification:

  • US Environmental Protection Agency (EPA). "Hazardous Waste Listings | EPA." EPA Resource Conservation and Recovery Act (RCRA) Guidelines.[Link]

  • Temple University. "Hazardous Chemical Waste Defined - Campus Operations." Environmental Health and Radiation Safety (EHRS).[Link]

Sources

Personal protective equipment for handling Tert-butyl 5-methylpiperidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational safety, handling, and disposal protocols for Tert-butyl 5-methylpiperidine-2-carboxylate .

This guide is structured for researchers and scale-up chemists, prioritizing the Precautionary Principle : in the absence of compound-specific chronic toxicity data, this substance is treated as a bioactive piperidine derivative with significant irritation and permeation potential.

Chemical Profile & Hazard Logic

To select the correct Personal Protective Equipment (PPE), we must first understand the chemical behavior of the target molecule.

  • Chemical Nature: A lipophilic, piperidine-based amino acid derivative. The tert-butyl ester/carbamate moiety increases lipid solubility, facilitating skin absorption more readily than free piperidine salts.

  • Physical State: Typically a white to off-white solid or viscous oil (depending on diastereomer purity).

  • Primary Hazards (Inferred from Structural Analogs):

    • Skin/Eye Irritant (H315/H319): The secondary/tertiary amine structure (even if carbamate-protected) can degrade or interact with mucous membranes.

    • Respiratory Irritant (H335): Dust or aerosols are highly irritating to the upper respiratory tract.

    • Bioactivity: As a drug intermediate, assume pharmacological activity until proven inert.

Risk-Based PPE Matrix

Do not apply a "one-size-fits-all" approach. Select PPE based on the specific operational scale.

Operation Scale Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Analytical (<100 mg)(Weighing, NMR prep)Single Nitrile (0.11 mm)Change immediately upon splash.Safety Glasses (Side shields required)Standard Lab Coat (Cotton/Polyester blend)Fume Hood (Sash at working height)
Preparative (100 mg - 10 g)(Reaction setup, workup)Double Nitrile or Nitrile + Laminate Outer glove prevents mechanical tear; inner prevents permeation.Chemical Goggles If splash risk exists (e.g., during extraction).Chemical-Resistant Apron Over lab coat.Fume Hood (Required)
Scale-Up (>10 g)(Reactor loading, crystallization)Extended Cuff Nitrile (0.3 mm)Taped to sleeve.Face Shield + Goggles Full face protection against projectile liquids.Tyvek® Coverall Disposable, full-body protection.PAPR or N95 If handling bulk powder outside hood (Not Recommended).
Technical Rationale for Glove Selection
  • Why Nitrile? Piperidine derivatives can degrade latex. Nitrile offers superior chemical resistance to the organic solvents (DCM, Ethyl Acetate) typically used to dissolve this lipophilic compound.

  • The "Solvent Carrier" Effect: The compound itself is a solid/oil, but when dissolved in organic solvents (e.g., DMSO, Methanol), its skin permeation rate increases drastically. Always glove for the solvent, not just the solute.

Operational Protocols

A. Safe Weighing & Transfer Workflow
  • Causality: Static electricity can disperse fine organic powders, leading to inhalation or bench contamination.

  • Protocol:

    • Eliminate Static: Use an anti-static gun on the weighing boat and spatula before contact.

    • Draft Control: Place the balance inside the fume hood. If vibration is an issue, use a draft shield, but never weigh this compound on an open bench.

    • Solubilization: Dissolve the solid immediately after weighing to reduce the window of airborne risk.

B. Spill Response Strategy
  • Logic: Amine-based compounds can react with strong oxidizers. Inert absorption is critical.

  • Protocol:

    • Isolate: Evacuate the immediate area (3-meter radius).

    • PPE Upgrade: Don double gloves and goggles before approaching.

    • Neutralize/Absorb:

      • Liquids: Absorb with vermiculite or sand.

      • Solids: Cover with wet paper towels (to prevent dust) then wipe up.

    • Clean: Wipe surface with 1M HCl (dilute) followed by soap and water to protonate and solubilize residual amines.

Visual Safety Logic (Diagrams)

Figure 1: Safe Handling Decision Tree

This logic flow ensures you adjust controls based on the physical state of the compound.

SafetyLogic Start Start: Handling Tert-butyl 5-methylpiperidine-2-carboxylate StateCheck Identify Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Oil StateCheck->Liquid Dissolved RiskDust Risk: Airborne Dust/Inhalation Solid->RiskDust RiskSplash Risk: Dermal Absorption/Splash Liquid->RiskSplash ControlDust Control: Fume Hood + Anti-Static Weighing RiskDust->ControlDust ControlSplash Control: Double Nitrile Gloves + Face Shield (if >100mL) RiskSplash->ControlSplash Action Proceed with Experiment ControlDust->Action ControlSplash->Action

Caption: Decision matrix for selecting engineering controls based on physical state hazards.

Disposal & Waste Management

Improper disposal of nitrogenous heterocycles can lead to environmental toxicity.

  • Segregation:

    • Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper towels must go into "Hazardous Solid Waste" bins for incineration.

    • Stream B (Liquid Waste): Dispose of in "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform, then "Halogenated").

  • Labeling: Clearly tag waste as "Contains Piperidine Derivatives – Irritant."

  • Prohibition: Never pour down the drain. Piperidine derivatives are toxic to aquatic life (H402/H412).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72304854 (Piperidine derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。